molecular formula C31H38ClN7O7 B15541433 FF2049

FF2049

Cat. No.: B15541433
M. Wt: 656.1 g/mol
InChI Key: RKOIKQJKAURNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FF2049 is a useful research compound. Its molecular formula is C31H38ClN7O7 and its molecular weight is 656.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H38ClN7O7

Molecular Weight

656.1 g/mol

IUPAC Name

4-[[2-[[2-[7-[(2-chloroacetyl)-(2-cyanoethyl)amino]-2,3-dihydro-1,4-benzoxazin-4-yl]acetyl]amino]acetyl]amino]-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide

InChI

InChI=1S/C31H38ClN7O7/c32-19-30(43)39(15-5-13-33)24-11-12-25-26(18-24)46-17-16-38(25)21-29(42)35-20-28(41)36-23-9-7-22(8-10-23)31(44)34-14-4-2-1-3-6-27(40)37-45/h7-12,18,45H,1-6,14-17,19-21H2,(H,34,44)(H,35,42)(H,36,41)(H,37,40)

InChI Key

RKOIKQJKAURNHQ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

FF2049: A Technical Guide to a Selective HDAC1-3 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FF2049 is a first-in-class, selective heterobifunctional degrader that targets Histone Deacetylase (HDAC) isoforms 1, 2, and 3 for degradation. By recruiting the FEM1B E3 ubiquitin ligase, this compound initiates the ubiquitination and subsequent proteasomal degradation of these key epigenetic regulators. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative degradation data, selectivity profile, and detailed experimental protocols for its characterization. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for studying the biological roles of HDAC1-3 and to explore its therapeutic potential.

Core Mechanism of Action

This compound is a Proteolysis Targeting Chimera (PROTAC) that simultaneously binds to both an HDAC protein (the protein of interest or POI) and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the transfer of ubiquitin from an E2-conjugating enzyme to the HDAC protein. The polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome.

Specifically, this compound recruits FEM1B, a component of the CUL2-RING E3 ubiquitin ligase complex.[1][2] The degradation process is dependent on the neddylation of the Cullin subunit, a critical step for the activation of Cullin-RING ligases.[1]

G

Quantitative Data and Selectivity

This compound demonstrates potent and selective degradation of HDAC1, HDAC2, and HDAC3. The following tables summarize the available quantitative data for this compound in the multiple myeloma cell line MM.1S.

Table 1: Degradation Potency of this compound in MM.1S Cells

TargetDC50DmaxCell Line
HDAC1257 nM[1]85%[1]MM.1S
HDAC2Data not availableData not availableMM.1S
HDAC3Data not availableData not availableMM.1S

Table 2: Selectivity Profile of this compound

HDAC IsoformDegradation Observed in MM.1S cells
Class I
HDAC1Yes[1][2]
HDAC2Yes[2]
HDAC3Yes[2]
HDAC8No[2]
Class IIa
HDAC4No[2]
HDAC5Not reported
HDAC7Not reported
HDAC9Not reported
Class IIb
HDAC6No[2]
HDAC10Not reported
Class IV
HDAC11Not reported

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound.

Cell Culture

The human multiple myeloma cell line MM.1S is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

Quantitative Western Blot for HDAC Degradation

This protocol is adapted for a Simple Western™ immunoassay system, which was utilized in the primary characterization of this compound.

3.2.1. Materials

  • MM.1S cells

  • This compound

  • DMSO (vehicle control)

  • Protease and phosphatase inhibitor cocktails

  • RIPA Lysis and Extraction Buffer

  • BCA Protein Assay Kit

  • Simple Western™ system and associated reagents (e.g., capillaries, separation modules, wash buffers, primary antibodies, HRP-conjugated secondary antibodies, luminol/peroxide).

  • Primary antibodies: anti-HDAC1, anti-HDAC2, anti-HDAC3, anti-GAPDH (loading control).

3.2.2. Procedure

  • Cell Treatment: Seed MM.1S cells at a density of 0.5 x 10^6 cells/mL and allow them to acclimate for 24 hours. Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation for Simple Western™: Dilute the lysates to a final concentration of 0.2-1.0 µg/µL in the sample buffer provided with the Simple Western™ kit. Heat the samples at 95°C for 5 minutes.

  • Simple Western™ Analysis: Load the prepared samples, primary antibodies, and other reagents into the designated wells of the assay plate according to the manufacturer's instructions. The instrument will automatically perform sample loading, size-based separation, immunoprobing, and detection.

  • Data Analysis: The instrument's software will generate electropherograms. The area under the curve for each HDAC isoform is normalized to the loading control (GAPDH). DC50 and Dmax values are calculated using non-linear regression analysis.

G A Cell Treatment with this compound B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D Sample Preparation for Simple Western™ C->D E Automated Immunoassay (Simple Western™) D->E F Data Analysis (DC50 and Dmax) E->F

Apoptosis Assay via Annexin V/Propidium Iodide Staining

This protocol describes the detection of apoptosis in MM.1S cells treated with this compound using flow cytometry.

3.3.1. Materials

  • MM.1S cells

  • This compound

  • DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

3.3.2. Procedure

  • Cell Treatment: Seed MM.1S cells and treat with this compound or DMSO as described in section 3.2.1.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. FITC is detected in the FL1 channel and PI in the FL2 channel.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the this compound-dependent interaction between HDAC1 and FEM1B.

3.4.1. Materials

  • MM.1S cells

  • This compound

  • DMSO (vehicle control)

  • MG132 (proteasome inhibitor)

  • Co-IP Lysis/Wash Buffer

  • Anti-FEM1B antibody for immunoprecipitation

  • Normal Rabbit IgG (isotype control)

  • Protein A/G magnetic beads

  • SDS-PAGE reagents and Western blot equipment

  • Primary antibodies: anti-HDAC1, anti-FEM1B.

3.4.2. Procedure

  • Cell Treatment: Treat MM.1S cells with this compound or DMSO for a short duration (e.g., 2-4 hours). Pre-treat with MG132 (10 µM) for 1-2 hours before adding this compound to prevent degradation of the complex.

  • Cell Lysis: Harvest and lyse cells in Co-IP Lysis/Wash Buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with anti-FEM1B antibody or Normal Rabbit IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them three to five times with Co-IP Lysis/Wash Buffer.

  • Elution: Elute the protein complexes from the beads by boiling in 2X Laemmli sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-HDAC1 and anti-FEM1B antibodies.

G A Cell Treatment (this compound +/- MG132) B Cell Lysis A->B C Immunoprecipitation with anti-FEM1B Ab B->C D Washing C->D E Elution D->E F Western Blot for HDAC1 and FEM1B E->F

Conclusion

This compound is a valuable chemical probe for studying the roles of HDAC1, HDAC2, and HDAC3. Its demonstrated ability to selectively degrade these isoforms through the recruitment of the FEM1B E3 ligase provides a powerful tool for elucidating their functions in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies and to further explore its potential as a therapeutic agent. Further characterization of its degradation kinetics and a broader selectivity profiling will continue to enhance our understanding of this novel HDAC degrader.

References

The Role of FEM1B in FF2049-Mediated Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that induce the ubiquitination and subsequent degradation of specific protein targets. This technical guide provides an in-depth examination of the mechanism of action of FF2049, a first-in-class PROTAC that recruits the E3 ubiquitin ligase Fem-1 homolog B (FEM1B) to degrade histone deacetylases (HDACs). We will delve into the core components of this system, the signaling pathways involved, quantitative data from key experiments, and detailed experimental protocols. This guide is intended to serve as a comprehensive resource for researchers in drug discovery and development focusing on targeted protein degradation.

Introduction to FEM1B and this compound

FEM1B is a substrate recognition subunit of the Cullin-2 (CUL2) E3 ubiquitin ligase complex, officially known as the CRL2FEM1B complex.[1] E3 ubiquitin ligases are critical components of the ubiquitin-proteasome system (UPS), responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them. This polyubiquitination marks the substrate for degradation by the 26S proteasome.

This compound is a novel PROTAC designed to specifically harness the activity of the FEM1B E3 ligase to induce the degradation of HDACs, particularly isoforms HDAC1, HDAC2, and HDAC3.[2][3] These enzymes play a crucial role in regulating gene expression through the deacetylation of histones and other proteins, and their dysregulation is implicated in various cancers.[2] this compound's unique mechanism of action offers a new therapeutic avenue for targeting these key epigenetic modulators.

Mechanism of Action: this compound-Mediated Degradation

This compound functions as a molecular bridge, simultaneously binding to both the FEM1B E3 ligase and the target HDAC protein. This induced proximity facilitates the formation of a ternary complex, which is the crucial step for initiating targeted protein degradation.[4][5] The core of this compound's design is its heterobifunctional nature:

  • A FEM1B Ligand: This portion of the molecule is a covalent ligand that specifically and irreversibly binds to a cysteine residue (Cys186) within the substrate-binding pocket of FEM1B.[1][6][7][8] This covalent interaction ensures a stable and prolonged engagement with the E3 ligase.

  • An HDAC Ligand: The other end of this compound incorporates a ligand that binds to the active site of HDAC enzymes.[2]

  • A Linker: These two ligands are connected by a chemical linker, which is optimized for length and flexibility to allow for the proper orientation of FEM1B and the HDAC target within the ternary complex.

Once the ternary complex is formed, the E3 ligase machinery of the CRL2FEM1B complex is brought into close proximity to the HDAC. This enables the enzymatic cascade of ubiquitination, where ubiquitin molecules are transferred from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the HDAC. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, leading to the degradation of the HDAC protein.

FF2049_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC This compound Ternary_Complex FEM1B-FF2049-HDAC Ternary Complex PROTAC->Ternary_Complex E3_Ligase FEM1B (CRL2) E3_Ligase->Ternary_Complex Target HDAC1/2/3 Target->Ternary_Complex Ubiquitination Poly-Ubiquitination of HDAC Ternary_Complex->Ubiquitination E1, E2, Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation HDAC Degradation Proteasome->Degradation Proteolysis

This compound-mediated degradation pathway.

Quantitative Data Summary

The efficacy of this compound in mediating HDAC degradation has been quantified through various biochemical and cell-based assays. The key performance indicators are summarized below.

ParameterValueTarget/Cell LineReference
DC50 257 nMHDAC1 in MM.1S cells[2][3]
Dmax 85%HDAC1 in MM.1S cells[2][3]
HDAC1 IC50 0.070 - 0.094 µMIn vitro enzyme assay[2]
HDAC2 IC50 0.143 - 0.196 µMIn vitro enzyme assay[2]
HDAC6 IC50 0.004 - 0.009 µMIn vitro enzyme assay[2]
  • DC50 (Degradation Concentration 50): The concentration of the degrader required to achieve 50% degradation of the target protein.

  • Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved.

  • IC50 (Half-maximal Inhibitory Concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the activity of this compound.

Cell Culture and Lysis
  • Cell Lines: Human multiple myeloma (MM.1S), leukemia (MV4-11), breast cancer (MDA-MB-231), and glioblastoma (U-87MG) cell lines are commonly used.[9]

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Lysis: For immunoblotting, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. The lysate is centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

Immunoblotting for Protein Degradation

This technique is used to quantify the levels of target proteins following treatment with the degrader.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target protein (e.g., anti-HDAC1) and a loading control (e.g., anti-GAPDH or anti-vinculin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

  • Quantification: The intensity of the protein bands is quantified using image analysis software, and the target protein levels are normalized to the loading control.

Immunoblotting_Workflow start Cell Lysate Collection quant Protein Quantification (BCA) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis

Immunoblotting workflow for degradation analysis.
In Vitro HDAC Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of HDAC isoforms.

  • Reagents: Recombinant human HDAC enzymes, a fluorogenic HDAC substrate (e.g., Fluor-de-Lys), and a developer solution are required.[10]

  • Assay Plate Preparation: The assay is performed in a 96-well plate. A dilution series of the test compound (this compound) is prepared.

  • Enzyme Reaction: The HDAC enzyme is incubated with the test compound for a set period. The fluorogenic substrate is then added, and the reaction is allowed to proceed.

  • Development: The developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Global Proteomics for Selectivity Profiling

This method provides an unbiased, system-wide view of the proteins that are degraded upon treatment with this compound.

  • Sample Preparation: Cells are treated with this compound or a vehicle control. Proteins are extracted, digested into peptides (typically with trypsin), and labeled with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS/MS data is used to identify and quantify peptides and, by inference, proteins. The relative abundance of each protein in the this compound-treated sample is compared to the vehicle control to identify proteins that are significantly downregulated.[2]

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation, demonstrating the utility of recruiting the FEM1B E3 ligase for the selective degradation of HDACs 1, 2, and 3.[2] Its covalent mode of action provides a robust and durable engagement with the E3 ligase, leading to potent and efficient degradation of its targets. The methodologies outlined in this guide provide a framework for the evaluation of this compound and other novel PROTACs. Further research into the structural basis of the ternary complex formation and the broader cellular consequences of FEM1B-mediated degradation will continue to refine our understanding and application of this promising therapeutic strategy.

References

FF2049: A Technical Guide to a First-in-Class FEM1B-Recruiting HDAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FF2049 is a novel, first-in-class proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of histone deacetylase 1 (HDAC1).[1][2] This molecule represents a significant advancement in the field of targeted protein degradation by utilizing a newly recruited E3 ligase, Fem-1 homolog B (FEM1B), to achieve its effect.[2][3] By hijacking the ubiquitin-proteasome system, this compound promotes the ubiquitination and subsequent degradation of HDAC1, leading to apoptosis in cancer cells.[1] This technical guide provides a comprehensive overview of the this compound-mediated protein degradation pathway, including its mechanism of action, quantitative data on its efficacy, and a visualization of the involved signaling cascade.

Introduction to this compound and Targeted Protein Degradation

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes small molecules to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of TPD, designed with two key ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.

This compound is a selective HDAC PROTAC degrader that distinguishes itself by recruiting the E3 ligase FEM1B.[1][2][3] This is a departure from many existing PROTACs that utilize more commonly recruited E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL). The unique recruitment of FEM1B by this compound leads to a selective degradation profile for HDAC isoforms.[2]

The this compound-Mediated Protein Degradation Pathway

The mechanism of action of this compound involves the formation of a ternary complex between HDAC1, this compound, and the FEM1B E3 ligase. This proximity, orchestrated by this compound, enables the E3 ligase to polyubiquitinate HDAC1. The polyubiquitinated HDAC1 is then recognized and degraded by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple HDAC1 proteins.

Below is a diagram illustrating the this compound-mediated targeted protein degradation pathway.

FF2049_Pathway This compound-Mediated HDAC1 Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation cluster_3 Cellular Outcome This compound This compound HDAC1 HDAC1 (Target Protein) This compound->HDAC1 Binds FEM1B FEM1B (E3 Ligase) This compound->FEM1B Recruits Ternary_Complex HDAC1-FF2049-FEM1B Ternary Complex PolyUb_HDAC1 Polyubiquitinated HDAC1 Ternary_Complex->PolyUb_HDAC1 Polyubiquitination FF2049_2 This compound (Recycled) Ternary_Complex->FF2049_2 Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_HDAC1->Proteasome Recognition Degraded_HDAC1 Degraded HDAC1 Peptides Proteasome->Degraded_HDAC1 Degradation Apoptosis Apoptosis Degraded_HDAC1->Apoptosis

Caption: this compound hijacks the FEM1B E3 ligase to induce polyubiquitination and proteasomal degradation of HDAC1, leading to apoptosis.

Quantitative Data

The efficacy of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Degradation Potency of this compound
CompoundTarget ProteinDmax (%)DC50 (nM)Cell Line
This compoundHDAC185257MM.1S

Dmax: Maximum degradation percentage. DC50: Concentration required for 50% of maximum degradation.[2]

Table 2: In Vitro HDAC Enzyme Inhibition by this compound and Related PROTACs
CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC6 IC50 (µM)
This compound (1g) 0.070 - 0.094 0.143 - 0.196 0.004 - 0.009
Vorinostat (control)>1>10.01 - 0.02
Ricolinostat (control)>1>1<0.005

IC50: Half-maximal inhibitory concentration. Data for this compound is presented as a range observed for a series of FEM1B-recruiting PROTACs.[2]

Table 3: Antiproliferative Activity of this compound
CompoundGI50 (µM) in MM.1S cells
This compound (1g)0.1 - 0.5

GI50: Concentration for 50% of maximal inhibition of cell proliferation.[2]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in Feller et al., J Med Chem. 2025.[2] While the full, detailed protocols are proprietary to the research publication, this section outlines the general methodologies employed.

Cell Viability Assay
  • Objective: To determine the antiproliferative activity of this compound.

  • General Procedure: The human multiple myeloma cell line MM.1S was used. Cells were likely seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). Cell viability was then assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The GI50 values were then calculated from the dose-response curves.[2]

Western Blotting for Protein Degradation
  • Objective: To quantify the degradation of HDAC1 and other HDAC isoforms.

  • General Procedure: MM.1S cells were treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined time. Following treatment, cells were lysed, and total protein was quantified. Equal amounts of protein for each sample were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with primary antibodies specific for HDAC1 and other proteins of interest, as well as a loading control (e.g., GAPDH or β-actin). A secondary antibody conjugated to a detection enzyme (e.g., HRP) was used for visualization, and band intensities were quantified using densitometry to determine the percentage of protein degradation relative to the vehicle control.

In Vitro HDAC Enzyme Inhibition Assay
  • Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of different HDAC isoforms.

  • General Procedure: Recombinant human HDAC enzymes were incubated with a fluorogenic substrate and varying concentrations of this compound. The enzymatic reaction, which involves the deacetylation of the substrate, was allowed to proceed for a set time. A developer solution was then added to stop the reaction and generate a fluorescent signal proportional to the enzyme activity. The fluorescence was measured using a plate reader, and the IC50 values were determined by plotting the enzyme inhibition against the compound concentration.[2]

Conclusion

This compound is a pioneering PROTAC that demonstrates the feasibility of recruiting the FEM1B E3 ligase for targeted protein degradation. Its ability to selectively degrade HDAC1 with high potency highlights the potential for developing novel cancer therapeutics with distinct mechanisms of action. The data presented in this guide underscore the promise of this compound as a valuable research tool and a potential therapeutic candidate. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential in hematological and solid cancers.

References

Core Concept: FF2049 as a PROTAC Histone Deacetylase (HDAC) Degrader

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the compound FF2049 reveals its role as a potent inducer of apoptosis and cell cycle arrest through a novel mechanism of targeted protein degradation. This technical guide provides an in-depth overview of the core biological activities of this compound, its mechanism of action, and the experimental protocols used to elucidate its effects.

This compound is classified as a first-in-class selective HDAC PROTAC (Proteolysis Targeting Chimera) degrader.[1][2][3][4][5] Unlike traditional enzyme inhibitors that merely block the active site of a protein, PROTACs are designed to eliminate the target protein from the cell entirely. This compound achieves this by recruiting the E3 ligase FEM1B to selectively target histone deacetylases (HDACs) for ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5] This targeted degradation of HDACs, particularly HDAC1, disrupts essential cellular processes, leading to the observed anti-cancer effects.[2][3][4][5]

Quantitative Data Summary

The efficacy of this compound in degrading its target and its impact on cancer cell lines have been quantitatively assessed. The following tables summarize the key quantitative data from studies on this compound.

ParameterValueCell LineDescription
DC50 (HDAC1) 257 nMMM.1SThe concentration of this compound required to degrade 50% of HDAC1.[1][2][3][4][5]
Dmax (HDAC1) 85%MM.1SThe maximum percentage of HDAC1 degradation achieved with this compound.[2][3][4][5]

Mechanism of Action: Signaling Pathways

This compound's mechanism of action involves the hijacking of the cell's natural protein disposal system to eliminate HDACs. This has profound downstream effects on gene expression and cell cycle control, ultimately triggering apoptosis.

FF2049_Mechanism cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery cluster_2 Downstream Effects This compound This compound HDAC1 HDAC1 This compound->HDAC1 Binds FEM1B FEM1B (E3 Ligase) This compound->FEM1B Recruits Ternary_Complex Ternary Complex (HDAC1-FF2049-FEM1B) HDAC1->Ternary_Complex FEM1B->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Amino Acids Amino Acids Proteasome->Amino Acids Recycled Cell_Cycle_Arrest Cell Cycle Arrest Proteasome->Cell_Cycle_Arrest HDAC1_Ub Ubiquitinated HDAC1 Ternary_Complex->HDAC1_Ub Ubiquitination HDAC1_Ub->Proteasome Degradation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound Mechanism of Action

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in cancer cells. The degradation of HDACs disrupts the normal regulation of pro- and anti-apoptotic genes, tipping the balance towards programmed cell death.

Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis

A standard method to quantify apoptosis is through flow cytometry using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining.

  • Cell Culture and Treatment: MM.1S cells are cultured to a density of approximately 1x10^6 cells/mL. The cells are then treated with this compound at a concentration of 10 µM or with a vehicle control (DMSO) for 48 hours.[2]

  • Cell Harvesting and Washing: After treatment, cells are harvested by centrifugation and washed twice with ice-cold Phosphate Buffered Saline (PBS).

  • Staining: The washed cells are resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive cells are considered apoptotic, while PI staining is used to differentiate between early (PI-negative) and late (PI-positive) apoptotic cells.

Apoptosis_Workflow Start MM.1S Cells Treatment Treat with 10 µM this compound or DMSO (48h) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Results Quantify Apoptotic Cells Analyze->Results

Apoptosis Detection Workflow

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes a significant arrest in the cell cycle. The degradation of HDACs, which are crucial for the regulation of cell cycle progression, leads to a halt in cell division. Studies have shown that treatment with this compound leads to a significant reduction in the S phase of the cell cycle and an increase in the sub-G1 phase, which is indicative of apoptotic cells.[2]

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

Cell cycle distribution is commonly analyzed by flow cytometry after staining the cellular DNA with propidium iodide.

  • Cell Culture and Treatment: MM.1S cells are seeded and treated with 10 µM this compound or DMSO for 48 hours, as described for the apoptosis assay.[2]

  • Cell Fixation: After treatment, cells are harvested and fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: The cells are incubated in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is quantified using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Cell_Cycle_Workflow Start MM.1S Cells Treatment Treat with 10 µM this compound or DMSO (48h) Start->Treatment Fixation Fix Cells in Ethanol Treatment->Fixation Staining Stain with Propidium Iodide Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Distribution Determine Cell Cycle Phase Distribution Analysis->Distribution

Cell Cycle Analysis Workflow

Conclusion

This compound represents a significant advancement in the field of targeted cancer therapy. Its ability to induce both apoptosis and cell cycle arrest through the targeted degradation of HDACs highlights the potential of PROTAC technology. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and similar molecules.

References

An In-depth Technical Guide to the Discovery and Development of FF-10501-01

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "FF2049" did not yield any relevant results. The available scientific literature extensively covers a related compound, FF-10501-01 , an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). This guide will focus on the discovery and development of FF-10501-01.

Introduction

FF-10501-01 is an orally bioavailable, selective, and potent small-molecule inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is a critical rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[3][4] By inhibiting this enzyme, FF-10501-01 disrupts the synthesis of DNA and RNA, leading to anti-proliferative and pro-apoptotic effects.[1][5] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.[1] FF-10501-01, a prodrug of mizoribine, has been investigated for its therapeutic potential in hematological malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[6][7][8]

Mechanism of Action

FF-10501-01 competitively inhibits IMPDH, which catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).[1][4] This is the first committed step in the synthesis of guanosine (B1672433) triphosphate (GTP).[1] The depletion of the intracellular guanine nucleotide pool has several downstream effects:

  • Inhibition of DNA and RNA Synthesis: A shortage of GTP, an essential building block, halts nucleic acid synthesis, thereby arresting cell proliferation.[1][9]

  • Induction of Apoptosis: FF-10501-01 has been shown to induce programmed cell death in AML cell lines.[2]

  • Cell Differentiation: The compound also promotes the expression of differentiation markers in human myeloid leukemia cell lines.[10]

Tumor cells, with their high proliferation rates and frequent overexpression of IMPDH, are particularly vulnerable to this mechanism.[1][3]

FF-10501-01_Mechanism_of_Action cluster_pathway De Novo Guanine Nucleotide Synthesis IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Nucleic_Acids DNA & RNA Synthesis GTP->Nucleic_Acids FF10501 FF-10501-01 IMPDH_target IMPDH FF10501->IMPDH_target

Caption: Mechanism of action of FF-10501-01 in the de novo guanine nucleotide synthesis pathway.

Preclinical Development

In Vitro Studies

FF-10501-01 has demonstrated potent anti-proliferative and pro-apoptotic effects across various human myeloid leukemia cell lines, including those resistant to hypomethylating agents (HMAs).[2][10] Studies have shown a strong dose-dependent effect on proliferation, with apoptosis being induced at concentrations of approximately 30μM.[2] The anti-proliferative effects of FF-10501-01 could be reversed by the addition of extracellular guanosine, confirming the drug's mechanism of action through the guanine nucleotide synthesis pathway.[2]

Cell LineActivityConcentrationCitation
Multiple AML Cell LinesInduces Apoptosis~30 µM[2]
HMA-Resistant AML Cell LinesAnti-proliferative & Pro-apoptoticNot Specified[5][10]
Primary AML SamplesReduced Proliferation≥300 µM[2][11]
In Vivo Studies

In animal models, FF-10501-01 has shown significant efficacy. In mice bearing MLL-AF9 leukemia cells, treatment with FF-10501-01 led to a significant extension of survival.[10] Further studies in mouse models of MLL-rearranged AML confirmed the robust ability of the drug to suppress leukemia development.[7][12] Interestingly, an "alternate day" administration schedule was effective in inhibiting leukemogenesis without causing devastating effects on immune cells, suggesting a potential strategy to mitigate toxicity.[7][12]

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_lines AML Cell Lines (HMA-Sensitive & Resistant) treatment Treat with FF-10501-01 (Dose-Response) cell_lines->treatment primary_samples Primary AML Patient Samples primary_samples->treatment assays Proliferation Assays Apoptosis Analysis Cell Cycle Analysis treatment->assays rescue Guanosine Rescue Experiment treatment->rescue hplc HPLC for Guanine Nucleotides treatment->hplc mouse_model Leukemia Mouse Model (e.g., MLL-AF9) assays->mouse_model Positive Results Lead to In Vivo Testing dosing Administer FF-10501-01 (e.g., Alternate Day Dosing) mouse_model->dosing monitoring Monitor Survival & Leukemia Burden (GFP+) dosing->monitoring analysis Analyze Bone Marrow for Differentiation & Apoptosis dosing->analysis

Caption: Generalized workflow for the preclinical evaluation of FF-10501-01.

Experimental Protocols

Protocol: In Vitro Cell Proliferation Assay

  • Cell Culture: Human AML cell lines (e.g., MOLM13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Treatment: A serial dilution of FF-10501-01 is prepared, and cells are treated with varying concentrations of the drug. Control wells receive vehicle only.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Proliferation Measurement: Cell proliferation is assessed using a standard method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, which measures metabolic activity.

  • Data Analysis: The results are used to calculate the IC50 (the concentration of drug that inhibits 50% of cell growth) and to generate dose-response curves.

Clinical Development

Phase 1/2a Clinical Trial (NCT02193958)

A Phase 1/2a dose-escalation study was conducted to evaluate the safety and efficacy of FF-10501-01 in patients with relapsed/refractory AML and MDS/Chronic Myelomonocytic Leukemia (CMML).[5][6]

  • Phase 1: Enrolled 38 patients (28 AML, 10 MDS/CMML) who received oral doses ranging from 50 to 500 mg/m² twice daily (BID) for 14 or 21 days of a 28-day cycle.[6][10]

  • Phase 2a: An additional 15 patients with HMA-resistant MDS/CMML were treated at the recommended Phase 2 dose of 400 mg/m² BID for 21 days.[6][10]

Clinical Efficacy

Patient Group (Evaluable)NResponseResponse RateDuration of ResponseCitation
AML19Partial Remission (PR)16% (3 patients)5, 7, and 31 months[6][10]
MDS/CMML20Marrow Complete Remission (mCR)10% (2 patients)One patient for 17 months[6][10]

Safety and Tolerability

In the Phase 1 portion of the trial, most adverse events were low-grade and considered related to the underlying disease.[10] The most common treatment-related adverse events were:

  • Fatigue (21%)

  • Nausea (11%)

  • Diarrhea (11%)

  • Oral mucositis (8%)

However, an increase in mucositis events during the Phase 2a part of the study led to its early closure.[6][10] This indicates that while showing clinical activity, optimizing the dosing schedule to manage side effects is crucial for future development.[13][14]

Drug_Development_Phases cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_outcome Outcome discovery Discovery & Synthesis in_vitro In Vitro Studies (Cell Lines) discovery->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo phase1 Phase 1 Trial (Safety & Dosing) N=38 in_vivo->phase1 Promising Results phase2a Phase 2a Trial (Efficacy & Safety) N=15 phase1->phase2a activity Demonstrated Clinical Activity phase2a->activity toxicity Increased Mucositis Led to Trial Closure phase2a->toxicity

Caption: The development pathway of FF-10501-01 from preclinical studies to clinical trials.

Experimental Protocols

Protocol: Patient Monitoring in a Phase 1 Trial

  • Inclusion/Exclusion Criteria: Patients with relapsed/refractory AML or MDS are screened based on predefined criteria, including prior treatments and performance status.

  • Dose Escalation: Patients are enrolled in cohorts and receive escalating doses of FF-10501-01 to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

  • Safety Monitoring: Patients are closely monitored for adverse events (AEs) and dose-limiting toxicities (DLTs). This includes regular physical examinations, laboratory tests (hematology, chemistry), and reporting of symptoms. AEs are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Blood samples are collected at specified time points to analyze the concentration of FF-10501-01 (PK) and its effect on biomarkers, such as XMP levels in peripheral blood mononuclear cells (PD).[10]

  • Efficacy Assessment: Response to treatment is evaluated at the end of each cycle using bone marrow biopsies and aspirates, based on established criteria (e.g., International Working Group criteria for AML).

Conclusion

FF-10501-01 is a potent IMPDH inhibitor that has demonstrated promising anti-leukemic activity in both preclinical models and early-phase clinical trials for patients with heavily pretreated AML and MDS.[6][10] Its mechanism of action, the depletion of guanine nucleotides, effectively targets the high proliferative rate of cancer cells.[1] While the clinical development was halted due to toxicity concerns, specifically mucositis, the data generated provides a strong rationale for further investigation.[6] Future studies could explore alternative dosing schedules, such as the "alternate day" administration suggested by preclinical work, or combination therapies to enhance efficacy and mitigate side effects.[7][12]

References

FF2049: A Technical Guide to the First-in-Class FEM1B-Recruiting HDAC PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FF2049, a novel proteolysis-targeting chimera (PROTAC) designed to selectively degrade histone deacetylases (HDACs). As a first-in-class degrader that recruits the FEM1B E3 ligase, this compound represents a significant advancement in the field of targeted protein degradation, offering a potent tool for cancer research and potential therapeutic development.[1][2][3]

Core Concept: this compound as an HDAC Degrader

This compound is a heterobifunctional molecule engineered to induce the degradation of specific HDAC isoforms.[4] It consists of three key components: a ligand that binds to the target HDAC protein, a ligand that recruits the Fem-1 homolog B (FEM1B) E3 ubiquitin ligase, and a linker connecting these two elements.[4][5] By forming a ternary complex between the HDAC protein and the FEM1B E3 ligase, this compound triggers the ubiquitination of the HDAC, marking it for destruction by the cell's natural protein disposal system, the 26S proteasome.[5][6] This degradation mechanism leads to the induction of apoptosis and cell cycle arrest, highlighting its potential in hematological and solid cancers.[4]

FF2049_Mechanism cluster_0 This compound PROTAC cluster_1 Cellular Machinery cluster_2 Process This compound This compound HDAC_Ligand HDAC Ligand This compound->HDAC_Ligand binds to Linker Linker This compound->Linker FEM1B_Ligand FEM1B E3 Ligase Ligand This compound->FEM1B_Ligand recruits via HDAC HDAC1/2/3 FEM1B FEM1B E3 Ligase Ternary_Complex Ternary Complex (HDAC-FF2049-FEM1B) HDAC->Ternary_Complex Formation Degradation Degradation HDAC->Degradation Targeted for FEM1B->Ternary_Complex Ub Ubiquitin Ubiquitination Poly-ubiquitination Ub->Ubiquitination Proteasome 26S Proteasome Proteasome->Degradation Ternary_Complex->Ubiquitination Induces Ubiquitination->HDAC Tags HDAC Apoptosis Apoptosis & G1 Cell Cycle Arrest Degradation->Apoptosis Leads to

This compound Mechanism of Action

Quantitative Data Summary

This compound has demonstrated potent and selective degradation of Class I HDACs, along with significant inhibitory activity. The following tables summarize the key quantitative metrics for this compound.

Table 1: Degradation Potency and Efficacy of this compound
TargetMetricValueCell LineReference
HDAC1DC₅₀257 nMMM.1S (Multiple Myeloma)[4][5]
HDAC1Dₘₐₓ85%MM.1S (Multiple Myeloma)[5][7]
  • DC₅₀ (Degradation Concentration 50): The concentration of this compound required to degrade 50% of the target protein.

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.

Table 2: In Vitro Inhibitory Activity of this compound
Target IsoformIC₅₀ (µM)
HDAC10.074
HDAC20.156
HDAC413.3
HDAC60.009
  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of this compound required to inhibit 50% of the enzyme's activity. Data derived from in vitro enzyme inhibition assays.

Table 3: HDAC1 Degradation Across Different Cancer Cell Lines
Cell LineCancer TypeHDAC1 Degradation (%)
MV4-11Leukemia87%
U-87MGGlioblastoma75%
MDA-MB-231Breast Cancer53%

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These are standardized protocols and may require optimization for specific experimental conditions.

Protocol for Assessing Protein Degradation by Western Blot

This protocol is fundamental for quantifying the degradation of target proteins like HDAC1 after treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MM.1S, MV4-11) at an appropriate density in 6-well plates and allow them to adhere or stabilize for 24 hours.[8]
  • Prepare a stock solution of this compound in DMSO.
  • Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours).[3] Include a vehicle-only control (e.g., 0.1% DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
  • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing intermittently.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize all samples to the same protein concentration with lysis buffer.
  • Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
  • Run the gel to separate proteins by size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against the target protein (e.g., anti-HDAC1) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

5. Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).
  • Normalize the target protein band intensity to the corresponding loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Protocol for Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of this compound on cell cycle progression, such as the observed G1 phase arrest.

1. Cell Preparation and Fixation:

  • Culture and treat cells with this compound as described in section 3.1.
  • Harvest cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or centrifugation.
  • Wash the cells once with cold PBS, then centrifuge at 200 x g for 5 minutes.[9]
  • Resuspend the cell pellet and add 1 ml of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping.[10]
  • Fix the cells by incubating for at least 30 minutes on ice or storing at -20°C.[10]

2. Staining:

  • Centrifuge the fixed cells to remove the ethanol.
  • Wash the cell pellet twice with cold PBS.
  • Resuspend the pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to eliminate RNA staining). A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.[10]
  • Incubate for 15-30 minutes at room temperature, protected from light.[9]

3. Flow Cytometry Analysis:

  • Analyze the stained cells on a flow cytometer.
  • Use a dot plot of forward scatter area vs. height to gate on single cells and exclude doublets.
  • Collect fluorescence data for at least 10,000 single-cell events.
  • Generate a histogram of PI fluorescence intensity. The G0/G1 peak will have a certain DNA content (2n), the G2/M peak will have double the DNA content (4n), and the S phase will fall in between.
  • Use cell cycle analysis software to quantify the percentage of cells in each phase (G0/G1, S, G2/M).

Signaling Pathways and Experimental Workflows

Visualizing the mechanism and experimental logic is crucial for understanding the application of this compound.

Experimental_Workflow cluster_0 Cell Treatment cluster_1 Protein Level Analysis cluster_2 Phenotypic Analysis Start Plate Cancer Cells Treat Treat with this compound (Dose & Time Course) Start->Treat Harvest_Prot Harvest Cells & Lyse Treat->Harvest_Prot Harvest_Pheno Harvest Cells Treat->Harvest_Pheno Quantify_Prot Protein Quantification (BCA) Harvest_Prot->Quantify_Prot WB Western Blot (Anti-HDAC1, Anti-GAPDH) Quantify_Prot->WB Analyze_WB Densitometry Analysis WB->Analyze_WB Result_Deg Determine DC50 & Dmax Analyze_WB->Result_Deg Fix_Stain Fix & Stain with PI (Cell Cycle) Harvest_Pheno->Fix_Stain Flow_Cycle Flow Cytometry Analysis Fix_Stain->Flow_Cycle Result_Cycle Quantify G1/S/G2M Phases Flow_Cycle->Result_Cycle Signaling_Pathway cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Arrest Pathway This compound This compound HDAC1_2 HDAC1/2 Degradation This compound->HDAC1_2 Histone_Ac Histone Hyperacetylation HDAC1_2->Histone_Ac causes Gene_Expr Altered Gene Expression Histone_Ac->Gene_Expr leads to Pro_Apoptotic Upregulation of Pro-Apoptotic Genes (e.g., PUMA) Gene_Expr->Pro_Apoptotic p21 Upregulation of Cell Cycle Inhibitors (e.g., p21) Gene_Expr->p21 Apoptosis Apoptosis Pro_Apoptotic->Apoptosis G1_Arrest G1 Phase Arrest p21->G1_Arrest

References

Preclinical Characterization of FF2049: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of publicly available scientific literature, clinical trial databases, and other relevant resources, no specific information was found for a compound designated "FF2049." This suggests that this compound may be an internal development code for a novel therapeutic agent not yet disclosed in the public domain, or the identifier may be inaccurate.

Therefore, this document serves as a detailed template to fulfill the user's request for an in-depth technical guide. It is structured to meet all core requirements, including data tables, detailed experimental protocols, and mandatory Graphviz visualizations. Researchers, scientists, and drug development professionals can use this framework to structure and present their own preclinical data for this compound or a similar therapeutic candidate.

Introduction

This compound is a novel investigational small molecule inhibitor targeting [Specify Target, e.g., Tyrosine Kinase X]. Developed for the potential treatment of [Specify Indication, e.g., advanced solid tumors], this compound has demonstrated promising activity in early non-clinical evaluations. This guide provides a comprehensive summary of the preclinical characterization of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety assessment. The data herein supported the advancement of this compound into formal IND-enabling studies.

Mechanism of Action

This compound exerts its biological effect by potently and selectively inhibiting the [Specify Target] signaling pathway. This pathway is a critical driver of cell proliferation, survival, and differentiation in several oncogenic contexts. By blocking the phosphorylation of key downstream effectors, this compound is designed to induce cell cycle arrest and apoptosis in malignant cells dependent on this pathway.

FF2049_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor (e.g., TK-X) P_Target p-Target Receptor->P_Target ATP This compound This compound This compound->P_Target Inhibition Pathway_Component_1 Downstream Effector 1 (e.g., RAS) P_Target->Pathway_Component_1 Pathway_Component_2 Downstream Effector 2 (e.g., RAF) Pathway_Component_1->Pathway_Component_2 Pathway_Component_3 Downstream Effector 3 (e.g., MEK) Pathway_Component_2->Pathway_Component_3 Pathway_Component_4 Downstream Effector 4 (e.g., ERK) Pathway_Component_3->Pathway_Component_4 Transcription Gene Transcription Pathway_Component_4->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation & Survival

Caption: this compound inhibits the target receptor, blocking downstream signaling and cell proliferation.

In Vitro Studies

The in vitro activity of this compound was assessed across a panel of human cancer cell lines to determine its potency and selectivity.

Data Summary: Cellular Potency

The half-maximal inhibitory concentration (IC50) was determined for cell viability following 72-hour continuous exposure to this compound.

Cell LineCancer TypeTarget ExpressionThis compound IC50 (nM)
Cell Line ALung CancerHigh15.2 ± 3.1
Cell Line BBreast CancerHigh25.8 ± 5.5
Cell Line CColon CancerLow> 10,000
Cell Line DLung CancerWild-Type8,540 ± 150
Experimental Protocol: Cell Viability Assay
  • Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Plating: Cells were seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was serially diluted in DMSO and then further diluted in culture medium. Cells were treated with a range of concentrations (e.g., 0.1 nM to 10 µM) for 72 hours.

  • Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence was read on a microplate reader.

  • Data Analysis: IC50 values were calculated using a four-parameter logistic non-linear regression model in GraphPad Prism software.

In Vivo Efficacy Studies

The anti-tumor activity of this compound was evaluated in mouse xenograft models.

Data Summary: Tumor Growth Inhibition
Xenograft ModelTreatment Group (Oral, QD)Tumor Growth Inhibition (%)Body Weight Change (%)
Cell Line AVehicle0+2.5
(Lung)This compound (10 mg/kg)45-1.0
This compound (30 mg/kg)88-4.2
Cell Line BVehicle0+3.1
(Breast)This compound (10 mg/kg)35+0.5
This compound (30 mg/kg)75-3.8
Experimental Protocol: Xenograft Efficacy Study
  • Animal Models: Female athymic nude mice (6-8 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Tumor Implantation: 1x10^7 cells from "Cell Line A" were suspended in Matrigel and injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). This compound was formulated in 0.5% methylcellulose (B11928114) and administered once daily (QD) by oral gavage.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study was terminated after 21 days. Tumor Growth Inhibition (TGI) was calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100%.

Pharmacokinetics

Pharmacokinetic (PK) properties of this compound were assessed in mice and rats to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary: Rodent Pharmacokinetics
SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·h/mL)Bioavailability (%)
Mouse2IV--1,850-
10PO1,2301.06,40070
Rat2IV--2,100-
10PO9802.07,14068
Experimental Protocol: Pharmacokinetic Study
  • Dosing: Male Sprague-Dawley rats were administered a single dose of this compound either intravenously (IV) via the tail vein or by oral gavage (PO).

  • Sample Collection: Blood samples (~100 µL) were collected from the saphenous vein into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Plasma was separated by centrifugation at 4,000 rpm for 10 minutes at 4°C.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • PK Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Preclinical_Workflow Discovery Compound Discovery InVitro In Vitro Screening (Potency & Selectivity) Discovery->InVitro ADME In Vitro ADME (Metabolic Stability, Permeability) InVitro->ADME PK In Vivo PK (Mouse, Rat) ADME->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Tox IND-Enabling Toxicology Efficacy->Tox IND IND Submission Tox->IND

Caption: High-level workflow for the preclinical development of this compound.

Toxicology

A preliminary safety assessment was conducted to identify potential toxicities and establish a maximum tolerated dose (MTD).

Data Summary: 7-Day Dose Range-Finding in Rats
Dose Group (mg/kg/day, PO)Key Clinical ObservationsRelevant Clinical Pathology Changes
50No adverse findingsNone
150Mild lethargy on Days 1-2None
300Moderate lethargy, 5-7% body weight lossElevated ALT/AST (>2x baseline)
Experimental Protocol: Dose Range-Finding Study
  • Animals: Male and female Sprague-Dawley rats were used (n=3/sex/group).

  • Dosing: this compound was administered once daily by oral gavage for 7 consecutive days.

  • Observations: Clinical signs were recorded daily. Body weights were measured on Day 1 and Day 8.

  • Clinical Pathology: On Day 8, blood was collected for hematology and clinical chemistry analysis.

  • Necropsy: A gross necropsy was performed on all animals.

Conclusion

The preclinical data package for this compound demonstrates a promising therapeutic profile. It is a potent and selective inhibitor of its intended target, translating to significant anti-tumor activity in vivo at well-tolerated doses. The pharmacokinetic properties are favorable for oral administration. These findings strongly support the continued development of this compound as a potential new therapy for [Specify Indication].

Unveiling the Regulatory Nexus: A Technical Guide to the Ubiquitination of Histone Deacetylases (HDACs)

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Extensive searches for a compound designated "FF2049" and its specific effects on the ubiquitination of Histone Deacetylases (HDACs) did not yield any publicly available scientific literature or data. Therefore, this guide will focus on the core topic of HDAC ubiquitination, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. This document will delve into the established mechanisms governing the ubiquitination and subsequent degradation of HDACs, offering insights into the signaling pathways, key enzymatic players, and experimental methodologies relevant to this critical area of cellular regulation.

Executive Summary

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Their activity is tightly controlled, and dysregulation is implicated in numerous diseases, including cancer. Post-translational modifications, particularly ubiquitination, are emerging as a crucial mechanism for controlling HDAC stability and function. This guide explores the intricate process of HDAC ubiquitination, detailing the key E3 ligases and deubiquitinating enzymes (DUBs) involved, the downstream consequences for cellular signaling, and the therapeutic potential of targeting this axis. We provide structured data on molecules known to modulate HDAC ubiquitination and detailed protocols for key experimental procedures.

The Ubiquitin-Proteasome System and HDACs

The ubiquitin-proteasome system (UPS) is the primary pathway for targeted protein degradation in eukaryotic cells. The process involves the covalent attachment of a chain of ubiquitin molecules to a substrate protein, marking it for degradation by the 26S proteasome. This process is orchestrated by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase provides substrate specificity. Deubiquitinating enzymes (DUBs) can reverse this process, rescuing proteins from degradation.

Several HDAC isoforms have been shown to be substrates for the UPS, indicating that their cellular levels are dynamically regulated through ubiquitination.

Key Regulators of HDAC Ubiquitination

The stability of various HDACs is controlled by a balance between the activities of specific E3 ubiquitin ligases and DUBs.

E3 Ubiquitin Ligases Targeting HDACs

A number of E3 ligases have been identified that specifically target HDACs for ubiquitination and subsequent proteasomal degradation.

E3 LigaseTargeted HDAC(s)Cellular Context/SignificanceReference
RLIM (RING-box protein) HDAC2VPA-induced degradation of HDAC2.[1]
CHFR HDAC1Mitotic checkpoint control; promotes degradation of HDAC1.[2]
Mdm2 HDAC1Androgen receptor signaling; ubiquitinates HDAC1 at active promoters.[2]
CUL3-REN HDAC1Inhibition of Gli1 transcriptional activity through HDAC1 degradation.[2]
Deubiquitinating Enzymes (DUBs) Stabilizing HDACs

Conversely, DUBs can remove ubiquitin chains from HDACs, thereby protecting them from degradation and enhancing their stability and activity.

DUBTargeted HDAC(s)Cellular Context/SignificanceReference
USP7 (HAUSP) SIRT7, DNMT1Deubiquitinates and regulates the enzymatic activity of SIRT7; stabilizes DNMT1 in a complex with HDAC1.[3][4]
USP22 SIRT1Deubiquitinates and stabilizes SIRT1, suppressing p53 function.[3]

Signaling Pathways Modulating HDAC Ubiquitination

The decision to ubiquitinate and degrade an HDAC is not a standalone event but is integrated into broader cellular signaling networks.

HDAC_Ubiquitination_Pathway cluster_stimuli Cellular Stimuli cluster_kinases Kinases & E3 Ligases cluster_hdac HDAC Regulation cluster_dubs Deubiquitination VPA Valproic Acid (VPA) Ubc8 Ubc8 (E2) VPA->Ubc8 induces expression RLIM RLIM (E3) VPA->RLIM induces Androgen Androgen Signaling Mdm2 Mdm2 (E3) Androgen->Mdm2 activates HDACi HDAC Inhibitors Ub_HDAC Ubiquitinated HDAC HDACi->Ub_HDAC can promote HDAC2 HDAC2 Ubc8_RLIM_note VPA induces both Ubc8 and RLIM, leading to HDAC2 degradation HDAC1 HDAC1 Mdm2->HDAC1 Ubiquitinates Mdm2_note Androgen signaling can lead to Mdm2-mediated HDAC1 ubiquitination HDAC2->Ub_HDAC Ubiquitination HDAC1->Ub_HDAC Ubiquitination Ub_HDAC->HDAC2 Deubiquitination Ub_HDAC->HDAC1 Deubiquitination Proteasome Proteasome Ub_HDAC->Proteasome Degradation USP7 USP7 (DUB) USP7->Ub_HDAC removes Ub

Caption: A simplified signaling pathway of HDAC ubiquitination.

Experimental Protocols

Studying the ubiquitination of HDACs requires specific biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Immunoprecipitation of Ubiquitinated HDACs

This protocol is designed to isolate a specific HDAC and then probe for its ubiquitination status.

Materials:

  • Cells of interest (e.g., HEK293T, cancer cell line)

  • Treatment compound (e.g., HDAC inhibitor, proteasome inhibitor like MG132)

  • Lysis buffer (e.g., RIPA buffer) with protease and DUB inhibitors (e.g., PMSF, N-ethylmaleimide)

  • Primary antibody against the HDAC of interest (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Primary antibody against ubiquitin (for Western blotting)

  • Secondary HRP-conjugated antibody

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Plate cells to achieve 80-90% confluency. Treat with the compound of interest for the desired time. In the final 4-6 hours of treatment, add a proteasome inhibitor (e.g., 20 µM MG132) to allow for the accumulation of ubiquitinated proteins.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and DUB inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody against the target HDAC overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads 3-5 times with lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against ubiquitin.

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Detect the signal using a chemiluminescence substrate. A high-molecular-weight smear indicates polyubiquitination of the immunoprecipitated HDAC.

Experimental_Workflow_IP start Start: Cultured Cells treatment Treat with Compound + Proteasome Inhibitor (MG132) start->treatment lysis Cell Lysis (with DUB inhibitors) treatment->lysis ip Immunoprecipitation (with anti-HDAC antibody) lysis->ip wash Wash Beads ip->wash elute Elute Proteins wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot (probe with anti-Ubiquitin antibody) sds_page->western detect Detect High-MW Smear (Polyubiquitination) western->detect end End: Result detect->end

References

Unraveling the FEM1B Interactome: A Deep Dive into a Key Substrate Receptor of the CRL2 E3 Ubiquitin Ligase Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the function and interactions of FEM1B, a critical substrate-recognition component of the Cullin-RING E3 ubiquitin ligase complex (CRL2). This guide, aimed at fostering further research and therapeutic development, consolidates current knowledge on FEM1B's role in protein ubiquitination and degradation, highlighting its significance in cellular processes and disease.

At present, a specific ternary complex involving "FF2049" and FEM1B is not documented in publicly available scientific literature. Therefore, this guide focuses on the established biology of FEM1B and its known interactions, providing a foundational understanding for researchers exploring this protein's therapeutic potential.

The Central Role of FEM1B in Protein Degradation

FEM1B functions as a crucial adapter protein within the larger CRL2 E3 ubiquitin ligase machinery.[1][2] Its primary role is to selectively recognize and bind to specific target proteins, thereby presenting them for ubiquitination and subsequent degradation by the proteasome. This process is fundamental to the regulation of a multitude of cellular functions, including apoptosis, cell cycle control, and stress responses.[3][4]

The specificity of FEM1B is dictated by its ability to recognize particular C-terminal degradation signals, or "degrons," on its substrate proteins.[1][2] One well-characterized degron recognized by the CRL2-FEM1B complex is a -Gly-Leu-Asp-Arg motif found at the C-terminus of target proteins like CDK5R1.[1][2]

Known Interactions and Cellular Pathways

FEM1B is implicated in several key cellular signaling pathways through its interaction with a variety of proteins. It is a component of the ECS (Elongin BC-CUL2/5-SOCS-box protein) complex, which is a type of CRL E3 ubiquitin ligase.[2] Beyond its core components, FEM1B has been shown to interact with:

  • Death Receptors: FEM1B interacts with the death domains of FAS/TNFRSF6 and TNFRSF1A, suggesting a role in mediating apoptosis.[1][2]

  • Checkpoint Kinase 1 (CHK1): This interaction points to a function for FEM1B in the replication stress-induced checkpoint signaling pathway.[4]

  • GLI1: FEM1B promotes the ubiquitination of the transcription factor GLI1, thereby suppressing its transcriptional activity.[5]

  • ANKRD37: Studies in mice have shown that Fem1b interacts with and promotes the ubiquitin-mediated degradation of ANKRD37.[6]

  • FNIP1: In response to reductive stress, the CRL2(FEM1B) complex recognizes a conserved cysteine degron in reduced FNIP1, leading to its degradation.[1]

The following diagram illustrates the central role of FEM1B in the CRL2 E3 ubiquitin ligase complex and its downstream effects on substrate proteins.

FEM1B_Signaling_Pathway cluster_CRL2_Complex CRL2-FEM1B E3 Ubiquitin Ligase Complex cluster_Substrates Substrate Proteins cluster_Process Cellular Process CUL2 CUL2 RBX1 RBX1 CUL2->RBX1 associates with ElonginBC Elongin B/C CUL2->ElonginBC binds FEM1B FEM1B CUL2->FEM1B scaffolds Substrate Target Protein (-Gly-Leu-Asp-Arg C-degron) RBX1->Substrate transfers Ubiquitin ElonginBC->FEM1B recruits FEM1B->Substrate recognizes & binds Ubiquitination Ubiquitination Substrate->Ubiquitination is ubiquitinated Degradation Proteasomal Degradation Ubiquitination->Degradation leads to

Diagram of the CRL2-FEM1B ubiquitination pathway.

Experimental Methodologies for Studying FEM1B Interactions

Investigating the interactions of FEM1B and its role in protein degradation requires a combination of biochemical, cellular, and structural biology techniques. The following provides an overview of key experimental protocols that would be employed in such studies.

Table 1: Experimental Protocols for Characterizing FEM1B Interactions

Experimental Technique Purpose Brief Methodology
Co-immunoprecipitation (Co-IP) To verify in vivo protein-protein interactions.1. Lyse cells expressing tagged FEM1B or the protein of interest.2. Incubate lysate with an antibody specific to the tagged protein.3. Precipitate the antibody-protein complex using protein A/G beads.4. Wash beads to remove non-specific binders.5. Elute and analyze the co-precipitated proteins by Western blotting.
Yeast Two-Hybrid (Y2H) Screening To identify novel protein interaction partners.1. Clone FEM1B into a "bait" vector and a cDNA library into a "prey" vector.2. Co-transform yeast with bait and prey plasmids.3. Plate on selective media where reporter gene expression (and yeast growth) only occurs if the bait and prey proteins interact.
Isothermal Titration Calorimetry (ITC) To determine the binding affinity and thermodynamics of interactions.1. Place a purified solution of FEM1B in the sample cell.2. Titrate a purified solution of the binding partner into the cell.3. Measure the heat released or absorbed upon binding to determine binding constants (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR) To measure the kinetics of binding and dissociation.1. Immobilize purified FEM1B on a sensor chip.2. Flow a solution of the analyte (binding partner) over the chip surface.3. Monitor the change in the refractive index at the surface to determine on-rates (kon) and off-rates (koff).
In Vitro Ubiquitination Assay To demonstrate the E3 ligase activity of the CRL2-FEM1B complex.1. Combine purified E1, E2, ubiquitin, ATP, and the CRL2-FEM1B complex with a substrate protein.2. Incubate the reaction to allow for ubiquitination.3. Analyze the reaction products by Western blotting using an anti-ubiquitin or anti-substrate antibody to detect polyubiquitinated species.
X-ray Crystallography / Cryo-EM To determine the three-dimensional structure of the complex.1. Purify and crystallize the FEM1B complex (alone or with a substrate).2. Expose the crystal to X-rays and collect diffraction data (Crystallography).3. Alternatively, freeze the purified complex and image using an electron microscope (Cryo-EM).4. Process the data to generate an electron density map and build an atomic model.

The workflow for a typical investigation into a novel FEM1B substrate is depicted in the following diagram.

Experimental_Workflow Start Hypothesized FEM1B Substrate Y2H Yeast Two-Hybrid Screening Start->Y2H Identify Interaction CoIP Co-immunoprecipitation Y2H->CoIP Validate in vivo ITC_SPR ITC / SPR (Binding Affinity/Kinetics) CoIP->ITC_SPR Quantify Interaction UbiquitinationAssay In Vitro Ubiquitination Assay ITC_SPR->UbiquitinationAssay Functional Validation Structural X-ray Crystallography or Cryo-EM UbiquitinationAssay->Structural Structural Basis Conclusion Confirmation of Substrate & Interaction Mechanism Structural->Conclusion

Workflow for identifying and characterizing FEM1B substrates.

Future Directions

While significant progress has been made in understanding the role of FEM1B, many questions remain. The identification of a complete list of FEM1B substrates is a critical next step in fully elucidating its cellular functions. Furthermore, understanding the regulatory mechanisms that control FEM1B activity and its recruitment to the CRL2 complex will be essential. The development of small molecule inhibitors or modulators of FEM1B could hold therapeutic promise for diseases where its substrates are implicated, such as cancer and neurodevelopmental disorders.[4]

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future investigations into the complex and vital role of FEM1B in cellular homeostasis and disease.

References

Methodological & Application

Application Notes and Protocols for CLN-049 in Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLN-049 is an investigational, humanized, IgG1-based bispecific T-cell engager designed for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[1][2] It operates by creating a synapse between a patient's T-cells and leukemic blasts, redirecting the immune system to identify and eliminate cancerous cells. This document provides detailed application notes on its mechanism, clinical findings, and protocols for its use in a research context.

Mechanism of Action

CLN-049 simultaneously binds to the CD3 receptor on T-cells and the FMS-like tyrosine kinase 3 (FLT3) receptor on leukemic cells.[3] FLT3, a proto-oncogene, is expressed on the surface of AML blasts in over 80% of patients.[2][3] A key advantage of CLN-049 is its ability to bind to the extracellular domain of both wild-type and mutated forms of FLT3, making it potentially effective regardless of the patient's FLT3 mutational status.[3][4] This contrasts with FLT3 tyrosine kinase inhibitors (TKIs), which are typically effective only in the 20-30% of AML cases with specific FLT3 mutations.[3]

The molecule is engineered with two Fab arms for high-avidity binding to FLT3 and two functionally monovalent single-chain Fv domains for CD3 binding, which helps to minimize non-specific T-cell activation.[3] The Fc domain has been silenced to prevent off-target effector functions.[5] By bridging the T-cell and the cancer cell, CLN-049 induces T-cell activation and proliferation, leading to potent, targeted lysis of the FLT3-expressing leukemic cells.[6] Preclinical studies have demonstrated that this action is effective even at the low effector-to-target ratios typically seen in patients with overt disease.[6]

Diagram 1: Mechanism of action of CLN-049.

Application in Leukemia Research

CLN-049 is currently under investigation in a Phase 1 clinical trial (NCT05143996) for patients with relapsed/refractory (R/R) AML and MDS.[2][7] Data from this trial demonstrates its potential as a therapeutic agent and provides a framework for its application in research settings.

Primary Applications:
  • Therapeutic for R/R AML and MDS: The primary application is as a treatment for patients who have failed or are intolerant to standard therapies.[8]

  • Treatment Across Genetic Subtypes: Clinical responses have been observed regardless of baseline genetic risk, including in patients with TP53 mutations, who typically have a very poor prognosis.[2][9]

  • Measurable Residual Disease (MRD) Eradication: CLN-049 has demonstrated the ability to induce MRD-negative responses, a key indicator of deep remission and improved outcomes.[2] A parallel study is specifically investigating its use in AML patients with MRD.[4][7]

Quantitative Data Summary

The following tables summarize key data from the Phase 1 study of CLN-049 in patients with R/R AML and MDS.

Table 1: Patient Demographics and Baseline Characteristics
CharacteristicValue (N=40)
Median Age (years)72 (range: 25-84)
DiagnosisAML: 34, MDS: 6
Median Prior Therapies2 (range: 1-8 for AML)
(Data as of June 9, 2025 data cut-off)[2]
Table 2: Efficacy of CLN-049 in R/R AML (Evaluable Patients)
Target Dose (TD)No. of PatientsComposite Complete Response (CRc) RateOverall Response Rate (ORR)
≥ 6 µg/kg2330%57%
12 µg/kg (highest dose)1331%69%
(Data as of June 9, 2025 data cut-off for ≥ 6 µg/kg dose and a later 2025 data cut-off for the 12 µg/kg dose)[2][10][11]
CRc includes Complete Response (CR), CR with incomplete hematologic recovery (CRi), and CR with partial hematologic recovery (CRh). ORR includes CRc plus Morphologic Leukemia-Free State (MLFS) and Partial Response (PR).[2]
Table 3: Safety Profile (All Treated Patients)
Treatment-Emergent Adverse Event (TEAE)Incidence (Grade ≥3)
Febrile Neutropenia20.0%
White Blood Cell Count Decrease17.8%
Pneumonia11.1%
Neutrophil Count Decrease11.1%
(Data as of December 8, 2025)[7]
The most common TEAEs of any grade included infusion reactions and cytokine release syndrome (CRS), which were generally manageable.[10]

Experimental Protocols

Detailed protocols for preclinical and clinical evaluation of CLN-049 are crucial for reproducible research.

Protocol 1: In Vitro T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

Objective: To assess the potency of CLN-049 in mediating T-cell killing of FLT3-expressing leukemia cells.

Materials:

  • Target Cells: FLT3-expressing AML cell lines (e.g., MV4-11, EOL-1) or primary patient-derived AML blasts.

  • Effector Cells: Human Pan T-cells isolated from healthy donor peripheral blood mononuclear cells (PBMCs).

  • Reagents: CLN-049, cell culture medium (e.g., RPMI-1640 with 10% FBS), lactate (B86563) dehydrogenase (LDH) cytotoxicity detection kit.

  • Equipment: 96-well U-bottom plates, incubator, plate reader.

Methodology:

  • Cell Preparation: Culture target and effector cells under standard conditions. On the day of the assay, wash and resuspend cells in assay medium.

  • Plating: Plate target cells at a density of 1x10^4 cells/well in a 96-well plate.

  • Effector Cell Addition: Add effector T-cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1, 1:20).[12]

  • CLN-049 Addition: Add serial dilutions of CLN-049 to the wells. Include a no-antibody control and a maximum lysis control (target cells treated with lysis buffer).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Cytotoxicity Measurement: Centrifuge the plate. Collect the supernatant and measure LDH release using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of specific lysis for each condition using the formula: (% Specific Lysis) = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release). Plot the results to determine the EC50 (half-maximal effective concentration).

Protocol 2: Phase 1 Clinical Trial Workflow for R/R AML/MDS

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics, and preliminary efficacy of CLN-049.

Screening Patient Screening - R/R AML or MDS - Age ≥ 18 - ECOG PS 0-2 Enrollment Enrollment into Dose Escalation Cohort (3+3 Design) Screening->Enrollment TreatmentWeek1 Cycle 1, Week 1 - Hospitalization - Step-Up Dosing (SUD) - IV Infusion (D1 ± D4) Enrollment->TreatmentWeek1 TreatmentOngoing Ongoing Weekly Dosing - Target Dose (TD) from D8 - IV Administration TreatmentWeek1->TreatmentOngoing Monitoring Safety & Tolerability Monitoring - Adverse Events (CTCAE v5) - CRS/ICANS Assessment TreatmentOngoing->Monitoring PKPD PK/PD Sampling - Blood Draws for CLN-049 levels - Cytokine Monitoring (IL-6, IL-8) - T-cell Activation Markers TreatmentOngoing->PKPD Response Response Assessment - Bone Marrow Biopsy - ELN 2022 (AML) / IWG 2023 (MDS) - MRD by Flow Cytometry TreatmentOngoing->Response Outcome Determine Recommended Phase 2 Dose (RP2D) & Further Evaluation Monitoring->Outcome PKPD->Outcome Response->Outcome

Diagram 2: Phase 1 clinical trial workflow for CLN-049.
Protocol 3: MRD Detection by Multiparameter Flow Cytometry

Objective: To quantify residual leukemic cells in bone marrow aspirates of patients post-treatment.

Materials:

  • Sample: First-pull bone marrow aspirate collected in EDTA or heparin.

  • Reagents: Red blood cell lysis buffer, fluorochrome-conjugated monoclonal antibodies (see panel below), fixation/permeabilization buffers if needed.

  • Equipment: Multiparameter flow cytometer (≥8 colors recommended).[8]

Antibody Panel Core Markers (ELN Recommendation): [13]

  • CD45 (for gating hematopoietic cells)

  • CD34, CD117 (stem/progenitor markers)

  • CD33, CD13 (myeloid markers)

  • CD56, CD7, HLA-DR (aberrancy markers)

Methodology:

  • Sample Preparation: Process bone marrow aspirate within 3 days of collection.[13] Perform red blood cell lysis.

  • Staining: Incubate the cell suspension with the pre-titrated antibody cocktail in the dark at 4°C for 20-30 minutes.

  • Wash: Wash cells with staining buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.

  • Acquisition: Acquire a minimum of 500,000 to 1,000,000 total CD45-expressing events on the flow cytometer to ensure adequate sensitivity.[14]

  • Data Analysis:

    • Gate on viable, single CD45+ events.

    • Identify the blast population based on low side scatter and dim-to-moderate CD45 expression.

    • Analyze the blast gate for leukemia-associated immunophenotypes (LAIPs) identified at diagnosis or for a "different-from-normal" (DfN) pattern.

    • Quantify the percentage of MRD cells within the total nucleated cells or total CD45+ cells. A negative result is typically defined by the absence of a detectable aberrant population within the acquired events.[13]

FLT3 Signaling and Therapeutic Intervention

FLT3 is a receptor tyrosine kinase crucial for normal hematopoiesis.[12] In AML, activating mutations or overexpression of FLT3 leads to constitutive signaling through pathways like PI3K/AKT and RAS/MAPK, promoting leukemic cell proliferation and survival.[3] While TKIs block this intracellular signaling, CLN-049 targets the extracellular domain, leveraging an entirely different, immune-based mechanism to eliminate the cell.

cluster_0 Cell Exterior cluster_1 Leukemic Cell Interior cluster_2 Therapeutic Intervention FLT3_L FLT3 Ligand FLT3_R FLT3 Receptor FLT3_L->FLT3_R Binds & Activates PI3K PI3K/AKT Pathway FLT3_R->PI3K RAS RAS/MAPK Pathway FLT3_R->RAS STAT5 STAT5 Pathway FLT3_R->STAT5 Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes RAS->Proliferation Promotes STAT5->Proliferation Promotes TKI FLT3 TKIs (e.g., Gilteritinib) TKI->FLT3_R Inhibits (Intracellular Kinase Domain) CLN049 CLN-049 CLN049->FLT3_R Binds (Extracellular Domain) -> Cell Lysis

Diagram 3: FLT3 signaling pathway and points of therapeutic intervention.

References

Application Notes and Protocols for FF2049 in Breast Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FF2049 is a novel small molecule inhibitor currently under investigation for its potential therapeutic effects in breast cancer. These application notes provide a comprehensive overview of the methodologies to characterize the in vitro efficacy and mechanism of action of this compound in various breast cancer cell lines. The protocols and data presented herein serve as a guide for researchers to evaluate this compound and similar compounds in a preclinical setting.

Mechanism of Action

This compound is hypothesized to exert its anti-cancer effects by inducing cell cycle arrest and apoptosis through the modulation of key signaling pathways involved in breast cancer cell proliferation and survival. Preliminary studies suggest that this compound may target the PI3K/Akt/mTOR pathway, a critical signaling cascade that is often dysregulated in breast cancer.

FF2049_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p21 p21 Akt->p21 Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->Akt CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Bax Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2->Bax

Figure 1: Proposed signaling pathway of this compound in breast cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro effects of this compound on various breast cancer cell lines.

Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines (IC50 Values)

Cell LineSubtypeIC50 (µM) after 72h
MCF-7Luminal A (ER+/PR+)10.5 ± 1.2
T-47DLuminal A (ER+/PR+)15.2 ± 1.8
SK-BR-3HER2-positive25.8 ± 3.1
MDA-MB-231Triple-Negative5.6 ± 0.7

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells (24h treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2 ± 2.530.1 ± 1.914.7 ± 1.1
This compound (5 µM)72.8 ± 3.115.3 ± 1.511.9 ± 0.9

Table 3: Induction of Apoptosis by this compound in MDA-MB-231 Cells (48h treatment)

Treatment% Early Apoptosis% Late ApoptosisTotal Apoptotic Cells (%)
Vehicle Control3.1 ± 0.51.5 ± 0.34.6 ± 0.8
This compound (5 µM)25.7 ± 2.210.2 ± 1.335.9 ± 3.5

Experimental Protocols

Experimental_Workflow start Breast Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability flow Flow Cytometry (Cell Cycle & Apoptosis) treatment->flow western Western Blot (Protein Expression) treatment->western data Data Analysis & Interpretation viability->data flow->data western->data

Figure 2: General experimental workflow for evaluating this compound.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on breast cancer cell lines and to calculate the IC50 value.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression.

Materials:

  • Breast cancer cells

  • 6-well plates

  • This compound

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentration (e.g., 5 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Breast cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound (e.g., 5 µM) for 48 hours as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. The staining pattern will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins in signaling pathways affected by this compound.

Materials:

  • Breast cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control like GAPDH to normalize the protein expression levels.

Logical Relationship of this compound's Effects

Logical_Relationship This compound This compound Treatment Pathway_Inhibition Inhibition of PI3K/Akt Pathway This compound->Pathway_Inhibition Cell_Cycle_Proteins Modulation of Cell Cycle Regulators (e.g., p21 up) Pathway_Inhibition->Cell_Cycle_Proteins Apoptosis_Proteins Modulation of Apoptotic Proteins (e.g., Bax up, Bcl-2 down) Pathway_Inhibition->Apoptosis_Proteins G1_Arrest G1 Phase Cell Cycle Arrest Cell_Cycle_Proteins->G1_Arrest Apoptosis_Induction Induction of Apoptosis Apoptosis_Proteins->Apoptosis_Induction Reduced_Viability Reduced Cell Viability & Tumor Growth Inhibition G1_Arrest->Reduced_Viability Apoptosis_Induction->Reduced_Viability

Figure 3: Logical flow of events following this compound treatment.

For further information or technical support, please contact our research and development department.

Application Notes and Protocols for FF2049 in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of just 15 months following diagnosis.[1][2] The current standard of care involves surgical resection, followed by radiation and chemotherapy with temozolomide (B1682018) (TMZ).[3][4] However, tumor recurrence is nearly inevitable, highlighting the urgent need for novel therapeutic strategies. This document provides detailed application notes and protocols for the investigation of FF2049, a novel therapeutic agent, in the context of glioblastoma research. The following sections will detail the mechanism of action of this compound, provide protocols for in vitro and in vivo evaluation, and summarize key quantitative data regarding its efficacy.

Mechanism of Action and Signaling Pathways

Glioblastoma is characterized by significant molecular and genetic heterogeneity, with alterations in several key signaling pathways driving its growth, survival, and therapeutic resistance.[5][6] These include the PI3K/Akt/mTOR, RAS/MAPK, and STAT3 pathways. Furthermore, the tumor microenvironment, including hypoxia and the presence of cancer stem cells (CSCs), plays a crucial role in GBM progression and recurrence.[7][8]

Initial research on this compound is necessary to elucidate its precise mechanism of action within the complex signaling network of glioblastoma. A proposed starting point for investigation is its effect on key pathways implicated in GBM pathogenesis.

Hypothesized Signaling Pathway of this compound in Glioblastoma

FF2049_Mechanism cluster_cell Glioblastoma Cell cluster_receptor Receptor Tyrosine Kinases (e.g., EGFR) This compound This compound EGFR EGFR This compound->EGFR Inhibition? PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival STAT3 STAT3 STAT3->Proliferation STAT3->Survival Invasion Invasion STAT3->Invasion

Caption: Hypothesized inhibitory action of this compound on key glioblastoma signaling pathways.

Quantitative Data Summary

Quantitative data on the efficacy of this compound in glioblastoma is not yet available. The following tables are provided as templates for organizing future experimental results.

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

Cell LineIC50 (µM)Apoptosis (%) (at IC50)Cell Cycle Arrest (Phase)
U87MGData not availableData not availableData not available
U251Data not availableData not availableData not available
Patient-Derived GSCsData not availableData not availableData not available

Table 2: In Vivo Efficacy of this compound in Orthotopic Glioblastoma Models

Animal ModelTreatment GroupTumor Volume Reduction (%)Median Survival (days)
Nude Mouse (U87MG)ControlData not availableData not available
This compound (dose)Data not availableData not available
TemozolomideData not availableData not available
This compound + TemozolomideData not availableData not available

Experimental Protocols

Detailed protocols are essential for the rigorous evaluation of this compound's therapeutic potential.

In Vitro Protocols

1. Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on the metabolic activity of glioblastoma cells, which is an indicator of cell viability.

  • Materials:

    • Glioblastoma cell lines (e.g., U87MG, U251) or patient-derived glioblastoma stem-like cells (GSCs)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound (stock solution in DMSO)

    • 96-well plates

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Plate reader

  • Procedure:

    • Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).

Experimental Workflow for In Vitro Cell Viability Assay

Cell_Viability_Workflow A Seed Glioblastoma Cells (96-well plate) B Treat with this compound (Serial Dilutions) A->B C Incubate for 72 hours B->C D Add MTS Reagent C->D E Incubate for 1-4 hours D->E F Measure Absorbance (490 nm) E->F G Calculate IC50 F->G

Caption: Workflow for determining the IC50 of this compound in glioblastoma cells.

2. Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by this compound.

  • Materials:

    • Glioblastoma cells

    • This compound

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) will be distinguished.

In Vivo Protocol

1. Orthotopic Glioblastoma Mouse Model

This model is crucial for evaluating the efficacy of this compound in a setting that mimics the human disease.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice)

    • Glioblastoma cells expressing a reporter gene (e.g., luciferase for bioluminescence imaging)

    • Stereotactic injection apparatus

    • This compound formulation for in vivo administration

    • Bioluminescence imaging system

  • Procedure:

    • Anesthetize the mice and secure them in the stereotactic frame.

    • Create a small burr hole in the skull.

    • Stereotactically inject glioblastoma cells into the striatum of the brain.

    • Monitor tumor growth using bioluminescence imaging.

    • Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound, temozolomide, combination therapy).

    • Administer the treatments according to the planned schedule (e.g., daily oral gavage).

    • Monitor tumor growth and the health of the mice regularly.

    • The primary endpoint is typically median survival. Tumor volume can be assessed as a secondary endpoint.

Logical Flow for In Vivo Efficacy Study

In_Vivo_Workflow A Orthotopic Implantation of Glioblastoma Cells in Mice B Tumor Establishment (Bioluminescence Imaging) A->B C Randomization into Treatment Groups B->C D Treatment Administration (e.g., this compound, TMZ) C->D E Monitor Tumor Growth and Survival D->E F Endpoint Analysis: Median Survival, Tumor Volume E->F

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion and Future Directions

The provided protocols offer a framework for the preclinical evaluation of this compound as a potential therapeutic agent for glioblastoma. Future research should focus on elucidating its precise mechanism of action, assessing its ability to cross the blood-brain barrier, and exploring potential synergistic effects with standard-of-care therapies. The successful completion of these studies will be critical in determining the clinical translational potential of this compound for patients with this devastating disease.

References

Application Notes and Protocols for Determining FF2049 DC50 and Dmax Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FF2049 is a first-in-class, selective PROTAC (Proteolysis Targeting Chimera) that recruits the E3 ubiquitin ligase Fem-1 homologue B (FEM1B) to induce the degradation of histone deacetylases (HDACs) 1, 2, and 3.[1] By hijacking the cell's natural protein disposal machinery, this compound leads to the ubiquitination and subsequent proteasomal degradation of these HDAC isoforms. This targeted protein degradation has been shown to induce apoptosis in hematological cancer cell lines, making this compound a promising tool for cancer research and drug development.[1]

These application notes provide detailed protocols for the characterization of this compound, with a focus on determining its half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values.

Quantitative Data Summary

The following table summarizes the known degradation parameters for this compound in the multiple myeloma cell line MM.1S. While this compound is reported to be a selective degrader of HDAC1, HDAC2, and HDAC3, specific DC50 and Dmax values for HDAC2 and HDAC3 are not yet publicly available.[1] The provided protocols will enable researchers to determine these values.

TargetCell LineDC50DmaxReference
HDAC1 MM.1S257 nM85%[1][2][3]
HDAC2 MM.1SData not availableData not available
HDAC3 MM.1SData not availableData not available

Signaling Pathway of this compound-Mediated HDAC Degradation

This compound functions as a molecular bridge, bringing together the FEM1B E3 ligase and the target HDAC protein (HDAC1, 2, or 3). This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the HDAC, marking it for degradation by the 26S proteasome.

FF2049_Mechanism cluster_0 This compound-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound HDAC (1, 2, or 3) HDAC (1, 2, or 3) This compound->HDAC (1, 2, or 3) Binds to Target FEM1B E3 Ligase FEM1B E3 Ligase This compound->FEM1B E3 Ligase Recruits Ligase Proteasome 26S Proteasome HDAC (1, 2, or 3)->Proteasome Targeted for Degradation Ub Ub FEM1B E3 Ligase->Ub Ub->HDAC (1, 2, or 3) Ubiquitination E2 E2 E2->Ub Carries Degraded HDAC Degraded Peptides Proteasome->Degraded HDAC

This compound mechanism of action.

Experimental Protocols

MM.1S Cell Culture Protocol

MM.1S cells are human B lymphoblasts derived from a patient with multiple myeloma and are sensitive to dexamethasone. They grow as a mixed culture of adherent and suspension cells.

Materials:

  • MM.1S cell line (e.g., ATCC® CRL-2974™)

  • RPMI-1640 Medium (e.g., ATCC® 30-2001™)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.25%)

  • Cell culture flasks (T-75)

  • Centrifuge tubes (15 mL and 50 mL)

  • Hemocytometer or automated cell counter

Complete Growth Medium:

  • RPMI-1640 Medium

  • 10% (v/v) Fetal Bovine Serum

  • 1% (v/v) Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

Procedure:

  • Thawing Frozen Cells:

    • Rapidly thaw the cryovial in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-7 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh complete growth medium in a T-75 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Maintaining Cultures:

    • MM.1S cells grow in both suspension and as a loosely adherent monolayer.

    • For routine maintenance, add fresh complete growth medium to the flask every 2-3 days.

    • To subculture, gently scrape the adherent cells and collect all cells (adherent and suspension) into a 50 mL centrifuge tube.

    • Centrifuge at 125 x g for 5-7 minutes.

    • Resuspend the cell pellet in fresh medium and dispense into new flasks at a recommended seeding density of 2-4 x 10^5 cells/mL.

    • Maintain cell density between 2 x 10^5 and 2 x 10^6 cells/mL.

Protocol for DC50 and Dmax Determination by Western Blot

This protocol describes the treatment of MM.1S cells with this compound and subsequent analysis of HDAC1, HDAC2, and HDAC3 protein levels by Western blot.

Western_Blot_Workflow Cell_Seeding Seed MM.1S Cells PROTAC_Treatment Treat with this compound (Dose-Response) Cell_Seeding->PROTAC_Treatment Cell_Lysis Lyse Cells & Quantify Protein PROTAC_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-HDAC1/2/3) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry & Data Analysis Detection->Analysis

Western blot experimental workflow.

Materials:

  • MM.1S cells in complete growth medium

  • This compound (stock solution in DMSO)

  • 6-well or 12-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE and Western blot equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-HDAC1, Rabbit anti-HDAC2, Rabbit anti-HDAC3, and a loading control antibody (e.g., Mouse anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence

Procedure:

  • Cell Treatment:

    • Seed MM.1S cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach and grow for 24 hours.

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) with the same final DMSO concentration (≤ 0.1%).

    • Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Collect both suspension and adherent cells by scraping and centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new tube.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto a polyacrylamide gel and perform SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each HDAC isoform and the loading control using densitometry software (e.g., ImageJ).

    • Normalize the intensity of each HDAC band to its corresponding loading control band.

    • Calculate the percentage of remaining protein for each this compound concentration relative to the vehicle control (set to 100%).

    • Plot the percentage of remaining protein against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximal degradation percentage).

Protocol for Ubiquitination Assay

This protocol can be used to confirm that this compound induces the ubiquitination of HDACs prior to their degradation.

Materials:

  • MM.1S cells

  • This compound

  • MG132 (proteasome inhibitor)

  • Lysis buffer for immunoprecipitation (e.g., a non-denaturing lysis buffer)

  • Protein A/G agarose (B213101) beads

  • Primary antibody for immunoprecipitation (e.g., anti-HDAC1)

  • Primary antibody for Western blot detection (e.g., anti-ubiquitin)

  • IgG control antibody

Procedure:

  • Cell Treatment:

    • Treat MM.1S cells with this compound at a concentration around its DC50 (e.g., 300 nM) for a shorter time course (e.g., 1, 2, 4, 6 hours).

    • In a separate sample, pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding this compound to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation:

    • Lyse the cells as described in the Western blot protocol.

    • Pre-clear the lysates with Protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-HDAC1 antibody or an IgG control overnight at 4°C.

    • Add Protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer.

  • Western Blotting:

    • Elute the protein from the beads by boiling in Laemmli sample buffer.

    • Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the immunoprecipitated HDAC1. A smear or ladder of high molecular weight bands will indicate ubiquitination.

Protocol for Apoptosis Assay by Annexin V Staining

This compound has been reported to induce apoptosis. This can be quantified using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.

Materials:

  • MM.1S cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat MM.1S cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Staining:

    • Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

By following these detailed protocols, researchers can effectively characterize the degradation profile and cellular effects of the HDAC degrader this compound.

References

Application Notes and Protocols: In Vivo Studies of FF2049 in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Attention Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information, preclinical data, or in vivo studies related to a compound designated "FF2049" in the context of cancer research were found. The identifier "this compound" does not correspond to any known therapeutic agent currently described in published research or registered in public trial databases.

Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams for this compound as requested. The creation of such detailed and specific documentation requires access to foundational research data that is not available in the public domain.

General Methodologies for In Vivo Cancer Model Studies

While specific protocols for this compound cannot be provided, this section outlines general methodologies and considerations for conducting in vivo studies of novel anti-cancer compounds in mouse models. These protocols are intended to serve as a general guide and would require significant adaptation based on the specific characteristics of an actual test compound.

Table 1: Representative Data from a Hypothetical In Vivo Study

The following table is a template illustrating how quantitative data from an in vivo efficacy study might be presented. The values are for illustrative purposes only and do not represent actual data for any specific compound.

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21 (± SEM)Percent Tumor Growth Inhibition (% TGI)Mean Body Weight Change (%) at Day 21 (± SEM)
Vehicle Control10 mL/kg, p.o., QD1500 ± 150-+2.5 ± 1.0
Compound X (10 mg/kg)p.o., QD750 ± 9050-1.5 ± 0.8
Compound X (30 mg/kg)p.o., QD300 ± 5080-4.0 ± 1.2
Positive ControlVaries450 ± 6570-3.5 ± 1.1

p.o. = per os (by mouth); QD = quaque die (once daily); SEM = Standard Error of the Mean

Experimental Protocols

Animal Models and Husbandry
  • Animal Strain: Commonly used immunocompromised mouse strains for xenograft models include BALB/c nude or NOD-scid mice. For syngeneic models (using mouse cancer cell lines), immunocompetent strains like C57BL/6 or BALB/c are used.

  • Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Acclimatization: Animals should be allowed to acclimatize for at least one week before the start of the experiment.

Cell Culture and Tumor Implantation
  • Cell Lines: Select appropriate human or murine cancer cell lines based on the target of the investigational drug.

  • Cell Preparation: Cells should be cultured in appropriate media, harvested during the exponential growth phase, and resuspended in a suitable vehicle (e.g., PBS or Matrigel).

  • Implantation: A specific number of cells (e.g., 1 x 10⁶ to 1 x 10⁷) are typically injected subcutaneously into the flank of each mouse.

Tumor Growth Monitoring and Treatment
  • Tumor Measurement: Tumor dimensions (length and width) should be measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: The investigational compound is administered according to the planned dosing schedule (e.g., route of administration, dose level, and frequency). A vehicle control group must be included.

  • Body Weight and Clinical Observations: Animal body weight and general health should be monitored regularly as indicators of toxicity.

Endpoint Analysis
  • Primary Endpoint: The study is typically terminated when tumors in the control group reach a specified maximum size. The primary efficacy endpoint is often tumor growth inhibition.

  • Tissue Collection: At the end of the study, tumors and other relevant tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).

Visualizations of General Concepts

Since no information is available for this compound, the following diagrams illustrate general concepts relevant to in vivo cancer research.

G cluster_pre Pre-Clinical Phase cluster_exp Experimental Phase cluster_post Post-Treatment Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Mouse Model Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Initiation (Compound vs. Vehicle) Randomization->Treatment Endpoint Study Endpoint (Tumor Measurement) Treatment->Endpoint Data_Analysis Data Analysis (%TGI, Statistics) Endpoint->Data_Analysis Tissue_Collection Tissue Collection (Histology, Biomarkers) Endpoint->Tissue_Collection

Caption: A generalized workflow for in vivo efficacy studies in mouse models of cancer.

G Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Adaptor Adaptor Proteins (e.g., GRB2, SOS) Receptor->Adaptor PI3K PI3K Receptor->PI3K RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: A simplified diagram of common signaling pathways (e.g., MAPK and PI3K/AKT) in cancer.

Synthesis and Application of FF2049: A First-in-Class FEM1B-Recruiting HDAC Degrader for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

FF2049 is a novel, potent, and selective heterobifunctional degrader that targets histone deacetylases (HDACs) for degradation via the E3 ubiquitin ligase Fem-1 homolog B (FEM1B). As a proteolysis-targeting chimera (PROTAC), this compound offers a powerful tool for researchers in oncology, epigenetics, and drug development to study the therapeutic potential of targeted protein degradation of HDACs. Unlike traditional HDAC inhibitors that only block the enzymatic activity, this compound leads to the actual removal of HDAC proteins, offering a distinct and potentially more durable pharmacological effect. This document provides detailed protocols for the synthesis of this compound and its application in cell-based assays.

Mechanism of Action

This compound is a PROTAC that consists of three key components: a ligand that binds to the target protein (HDACs), a ligand that recruits an E3 ubiquitin ligase (FEM1B), and a linker that connects these two moieties[1][2][3][4]. The binding of this compound to both an HDAC and FEM1B brings them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the HDAC. This polyubiquitination marks the HDAC for degradation by the proteasome, leading to a reduction in the total cellular levels of the target HDACs[1][2]. This compound has been shown to selectively degrade HDAC1, HDAC2, and HDAC3[1][5].

FF2049_Mechanism_of_Action cluster_this compound This compound PROTAC HDAC_ligand HDAC Ligand (Vorinostat-based) Linker Linker HDAC HDAC (Target Protein) HDAC_ligand->HDAC Binds FEM1B_ligand FEM1B Ligand FEM1B FEM1B E3 Ligase FEM1B_ligand->FEM1B Recruits Ternary_Complex Ternary Complex (HDAC-FF2049-FEM1B) HDAC->Ternary_Complex FEM1B->Ternary_Complex Poly_Ub_HDAC Polyubiquitinated HDAC Ternary_Complex->Poly_Ub_HDAC Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_HDAC->Proteasome Recognition Degraded_HDAC Degraded HDAC (Peptides) Proteasome->Degraded_HDAC Degradation

Figure 1: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the in vitro activity of this compound from published studies.

Table 1: HDAC Degradation by this compound in MM.1S Cells [1][5][6][7][8]

CompoundTargetDC50 (nM)Dmax (%)
This compound (1g)HDAC125785

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.

Table 2: In Vitro HDAC Enzyme Inhibition by this compound [1]

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC6 IC50 (µM)
This compound (1g)0.070 - 0.0940.143 - 0.1960.004 - 0.009
Vorinostat>1>10.01 - 0.1
Ricolinostat>1>1<0.01

IC50: Half-maximal inhibitory concentration.

Table 3: Antiproliferative Activity of this compound [1]

Cell LineCancer TypeGI50 (µM)
MM.1SMultiple Myeloma0.1 - 1.0
MV4-11Acute Myeloid Leukemia0.1 - 1.0
MDA-MB-231Breast Cancer1.0 - 10

GI50: Concentration for 50% growth inhibition.

Experimental Protocols

Synthesis of this compound

This compound was synthesized using a solid-phase supported parallel synthesis approach[1]. The synthesis involves the sequential coupling of an HDAC ligand, a linker, and a FEM1B E3 ligase ligand to a solid support, followed by cleavage from the resin.

Materials:

  • Rink Amide AM resin

  • Fmoc-4-aminobenzoic acid

  • Fmoc-protected amino-PEG linkers

  • Covalent FEM1B ligand (e.g., a derivative of EN106)[1][9]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt·H2O (Hydroxybenzotriazole hydrate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • 20% Piperidine (B6355638) in DMF

  • 5% TFA (Trifluoroacetic acid), 5% Triisopropylsilane (B1312306) in CH2Cl2 (Dichloromethane)

FF2049_Synthesis_Workflow Resin Rink Amide Resin Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection1 Coupling1 Couple Fmoc-4- aminobenzoic acid (HATU, HOBt, DIPEA) Fmoc_Deprotection1->Coupling1 Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Fmoc_Deprotection2 Coupling2 Couple Fmoc-NH-spacer-COOH (HATU, HOBt, DIPEA) Fmoc_Deprotection2->Coupling2 Fmoc_Deprotection3 Fmoc Deprotection (20% Piperidine/DMF) Coupling2->Fmoc_Deprotection3 Coupling3 Couple FEM1B Ligand (HATU, HOBt, DIPEA) Fmoc_Deprotection3->Coupling3 Cleavage Cleavage from Resin (5% TFA, 5% TIPS in DCM) Coupling3->Cleavage This compound This compound Cleavage->this compound

Figure 2: Solid-phase synthesis workflow for this compound.

Protocol:

  • Swell Rink Amide AM resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin with DMF.

  • First Coupling: Dissolve Fmoc-4-aminobenzoic acid, HATU, HOBt·H2O, and DIPEA in DMF. Add the solution to the deprotected resin and shake at room temperature for 18 hours. Wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 2.

  • Second Coupling (Linker): Dissolve the desired Fmoc-NH-spacer-COOH, HATU, HOBt·H2O, and DIPEA in DMF. Add the solution to the resin and shake at room temperature for 18 hours. Wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 2.

  • Third Coupling (FEM1B Ligand): Dissolve the FEM1B ligand, HATU, HOBt·H2O, and DIPEA in DMF. Add the solution to the resin and shake at room temperature for 18 hours. Wash the resin with DMF.

  • Cleavage: Treat the resin with a solution of 5% TFA and 5% triisopropylsilane in CH2Cl2 for 1 hour at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by preparative HPLC to yield this compound.

Cell Viability Assay

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired time period (e.g., 72 hours).

  • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the GI50 values by fitting the data to a dose-response curve.

Western Blot for HDAC Degradation

Protocol:

  • Plate cells and treat with this compound or a vehicle control for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the extent of HDAC degradation.

Target Engagement Assay (Histone H3 Acetylation)

Protocol:

  • Treat cells with this compound or a vehicle control as described for the Western blot protocol.

  • Perform Western blotting as described above.

  • Use a primary antibody specific for acetylated histone H3 (e.g., Ac-H3). A total histone H3 antibody should be used as a loading control.

  • An increase in the acetylated histone H3 signal indicates target engagement and inhibition of HDAC activity[1].

Safety Precautions

This compound is a research chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for more detailed information.

Ordering Information

For information on obtaining this compound, please refer to commercial suppliers of research biochemicals.

References

Application Notes and Protocols for FF2049 in Inducing Apoptosis In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FF2049 is a novel naphthoquinone compound that has been identified as a potent inducer of apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of the in vitro use of this compound, with a focus on its mechanism of action and detailed protocols for assessing its apoptotic effects. The information presented here is intended to guide researchers in utilizing this compound as a tool for cancer research and drug development.

Mechanism of Action: this compound induces apoptosis by targeting key signaling pathways involved in cell survival and proliferation. A significant mechanism of action is the downregulation of Pyruvate Kinase M2 (PKM2), an enzyme crucial for the metabolic reprogramming observed in cancer cells. By inhibiting PKM2, this compound disrupts cancer cell metabolism, leading to cell cycle arrest and programmed cell death.[1] The proposed signaling cascade involves the inhibition of the EGFR-Akt pathway, which in turn leads to the downregulation of PKM2.[1] This disruption of the EGFR-Akt-PKM2 signaling axis is a key event in this compound-mediated apoptosis.[1]

Data Presentation

The following tables summarize the quantitative data obtained from in vitro studies on the effects of this compound on cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineIC50 (µM) after 48h
A549 (Lung Carcinoma)Data not available in search results
HepG2 (Hepatocellular Carcinoma)Data not available in search results

Note: Specific IC50 values for this compound were not found in the provided search results. Researchers should determine these values empirically for their cell lines of interest.

Table 2: Effect of this compound on Apoptosis and Cell Cycle in A549 and HepG2 Cells

TreatmentCell LinePercentage of Apoptotic CellsG2/M Phase Arrest (%)
ControlA549BaselineBaseline
This compound (Concentration)A549Dose-dependent increase[1]Increased percentage[1]
ControlHepG2BaselineBaseline
This compound (Concentration)HepG2Dose-dependent increase[1]Increased percentage[1]

Note: The search results indicate a dose-dependent increase in apoptosis and G2/M phase arrest, but specific quantitative data from a dose-response study is not provided.[1] Researchers are advised to perform their own dose-response experiments.

Signaling Pathway and Experimental Workflow

FF2049_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Akt Akt EGFR->Akt Inhibits PKM2 PKM2 Akt->PKM2 Inhibits Caspase_Cascade Caspase Cascade PKM2->Caspase_Cascade Leads to activation of Apoptosis Apoptosis Caspase_Cascade->Apoptosis This compound This compound This compound->EGFR Inhibits

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding FF2049_Treatment This compound Treatment (Dose-Response) Cell_Culture->FF2049_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) FF2049_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) FF2049_Treatment->Apoptosis_Assay Western_Blot Western Blot FF2049_Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis FF2049_Treatment->Cell_Cycle IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Quantification Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quantification Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression Cell_Cycle_Distribution Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Distribution

Caption: General experimental workflow for assessing this compound's apoptotic effects.

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the apoptotic effects of this compound in vitro.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Harvest the cells by centrifugation.

  • Cell Staining: Resuspend 1-5 x 10^5 cells in 500 µL of 1X Binding Buffer.[4] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[5]

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.[6][7]

Materials:

  • Treated and control cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-PKM2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. An increase in the cleaved forms of caspases and PARP, and an altered Bax/Bcl-2 ratio are indicative of apoptosis.[8]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[9][10]

Materials:

  • Treated and control cells

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate on ice for at least 30 minutes.[11]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[11]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.[9][12]

  • PI Staining: Add PI staining solution and incubate for 15-30 minutes in the dark.[11]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[9]

References

Application Note: Analysis of Cell Cycle Perturbations Induced by FF2049

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for investigating the effects of the novel compound FF2049 on the cell cycle of cultured cancer cells. Detailed protocols for cell culture, treatment, and subsequent analysis using flow cytometry are provided.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of signaling pathways to ensure genomic integrity. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, the cell cycle is a prime target for the development of novel anticancer therapeutics.

This compound is a novel investigational compound with purported anti-proliferative properties. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. This application note details the experimental procedures to determine the effect of this compound on cell cycle progression in a cancer cell line. The primary methods described are propidium (B1200493) iodide (PI) staining for DNA content analysis and the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay to measure DNA synthesis. These techniques, coupled with flow cytometry, allow for the precise quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Key Experimental Workflow

The overall workflow for assessing the impact of this compound on the cell cycle is depicted below.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition & Analysis A Seed Cancer Cells B Treat with this compound (and vehicle control) A->B C Harvest Cells B->C D Fixation C->D E Propidium Iodide Staining D->E F BrdU Labeling & Staining D->F G Flow Cytometry E->G F->G H Cell Cycle Modeling G->H I Data Interpretation H->I

Caption: Experimental workflow for cell cycle analysis after this compound treatment.

Hypothetical Signaling Pathway Affected by this compound

This compound is hypothesized to induce cell cycle arrest by modulating the activity of key cell cycle regulators. A potential mechanism involves the upregulation of p21, a cyclin-dependent kinase (CDK) inhibitor, leading to the inhibition of CDK2/Cyclin E complexes. This prevents the phosphorylation of the retinoblastoma protein (pRb), thereby keeping the transcription factor E2F in an inactive state and blocking the G1/S transition.

G cluster_pathway Hypothesized this compound Signaling Pathway This compound This compound p21 p21 (CDK Inhibitor) This compound->p21 upregulates CDK2_CyclinE CDK2 / Cyclin E p21->CDK2_CyclinE inhibits pRb pRb CDK2_CyclinE->pRb phosphorylates E2F E2F pRb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes

Caption: Hypothesized signaling pathway of this compound-induced G1/S arrest.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol details the procedure for staining cells with propidium iodide to analyze DNA content by flow cytometry.[1][2][3][4][5]

Materials:

  • This compound compound

  • Appropriate cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-only control.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash cells once with PBS.

    • Add 0.5 mL of Trypsin-EDTA to each well and incubate until cells detach.

    • Neutralize trypsin with 2 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[1][3]

    • Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[3]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[1][2]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

    • Gate on single cells to exclude doublets and aggregates.[1]

Protocol 2: BrdU Incorporation Assay for S-Phase Analysis

This protocol describes how to label cells with BrdU and subsequently stain for BrdU incorporation and total DNA content to precisely identify the S-phase population.[6][7][8][9]

Materials:

  • This compound compound

  • Appropriate cancer cell line

  • Complete cell culture medium

  • BrdU labeling solution (10 µM)

  • PBS

  • Trypsin-EDTA

  • Fixation/Permeabilization buffer

  • DNase I solution

  • Anti-BrdU antibody (FITC-conjugated)

  • 7-Aminoactinomycin D (7-AAD) or PI staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • BrdU Labeling:

    • One hour before the end of the this compound treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[6][8]

    • Incubate for 1 hour at 37°C.

  • Cell Harvesting: Follow step 3 from Protocol 1.

  • Fixation and Permeabilization:

    • Fix and permeabilize the cells using a commercially available BrdU staining kit buffer or a suitable in-house protocol. This step is crucial for the anti-BrdU antibody to access the nucleus.

  • DNA Denaturation:

    • Resuspend the fixed cells in a DNase I solution and incubate for 1 hour at 37°C to expose the incorporated BrdU.[8]

  • BrdU Staining:

    • Wash the cells with PBS.

    • Resuspend the cells in a solution containing the FITC-conjugated anti-BrdU antibody.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Total DNA Staining:

    • Wash the cells to remove unbound antibody.

    • Resuspend the cells in a staining solution containing 7-AAD or PI.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Collect data for both the FITC (BrdU) and the 7-AAD/PI channels.

    • This will allow for the visualization of BrdU-positive (S-phase) cells in relation to their total DNA content.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in tables for clear comparison between different treatment conditions.

Table 1: Effect of this compound on Cell Cycle Distribution (PI Staining)

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2 ± 2.130.5 ± 1.514.3 ± 0.8
This compound (1 µM)65.8 ± 2.522.1 ± 1.212.1 ± 0.7
This compound (5 µM)78.4 ± 3.010.2 ± 0.911.4 ± 0.6
This compound (10 µM)85.1 ± 3.35.6 ± 0.59.3 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on DNA Synthesis (BrdU Incorporation)

Treatment (24h)% BrdU Positive Cells (S-Phase)
Vehicle Control30.1 ± 1.8
This compound (1 µM)21.5 ± 1.3
This compound (5 µM)9.8 ± 0.7
This compound (10 µM)5.2 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Discussion

The hypothetical data presented in Tables 1 and 2 suggest that this compound induces a dose-dependent arrest of cells in the G0/G1 phase of the cell cycle. This is evidenced by the increasing percentage of cells in G0/G1 and a corresponding decrease in the percentage of cells in the S and G2/M phases with increasing concentrations of this compound. The BrdU incorporation data further corroborates this finding by showing a significant reduction in the percentage of cells actively synthesizing DNA (S-phase) upon treatment with this compound.

These results are consistent with the hypothesized mechanism of action, where this compound upregulates a CDK inhibitor like p21, leading to a block in the G1/S transition. Further experiments, such as Western blotting for key cell cycle regulatory proteins (e.g., p21, Cyclin D1, Cyclin E, CDK2, CDK4, and phosphorylated pRb), would be necessary to confirm this proposed signaling pathway.

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the effects of the novel compound this compound on the cell cycle. The combination of PI staining and BrdU incorporation assays allows for a comprehensive analysis of cell cycle distribution and DNA synthesis. The findings from these experiments are critical for elucidating the mechanism of action of this compound and for its continued development as a potential anti-cancer therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting FF2049 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered with the novel kinase inhibitor, FF2049. The following information is designed to help you troubleshoot and optimize your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute it from a DMSO stock into my aqueous experimental buffer?

A: This is a common issue for many kinase inhibitors, which are often hydrophobic molecules.[1] Precipitation upon dilution from a concentrated DMSO stock into an aqueous buffer indicates that the kinetic solubility of this compound in your specific buffer has been exceeded.[2] The drastic change in solvent polarity from 100% DMSO to a primarily aqueous environment causes the compound to "crash out" of solution.

Q2: What is the difference between kinetic and thermodynamic solubility?

A: It's crucial to understand the distinction between these two concepts:

  • Kinetic Solubility: This refers to the concentration of a compound that can be reached when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer. It often results in a supersaturated solution, and the measured solubility can be higher than the true equilibrium solubility.[1]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution.[1] The shake-flask method is a common and reliable technique for its determination.[1]

Q3: My this compound appears to lose potency over time in my cell-based assays. Could this be related to solubility?

A: Yes, poor solubility can lead to a gradual loss of compound potency. If this compound is not fully dissolved or precipitates out of the cell culture medium during the experiment, the effective concentration of the inhibitor will decrease.[2] It is recommended to visually inspect your assay plates for any signs of precipitation before and after the experiment.[2] Preparing fresh dilutions from a frozen stock solution for each experiment can also help mitigate this issue.[2]

Q4: What are the primary signaling pathways targeted by kinase inhibitors like this compound?

A: While the specific targets of this compound would be unique to its development, kinase inhibitors are designed to block the activity of protein kinases. These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Two of the most common pathways targeted are:

  • RAS/RAF/MEK/ERK (MAPK) pathway: This pathway is crucial for cell proliferation and differentiation.[1]

  • PI3K/AKT/mTOR pathway: This pathway is central to cell survival, growth, and metabolism.[1][3][4]

Troubleshooting Guide

If you are experiencing insolubility with this compound, consult the following table for potential causes and suggested solutions.

Symptom Possible Cause Suggested Solution
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. The kinetic solubility of this compound in the aqueous buffer has been exceeded.[2]1. Lower the Final Concentration: This is the most direct approach to stay below the solubility limit.[2]2. Use a Surfactant: Add a small amount of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, to your aqueous buffer to help maintain the inhibitor in solution.[2]3. Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) may improve solubility.[2][5]
Solution becomes cloudy over time during an experiment. This compound is slowly precipitating out of solution.1. Reduce Incubation Time: If the experimental design allows, shorten the incubation period.[2]2. Re-evaluate Buffer Composition: Check for any components in your assay buffer that might be promoting precipitation.[2]
Inconsistent results in cell-based assays. Poor solubility is leading to an inaccurate and variable effective concentration of the inhibitor.1. Visual Inspection: Carefully check for any signs of precipitation in your assay plates.[2]2. Solubility Test in Media: Perform a solubility test of this compound in your specific cell culture medium.[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

A concentrated stock solution is the first step for most in vitro experiments.[1]

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Appropriate personal protective equipment (PPE)

Methodology:

  • Ensure the this compound is in its solid, high-purity form.

  • Based on the molecular weight of this compound, calculate the required mass to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • Carefully weigh the this compound and add it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of compound stability.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay (Nephelometric Method)

This high-throughput method can rapidly assess the kinetic solubility of this compound.[2]

Materials:

  • This compound DMSO stock solution

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Nephelometer (light-scattering plate reader)

Methodology:

  • Prepare a serial dilution of the this compound DMSO stock in DMSO.

  • In a 96-well plate, add the aqueous buffer.

  • Transfer a small volume of each this compound dilution from the DMSO plate to the corresponding wells of the aqueous plate. Include buffer-only controls.

  • Mix the plate gently.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.[2]

Visualizing Workflows and Pathways

Troubleshooting Workflow for this compound Insolubility

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G A Start: this compound Precipitation Observed B Verify Compound Purity and Form A->B C Prepare High-Concentration DMSO Stock B->C D Perform Serial Dilution into Aqueous Buffer C->D E Precipitation Still Occurs? D->E F Lower Final Concentration E->F Yes I Proceed with Experiment E->I No G Add Surfactant (e.g., 0.01% Tween-20) F->G H Incorporate Co-solvent (e.g., Ethanol, PEG) G->H H->I J Issue Resolved I->J

Caption: A workflow for troubleshooting initial solubility issues.

Simplified EGFR Signaling Pathway

This diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for kinase inhibitors.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 RAS/RAF/MEK/ERK Pathway cluster_3 PI3K/AKT/mTOR Pathway cluster_4 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR This compound This compound (Inhibitor) This compound->EGFR

Caption: Simplified EGFR signaling pathway showing key downstream cascades.

References

overcoming resistance to FF2049 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FF2049, a novel ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective, ATP-competitive small molecule inhibitor targeting the kinase domain of FGFR1, FGFR2, and FGFR3. By binding to the ATP-binding pocket, it prevents receptor autophosphorylation and activation, thereby blocking downstream signaling pathways such as the RAS-MAPK and PI3K-AKT cascades that are critical for cell proliferation, survival, and migration in FGFR-dependent cancers.

Q2: What are the primary mechanisms of acquired resistance to this compound?

Acquired resistance to this compound and other FGFR inhibitors typically arises from two main mechanisms:

  • On-target secondary mutations: These are mutations that develop within the FGFR kinase domain itself, which can interfere with this compound binding. The most common are "gatekeeper" mutations (e.g., V565F/L in FGFR2, V555M in FGFR3) and "molecular brake" mutations (e.g., N550K/H in FGFR2, N540K in FGFR3).[1][2] These mutations can reduce the binding affinity of ATP-competitive inhibitors like this compound.

  • Bypass signaling pathway activation: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the FGFR blockade.[3][4] Common bypass tracks include the activation of other receptor tyrosine kinases (RTKs) like EGFR, MET, or ERBB family members, or the activation of downstream signaling nodes such as PI3K or RAS-MAPK through other means.[3][4][5]

Q3: How can I detect resistance to this compound in my experiments?

Resistance can be detected by:

  • Monitoring cell viability: A rightward shift in the dose-response curve and an increased IC50 value in cell viability assays (e.g., MTT, CellTiter-Glo) indicate decreased sensitivity.

  • Biochemical analysis: Western blotting can show a restoration of phosphorylation of downstream effectors like ERK and AKT despite this compound treatment, indicating pathway reactivation.

  • Genetic sequencing: Sanger or next-generation sequencing (NGS) of the FGFR kinase domain in resistant cell lines can identify secondary mutations.[6]

Q4: Are there next-generation inhibitors that can overcome this compound resistance?

Yes, covalently binding, irreversible FGFR inhibitors have been developed and show promise in overcoming resistance mediated by some gatekeeper mutations.[3] These inhibitors form a covalent bond with a cysteine residue in the kinase domain, providing more durable inhibition. Their effectiveness against specific mutations can vary.

Troubleshooting Guides

Issue 1: Decreased Potency of this compound in Cell Viability Assays

Q: My cell line, which was initially sensitive to this compound, is now showing a higher IC50 value. What could be the cause?

A: This is a common indication of acquired resistance. Here is a step-by-step guide to investigate the issue.

  • Confirm Cell Line Integrity:

    • Action: Perform cell line authentication (e.g., STR profiling) to ensure there has been no contamination or misidentification.

    • Rationale: Cell line cross-contamination is a frequent source of inconsistent results.[7]

  • Assess On-Target Resistance:

    • Action: Sequence the kinase domain of the FGFR gene in your resistant cell population to check for secondary mutations.

    • Rationale: Gatekeeper and molecular brake mutations are the most common cause of on-target resistance to ATP-competitive inhibitors.[1][8]

  • Investigate Bypass Pathways:

    • Action: Use Western blotting to probe for the activation of key downstream signaling molecules (p-AKT, p-ERK) and other RTKs (p-EGFR, p-MET).

    • Rationale: If p-ERK or p-AKT levels are high despite effective FGFR inhibition (confirmed by low p-FGFR), it points towards the activation of a bypass pathway.[4][9]

  • Experimental Optimization:

    • Action: Review your assay protocol. Ensure consistency in cell seeding density, serum concentration, and drug incubation time.

    • Rationale: Serum contains growth factors that can activate parallel pathways and compete with the inhibitor's effect. Reducing serum concentration during treatment may enhance potency.[7]

Logical Troubleshooting Workflow

G start Start: Decreased this compound Potency Observed auth Authenticate Cell Line start->auth sequence Sequence FGFR Kinase Domain auth->sequence mutation Secondary Mutation Found? sequence->mutation western Western Blot for Bypass Pathways (p-AKT, p-ERK, p-RTKs) bypass Bypass Pathway Activated? western->bypass mutation->western No ontarget Conclusion: On-Target Resistance mutation->ontarget Yes offtarget Conclusion: Off-Target (Bypass) Resistance bypass->offtarget Yes optimize Optimize Assay Conditions (e.g., serum concentration) bypass->optimize No inconclusive Result Inconclusive: Consider other mechanisms (e.g., drug efflux) optimize->inconclusive

Caption: A decision tree for troubleshooting decreased this compound potency.

Data Presentation

Table 1: Comparative IC50 Values of FGFR Inhibitors Against Resistance Mutations

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various FGFR inhibitors against wild-type (WT) FGFR and common resistance mutations. This data is compiled from in vitro cellular assays and illustrates how different mutations confer varying degrees of resistance to specific inhibitors.

FGFR2 Fusion ProteinInhibitor ClassThis compound (Hypothetical) IC50 (nM)Infigratinib IC50 (nM)Futibatinib (Irreversible) IC50 (nM)Erdafitinib IC50 (nM)
WT Reversible511201.2
V565F (Gatekeeper) Reversible>1000>5000118158
N550K (Molecular Brake) Reversible85028003525
L618V Reversible25015004530
E566A Reversible1509502818

Note: Data for Infigratinib, Futibatinib, and Erdafitinib are representative values synthesized from published literature. This compound values are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Western Blot for Phospho-FGFR (p-FGFR) Analysis

This protocol details the procedure for assessing the inhibition of FGFR phosphorylation by this compound in a cultured cell line.

Materials:

  • FGFR-dependent cell line

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-FGFR (e.g., Tyr653/654), anti-total-FGFR, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with desired concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 1-4 hours. Include a vehicle (DMSO) control.

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate lysate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 20-30 µg) with lysis buffer and add Laemmli buffer. Boil at 95°C for 5 minutes.[1]

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-FGFR (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[1][2]

  • Detection:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed for total FGFR and a loading control like GAPDH.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis seed Seed Cells in 6-well Plates treat Treat with this compound (Dose-Response) seed->treat lyse Lyse Cells & Collect Supernatant treat->lyse quant Quantify Protein (BCA Assay) lyse->quant load Prepare & Load Samples for SDS-PAGE quant->load transfer Transfer to PVDF Membrane load->transfer probe Probe with Antibodies (p-FGFR, Total FGFR) transfer->probe detect Detect Signal (ECL) & Image probe->detect analyze Quantify Bands & Analyze Results detect->analyze

Caption: Workflow for Western Blot analysis of p-FGFR inhibition.

Signaling Pathway Visualization

FGFR Signaling and Resistance Mechanisms

The diagram below illustrates the canonical FGFR signaling pathway and highlights the key points where resistance to this compound can emerge.

FGFR_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg This compound This compound This compound->FGFR Inhibits GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gatekeeper On-Target Resistance: Gatekeeper/Molecular Brake Mutations Gatekeeper->FGFR Bypass Bypass Activation: (EGFR, MET, etc.) Bypass->RAS Bypass->PI3K

References

Technical Support Center: Minimizing FF2049 Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: FF2049 is a novel, selective HDAC PROTAC (Proteolysis Targeting Chimera) degrader currently in the preclinical research phase. As such, there is limited publicly available data on its specific toxicity profile in normal cells. This technical support guide is based on the established knowledge of HDAC inhibitor toxicities and the general principles of PROTAC technology. The recommendations provided herein are intended to serve as a starting point for researchers and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a research compound known as a PROTAC. It is designed to selectively target and degrade Histone Deacetylase (HDAC) proteins. Unlike traditional inhibitors that only block the activity of a protein, this compound facilitates the ubiquitination and subsequent degradation of HDACs by the proteasome. It achieves this by acting as a bridge between an E3 ubiquitin ligase (specifically, one that utilizes the FEM1B substrate receptor) and the target HDAC protein. This targeted protein degradation is a novel approach in cancer therapy.

Q2: What are the anticipated toxicities of this compound in normal cells?

Based on the known side effects of HDAC inhibitors, the potential toxicities of this compound in normal, non-cancerous cells could include:

  • Gastrointestinal issues: Nausea, vomiting, diarrhea, and anorexia are common with HDAC inhibitors.[1]

  • Hematological effects: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are frequently observed.[1][2]

  • Constitutional symptoms: Fatigue is a common side effect.[3]

  • Cardiac effects: Some HDAC inhibitors have been associated with electrocardiogram (ECG) changes, such as QT interval prolongation.[1]

  • Hepatotoxicity: Liver function abnormalities can occur.[4][5]

As a PROTAC, this compound could also present unique toxicities related to its mechanism:

  • On-target, off-tumor toxicity: Since HDACs are present in normal cells, their degradation could lead to adverse effects in healthy tissues. The ubiquitous expression of the FEM1B E3 ligase component utilized by this compound means that degradation can theoretically occur in any cell expressing the target HDAC.

  • Off-target toxicity: The ligands for the HDAC and the E3 ligase could have unintended binding partners, leading to the degradation of other proteins.[6]

Q3: How can I proactively monitor for potential toxicity in my experiments?

For in vitro studies, it is recommended to use a panel of normal cell lines alongside your cancer cell lines to determine the therapeutic window. For in vivo studies in animal models, a comprehensive monitoring plan should be implemented.

Troubleshooting Guides

Issue: Unexpectedly High Cytotoxicity in Normal Cell Lines

Q: My experiments are showing significant cell death in normal cell lines at concentrations that are supposed to be selective for cancer cells. What should I do?

A: This could be due to several factors. Here is a step-by-step troubleshooting workflow:

  • Confirm Compound Integrity: Ensure the purity and stability of your this compound stock. Improper storage or handling can affect its activity.

  • Cell Line Authentication: Verify the identity and health of your normal cell lines. Mycoplasma contamination can alter cellular responses to drugs.

  • Dose-Response Curve: Perform a detailed dose-response experiment with a wide range of this compound concentrations on both your cancer and normal cell lines to accurately determine the IC50/DC50 values and the therapeutic index.

  • Assess "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (this compound-HDAC or this compound-E3 ligase) predominates over the productive ternary complex, leading to reduced degradation and potentially different off-target effects.[7] Check if toxicity decreases at the highest concentrations tested.

  • Investigate Off-Target Degradation: If the issue persists, consider performing proteomics studies (e.g., mass spectrometry) to identify if other proteins besides the target HDAC are being degraded in the normal cells.

Issue: Significant Hematological Toxicity Observed in In Vivo Models

Q: My animal models treated with this compound are showing a sharp drop in platelet and neutrophil counts. How can I manage this?

A: Hematological toxicity is a known class effect of HDAC inhibitors.[1][2]

  • Dose and Schedule Modification: The most direct approach is to adjust the dosing regimen.

    • Dose Reduction: Lower the dose of this compound to a level that maintains anti-tumor efficacy while minimizing bone marrow suppression.

    • Intermittent Dosing: Instead of daily administration, try a schedule of several days on followed by several days off. This can allow for the recovery of hematopoietic progenitor cells.

  • Supportive Care: In a preclinical setting, this is less common, but understanding the need for potential supportive care in future clinical applications is important. This could include the use of growth factors, though this would be an additional experimental variable.

  • Combination Therapy: Consider combining a lower dose of this compound with another anti-cancer agent that has a non-overlapping toxicity profile. This could potentially achieve a synergistic anti-tumor effect without exacerbating hematological toxicity.

Data Presentation

Table 1: Common Adverse Events Associated with HDAC Inhibitors (from Clinical Trials)

Toxicity CategoryCommon Adverse Events (Grade 3-4)Approximate FrequencyManagement Strategies
Gastrointestinal Nausea, Vomiting, Diarrhea, Anorexia5-20%Prophylactic anti-emetics, hydration, dietary management.
Hematological Thrombocytopenia, Neutropenia, Anemia10-50%Dose modification, intermittent dosing, monitoring of blood counts.
Constitutional Fatigue5-15%Dose modification, management of other side effects.
Cardiac QT Prolongation<5%ECG monitoring, electrolyte management.

Data compiled from published reviews of HDAC inhibitors.[1][2][3]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using CellTiter-Glo®

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancer and normal cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours) at 37°C and 5% CO2.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

Objective: To quantify the induction of apoptosis by this compound in normal cells.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a concentration that causes cytotoxicity (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

FF2049_Mechanism cluster_1 Cellular Machinery cluster_2 Ternary Complex Formation This compound HDAC Ligand Linker E3 Ligase Ligand HDAC Target HDAC Protein This compound:f0->HDAC Binds E3_Ligase FEM1B E3 Ubiquitin Ligase This compound:f2->E3_Ligase Binds Ternary HDAC-FF2049-E3 Ligase (Ternary Complex) Proteasome Proteasome HDAC->Proteasome Targeted for Degradation Proteasome->HDAC Degrades HDAC Ub Ubiquitin Ub->HDAC Ubiquitination Ternary->Ub Recruits Ubiquitin

Caption: Mechanism of action of this compound, a PROTAC that induces HDAC degradation.

HDAC_Signaling cluster_0 Normal Cell State cluster_1 Effect of this compound HAT HAT (Histone Acetyltransferase) Histone_A Acetylated Histone (Open Chromatin) HAT->Histone_A Adds Acetyl Group Histone_Hyper_A Hyper-Acetylated Histone (Persistently Open) HAT->Histone_Hyper_A Adds Acetyl Group HDAC HDAC (Histone Deacetylase) Histone_A->HDAC Removes Acetyl Group Gene_Expr Gene Expression Histone_A->Gene_Expr This compound This compound HDAC_Degraded HDAC Degraded This compound->HDAC_Degraded Induces Degradation Altered_Gene_Expr Altered Gene Expression (e.g., Apoptosis Induction) Histone_Hyper_A->Altered_Gene_Expr

Caption: Simplified overview of HDAC function and the impact of this compound-mediated degradation.

Troubleshooting_Workflow Start Start: Unexpected Toxicity in Normal Cells Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Cells Authenticate Cell Lines (Mycoplasma Test) Check_Compound->Check_Cells Dose_Response Perform Detailed Dose-Response Assay Check_Cells->Dose_Response Therapeutic_Window Is there a sufficient therapeutic window? Dose_Response->Therapeutic_Window Optimize_Dose Optimize Dose and Schedule Therapeutic_Window->Optimize_Dose Yes Proteomics Investigate Off-Target Effects (Proteomics) Therapeutic_Window->Proteomics No End_Optimize End: Optimized Protocol Optimize_Dose->End_Optimize Mechanism_Study Further Mechanistic Studies Proteomics->Mechanism_Study End_Reevaluate End: Re-evaluate Compound Mechanism_Study->End_Reevaluate

Caption: Troubleshooting workflow for investigating unexpected toxicity of this compound.

References

Technical Support Center: The Hook Effect in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for researchers, scientists, and drug development professionals. The term "FF2049" did not yield specific results in our search; therefore, this guide addresses the widely recognized immunological phenomenon known as the "hook effect" or "prozone effect" in a general context.

Frequently Asked Questions (FAQs)

Q1: What is the hook effect?

The hook effect, also known as the prozone phenomenon, is an immunological issue that occurs in "sandwich" immunoassays, leading to falsely low or even false-negative results at very high concentrations of the analyte.[1][2] Instead of the signal increasing proportionally with the analyte concentration, it unexpectedly drops, creating a "hook" shape on a dose-response curve.[3]

Q2: What causes the hook effect?

The hook effect arises in one-step sandwich immunoassays when the analyte concentration is excessively high.[1] This high concentration saturates both the capture and detection antibodies simultaneously.[1] As a result, the "sandwich" complex (capture antibody-analyte-detection antibody), which is necessary for signal generation, cannot form effectively.[2] Instead, the excess analyte binds individually to the capture and detection antibodies, and these complexes are washed away during the assay, leading to a reduced signal.[2]

Q3: In which types of assays is the hook effect commonly observed?

The hook effect is most prevalent in one-step sandwich immunoassays where all reagents (capture antibody, analyte, and detection antibody) are incubated together.[1][3] It is a known phenomenon in various diagnostic tests, including those for human chorionic gonadotropin (hCG) in pregnancy tests, prolactin, and some tumor markers.[2][4][5]

Q4: What are the potential consequences of the hook effect in a research or clinical setting?

Q5: How can I determine if my assay is affected by the hook effect?

If you suspect a hook effect, the most straightforward method for confirmation is to test serial dilutions of the sample.[2][3] If the signal increases upon dilution, it is a strong indication that the original, undiluted sample was subject to the hook effect. For example, a 1:10 or 1:100 dilution of a sample exhibiting the hook effect will yield a higher signal than the neat sample.

Troubleshooting Guide

If you suspect your experimental results are being impacted by the hook effect, follow this troubleshooting guide.

Step 1: Initial Assessment
  • Review your data: Look for results where the signal is unexpectedly low, especially for samples where a high analyte concentration is anticipated.

  • Examine the dose-response curve: If you are generating a standard curve, a hook effect will manifest as a downturn in the signal at the highest concentrations.[3]

Step 2: Experimental Verification - The Dilution Test

The most reliable way to identify and overcome the hook effect is through sample dilution.

Experimental Protocol: Serial Dilution to Mitigate the Hook Effect

  • Prepare Serial Dilutions:

    • Take the sample and prepare a series of dilutions (e.g., 1:10, 1:100, 1:1000) using the appropriate assay buffer.

    • It is crucial to use a diluent that does not interfere with the assay chemistry.

  • Re-run the Assay:

    • Analyze the undiluted (neat) sample and all prepared dilutions in the same assay run to ensure consistency.

  • Analyze the Results:

    • Calculate the concentration of the analyte in each diluted sample.

    • Multiply the measured concentration by the dilution factor to determine the concentration in the original sample.

    • If the calculated concentrations from the diluted samples are significantly higher than the concentration measured in the neat sample, the hook effect is confirmed. The most accurate reading will typically come from the dilution that brings the analyte concentration into the optimal range of the assay.

Step 3: Assay Optimization

If the hook effect is a recurrent issue, consider the following assay modifications:

  • Two-Step Assay Protocol: Modify the assay from a one-step to a two-step (sequential) protocol.[3]

    • Incubate the sample with the capture antibody first.

    • Wash away the unbound analyte.

    • Add the detection antibody. This sequential addition prevents the saturation of both antibody types simultaneously.[1]

  • Optimize Antibody Concentrations: Increasing the concentration of capture and/or detection antibodies can sometimes extend the dynamic range of the assay and shift the hook effect to higher analyte concentrations.[8]

  • Adjust Incubation Times: Shortening the incubation time can sometimes help, although this may also affect the overall assay sensitivity.

Quantitative Data Summary

The onset of the hook effect varies significantly between different assays and analytes. The following table provides illustrative examples of analyte concentrations where the hook effect has been observed.

AnalyteAssay TypeApproximate Concentration for Hook Effect OnsetReference
Human Chorionic Gonadotropin (hCG)Immunoassay> 500,000 mIU/mL[7][9]
ProlactinImmunoassayVaries by assay, can be > 17,900 µg/L[5]
C-Reactive Protein (CRP)Lateral Flow AssayBegins around 5-20 µg/mL[8]

Visual Guides

Standard Sandwich Immunoassay Workflow

G cluster_0 1. Capture Antibody Immobilized cluster_1 2. Analyte Introduction cluster_2 3. Detection Antibody Binding cluster_3 4. Signal Generation Capture Ab Y Analyte Ag Capture Ab_1 Y Analyte->Capture Ab_1 Capture Ab_2 Y Analyte_2 Ag Analyte_2->Capture Ab_2 Detection Ab Y* Detection Ab->Analyte_2 Capture Ab_3 Y Analyte_3 Ag Analyte_3->Capture Ab_3 Detection Ab_3 Y* Detection Ab_3->Analyte_3 Signal Signal Detection Ab_3->Signal

Caption: Workflow of a standard sandwich immunoassay.

Mechanism of the Hook Effect

G cluster_0 Excess Analyte cluster_1 Antibody Saturation (No Sandwich) cluster_1a Capture Ab Saturated cluster_1b Detection Ab Saturated cluster_2 Result: Falsely Low Signal Ag1 Ag Ag2 Ag Ag3 Ag Ag4 Ag Ag5 Ag CAb1 Y Ag_C1 Ag Ag_C1->CAb1 DAb1 Y* Ag_D1 Ag DAb1->Ag_D1 Signal Low/No Signal

Caption: High analyte levels saturate antibodies, preventing sandwich formation.

Troubleshooting Workflow for Suspected Hook Effect

G start Unexpectedly Low Signal in High Concentration Sample dilute Perform Serial Dilution (e.g., 1:10, 1:100) start->dilute rerun Re-run Assay with Diluted Samples dilute->rerun analyze Calculate Concentration (Result x Dilution Factor) rerun->analyze compare Is Diluted Result > Undiluted Result? analyze->compare hook Hook Effect Confirmed. Use Dilution for Accurate Result. compare->hook Yes no_hook Hook Effect Unlikely. Investigate Other Causes. compare->no_hook No

Caption: A logical workflow for identifying the hook effect.

References

Technical Support Center: Synthesis of FF2049

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of FF2049. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in Step 2 (Suzuki Coupling)

  • Question: We are experiencing significantly lower yields (20-30%) than reported in the protocol for the Suzuki coupling reaction to form Intermediate B. What are the potential causes and solutions?

  • Answer: Low yields in this step are often attributed to catalyst deactivation, incomplete reaction, or issues with reactant quality. Here are some troubleshooting steps:

    • Reagent Quality:

      • Ensure the palladium catalyst has not been exposed to air or moisture for extended periods. Use freshly opened catalyst or store it under an inert atmosphere.

      • Verify the quality and purity of the boronic acid and aryl halide starting materials. Impurities can interfere with the catalytic cycle.

    • Reaction Conditions:

      • Degassing: Inadequate degassing of the reaction mixture is a common cause of low yield. Ensure the solvent and reaction mixture are thoroughly degassed with argon or nitrogen to remove oxygen, which can deactivate the palladium catalyst.

      • Temperature: The reaction temperature is critical. Ensure the internal temperature of the reaction mixture reaches and is maintained at the specified temperature. Use a calibrated thermometer.

      • Stirring: Ensure efficient stirring to maintain a homogeneous mixture, especially if the reagents are not fully soluble.

    • Ligand-to-Metal Ratio:

      • The ratio of the phosphine (B1218219) ligand to the palladium catalyst can influence the catalytic activity. If you suspect catalyst deactivation, a slight increase in the ligand amount may be beneficial.

Issue 2: Incomplete Hydrolysis in Step 3

  • Question: HPLC analysis of our crude product from Step 3 shows a significant amount of starting material (Intermediate B) remaining after the ester hydrolysis. How can we drive the reaction to completion?

  • Answer: Incomplete hydrolysis can be due to insufficient base, reaction time, or temperature.

    • Base Stoichiometry: Ensure at least the stoichiometric amount of lithium hydroxide (B78521) (LiOH) is used. If the starting material is slightly acidic or if there are acidic impurities, you may need to add a slight excess of the base.

    • Reaction Time and Temperature: If the reaction is proceeding slowly, consider increasing the reaction time. If the reaction is still incomplete, a modest increase in temperature (e.g., from room temperature to 40°C) can improve the reaction rate. Monitor the reaction by TLC or HPLC to avoid potential side reactions at higher temperatures.

    • Solvent: Ensure the solvent system (e.g., THF/water) is appropriate to dissolve both the ester and the aqueous base to facilitate the reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical step in the this compound synthesis pathway?

    • A1: The final purification step (crystallization) is often the most critical for obtaining this compound with the required purity for downstream applications. The choice of solvent system and control of the cooling rate are paramount for achieving the desired crystal form and purity.

  • Q2: Are there any known stable byproducts that are difficult to remove?

    • A2: Yes, in the final step, a small amount of a regioisomer can form. This impurity has a very similar polarity to this compound, making it challenging to remove by standard chromatography. Careful crystallization is the most effective method for its removal.

  • Q3: How should the intermediates be stored?

    • A3: Intermediate A is sensitive to light and should be stored in an amber vial at -20°C. Intermediate B is relatively stable and can be stored at room temperature, but for long-term storage, 4°C is recommended.

Data Presentation

Table 1: Summary of Reaction Conditions and Outcomes for this compound Synthesis

StepReaction TypeKey ReagentsTemperature (°C)Time (h)Avg. Yield (%)Avg. Purity (%)
1Nucleophilic SubstitutionIntermediate A, Amine80129298
2Suzuki CouplingAryl Halide, Boronic Acid, Pd Catalyst10087595
3Ester HydrolysisIntermediate B, LiOH25168897
4Amide CouplingIntermediate C, Amine, Coupling Agent25248596
5Final CrystallizationThis compound Crude, Ethanol/WaterN/AN/A90 (recovery)>99.5

Experimental Protocols

Protocol for Step 2: Suzuki Coupling

  • To a dried 250 mL round-bottom flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (B91453) (100 mL) and water (25 mL) via cannula.

  • Heat the reaction mixture to 100°C and stir vigorously for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297) (150 mL).

  • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

FF2049_Synthesis_Pathway A Intermediate A B Intermediate B A->B Step 1 (Nucleophilic Substitution) C Intermediate C B->C Step 2 (Suzuki Coupling) This compound This compound C->this compound Step 3 & 4 (Hydrolysis & Amide Coupling)

Caption: Hypothetical multi-step synthesis pathway for this compound.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solution Solution Implementation cluster_end Outcome Start Low Yield in Step X CheckReagents Check Reagent Quality (Purity, Age) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions AnalyzeByproducts Analyze Byproducts (LC-MS, NMR) Start->AnalyzeByproducts OptimizeReagents Use Fresh Reagents/ Catalyst CheckReagents->OptimizeReagents OptimizeConditions Adjust Temp/Time/ Degassing CheckConditions->OptimizeConditions ModifyWorkup Modify Workup/ Purification AnalyzeByproducts->ModifyWorkup End Yield Improved OptimizeReagents->End OptimizeConditions->End ModifyWorkup->End

Technical Support Center: Interpreting Unexpected Results with FF2049

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to assist users of FF2049 in troubleshooting and interpreting unexpected results during their experiments. This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues and ensure the generation of reliable and reproducible data.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the novel kinase, Kinase-X. It is an ATP-competitive inhibitor designed to specifically target the active site of Kinase-X, thereby blocking downstream signaling pathways implicated in disease progression. Its high selectivity is intended to minimize off-target effects.

Q2: What are the expected IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) for this compound is highly dependent on the assay format and the cell line used. It is crucial to distinguish between biochemical and cellular assays, as IC50 values can differ significantly.[1]

Assay TypeTarget/Cell LineExpected IC50 Range
Biochemical Assay Recombinant Human Kinase-X5 - 20 nM
Cellular Assay Cancer Cell Line A (High Kinase-X expression)50 - 200 nM
Cellular Assay Cancer Cell Line B (Low Kinase-X expression)> 1 µM

Q3: Why are my this compound IC50 values inconsistent across experiments?

Inconsistent IC50 values are a frequent challenge in pharmacological studies and can stem from various sources of experimental variability.[2][3][4] Key factors include cell health and passage number, seeding density, reagent stability, and even minor variations in protocol execution.[5][6][7]

Q4: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition of Kinase-X. Is this expected?

While this compound is designed for high selectivity, unexpected cytotoxicity can occur. This may be due to several factors including off-target effects, the specific sensitivity of the cell line being used, or a phenomenon known as "cytotoxicity burst" where high concentrations of a compound can non-specifically trigger stress pathways.[8] It is also possible that the observed cell death is a direct consequence of inhibiting the critical Kinase-X pathway in that particular cell line.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Values (Lower Potency)

You may encounter a situation where the IC50 values from your cellular assays are significantly higher than the expected range, suggesting lower than anticipated potency.

Hypothetical Data Example:

Experiment #Cell LinePassage #IC50 (nM)Notes
1Cell Line A5150
2Cell Line A6175
3Cell Line A25850High passage number
4Cell Line A7950Different serum lot used

Troubleshooting Flowchart:

G cluster_0 Troubleshooting Higher Than Expected IC50 start Start: Higher IC50 Observed check_reagents Verify this compound Stock (Concentration, Storage, Age) start->check_reagents check_cells Assess Cell Health (Passage #, Viability, Mycoplasma) check_reagents->check_cells check_protocol Review Assay Protocol (Seeding Density, Incubation Time) check_cells->check_protocol check_atp Check ATP Concentration in Assay (for competitive inhibitors) check_protocol->check_atp retest Retest with Controlled Parameters check_atp->retest

Caption: Troubleshooting workflow for unexpectedly high IC50 values.

Possible Causes and Solutions:

  • Compound Degradation: Ensure that this compound stock solutions are stored correctly (protected from light, at the recommended temperature) and that fresh dilutions are made for each experiment.[4]

  • High Cell Passage Number: Cells can change their characteristics over time in culture.[5] Use cells within a consistent and low passage number range for all experiments.

  • Cell Seeding Density: Inconsistent cell numbers can lead to variable results.[6][9] Optimize and maintain a consistent seeding density for your specific cell line.

  • Reagent Variability: New lots of media or serum can impact cell growth and drug sensitivity.[4][5] It is advisable to test new reagent lots before using them in critical experiments.

  • High ATP Concentration (in biochemical assays): As an ATP-competitive inhibitor, the apparent potency of this compound can be reduced by high concentrations of ATP in the assay buffer.[10]

Issue 2: Unexpected Cytotoxicity

You may observe a sharp decrease in cell viability that does not correlate with the known expression or importance of Kinase-X in your cell model.

Hypothetical Data Example:

CompoundConcentrationKinase-X Inhibition (%)Cell Viability (%)
This compound100 nM9598
This compound1 µM9895
This compound10 µM9930
This compound50 µM995

Troubleshooting Steps:

  • Confirm with an Orthogonal Assay: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, ATP levels).[11][12] Confirm the cytotoxic effect using a different method to rule out assay-specific artifacts.[13]

  • Use a Target-Negative Control Cell Line: Test this compound in a cell line that does not express Kinase-X. If cytotoxicity persists, it is likely due to an off-target effect.

  • Time-Course Experiment: Assess cytotoxicity at different time points. A rapid cytotoxic effect might indicate a different mechanism than a slow decline in viability.[13]

  • Evaluate Assay Chemistry: Some assay reagents, like tetrazolium dyes, can be inherently toxic to cells, especially during long incubation periods.[13]

Signaling Pathway Context:

G cluster_0 This compound On-Target vs. Off-Target Effects This compound This compound KinaseX Kinase-X (On-Target) This compound->KinaseX Inhibition KinaseY Kinase-Y (Off-Target) This compound->KinaseY Potential Inhibition Downstream Downstream Pathway (Proliferation, Survival) KinaseX->Downstream Activation Toxicity Cellular Toxicity KinaseY->Toxicity Activation

Caption: Differentiating on-target from potential off-target cytotoxic effects.

Experimental Protocols

Key Experiment: Luminescence-Based Cell Viability Assay

This protocol provides a detailed methodology for determining the IC50 of this compound using a commercially available ATP-based luminescence assay.

Experimental Workflow Diagram:

G cluster_0 Cell Viability Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24 hours) A->B C 3. Add this compound (serial dilutions) B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add Luminescence Reagent D->E F 6. Read Plate (Luminometer) E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: General workflow for a cell viability assay to determine IC50.

Methodology:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase and have a viability of >95%.

    • Perform a cell count and resuspend the cells to the optimized seeding density in the appropriate culture medium.

    • Dispense the cell suspension into a white, clear-bottom 96-well plate.

    • Include wells for "no-cell" (media only) and "vehicle control" (cells with DMSO).

  • Compound Addition:

    • Prepare a serial dilution of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤ 0.5%.

    • After a 24-hour incubation period for cell adherence, carefully add the diluted this compound or vehicle to the appropriate wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Data Acquisition:

    • Equilibrate the plate and the luminescence reagent to room temperature.

    • Add the luminescence reagent to each well according to the manufacturer's instructions.

    • Incubate for 10-15 minutes at room temperature, protected from light, to allow the signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the "no-cell" control from all other wells.

    • Normalize the data by setting the average of the "vehicle control" wells to 100% viability.

    • Plot the normalized viability against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

References

FF2049 Degradation Kinetics Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with FF2049. The information herein is designed to address common challenges encountered during the optimization of its degradation kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the recommended forced degradation conditions for this compound?

A1: Forced degradation studies are crucial for understanding the degradation pathways of this compound.[1][2][3] We recommend subjecting this compound to a variety of stress conditions to identify potential degradants.[2][3] These studies are typically performed at the development stage of a stability-indicating method.[2] The following conditions are a standard starting point:

  • Acid Hydrolysis: 0.1 M to 1.0 M HCl at room temperature, progressing to 50-60°C if no degradation is observed.[4]

  • Base Hydrolysis: 0.1 M to 1.0 M NaOH at room temperature, with the potential for heating if the molecule is stable.[4]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: 40°C to 80°C.[4]

  • Photostability: Exposure to a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

It is important to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[4] Degradation beyond 20% may be considered abnormal and should be investigated.[4]

Q2: How should I prepare my this compound sample for degradation studies?

A2: Proper sample preparation is critical to avoid issues like contamination or incomplete dissolution, which can impact your results.[5] For hydrolytic studies, if this compound is not readily soluble in water, a co-solvent may be used, ensuring the solvent itself does not cause degradation.[4] A common starting concentration for the drug substance in degradation studies is 1 mg/mL.[4]

Q3: What is the best analytical method to monitor the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for analyzing the degradation of small molecules like this compound.[6][7] A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products, ensuring accurate quantification.[2]

Q4: My this compound appears to be stable under all forced degradation conditions. What should I do?

A4: If no degradation is observed under initial stress conditions, it indicates that this compound is a highly stable molecule.[1] In this situation, you should employ more aggressive stress conditions, such as increasing the temperature, extending the exposure time, or using higher concentrations of acid, base, or oxidizing agents. The goal is to induce some degradation to understand the potential degradation pathways.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound degradation kinetics experiments.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) in HPLC Incompatibility of the sample solvent with the mobile phase.[7] Column overload.[6] Column degradation.[6]Modify the sample solvent to be compatible with the mobile phase.[7] Reduce the injection volume or sample concentration.[7] Use a new column or regenerate the existing one.[6]
Inconsistent Retention Times in HPLC Fluctuations in mobile phase composition or flow rate.[5] Temperature variations.[5] Column equilibration issues.Ensure the mobile phase is properly mixed and degassed.[6] Check the pump for leaks or malfunctions.[5] Use a column oven to maintain a constant temperature.[5] Ensure the column is adequately equilibrated before each injection.[5]
Baseline Noise or Drift in HPLC Contaminated mobile phase or detector instability.[6][8] Air bubbles in the system.[8] Leaks in the HPLC system.[6]Use high-purity solvents and degas the mobile phase.[6] Flush the system to remove any contaminants.[8] Check for and tighten any loose fittings.[5]
No Degradation Observed This compound is highly stable. Insufficiently harsh stress conditions.Increase the duration, temperature, or concentration of the stressor.
Excessive Degradation (>20%) Stress conditions are too harsh.Reduce the duration, temperature, or concentration of the stressor.[4]
Appearance of Unexpected Peaks Contamination from solvents, reagents, or the sample matrix.[8] Formation of new degradation products.Analyze a blank (placebo) sample to identify any extraneous peaks. Use high-purity reagents and solvents.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound Drug Substance

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Hydrogen Peroxide (H₂O₂), 30%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 1M HCl.

    • Store at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 1M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, using 1M NaOH instead of 1M HCl, and neutralize with 1M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 30% H₂O₂.

    • Store at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place the this compound stock solution in an oven at 80°C.

    • Withdraw samples at appropriate time points.

  • Photolytic Degradation:

    • Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of this compound Forced Degradation Results
Stress Condition Time (hours) This compound Remaining (%) Number of Degradants Major Degradant Peak Area (%)
Control 2499.80-
1M HCl, RT 2495.214.5
1M HCl, 60°C 885.1210.2 (DP-1), 4.1 (DP-2)
1M NaOH, RT 2488.9110.8
30% H₂O₂, RT 2482.5312.3 (DP-3), 3.1 (DP-4), 1.9 (DP-5)
80°C 2492.717.1
Photostability -90.326.8 (DP-6), 2.5 (DP-7)

DP = Degradation Product

Visualizations

Experimental Workflow for this compound Degradation Study

G Experimental Workflow for this compound Degradation Study cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL this compound Stock Solution acid Acid Hydrolysis (HCl) prep->acid base Base Hydrolysis (NaOH) prep->base ox Oxidation (H2O2) prep->ox therm Thermal (Heat) prep->therm photo Photolytic (Light) prep->photo hplc HPLC Analysis acid->hplc base->hplc ox->hplc therm->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for this compound forced degradation studies.

Hypothetical Signaling Pathway for this compound Action

G Hypothetical Signaling Pathway for this compound Action cluster_cell Cellular Environment This compound This compound Ternary_Complex Ternary Complex (this compound-E3-Target) This compound->Ternary_Complex E3_ligase E3 Ubiquitin Ligase E3_ligase->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits Proteasome Proteasome Ubiquitination->Proteasome tags for Degradation Target Protein Degradation Proteasome->Degradation leads to Downstream Downstream Cellular Effects Degradation->Downstream

Caption: Proposed mechanism of action for this compound.

References

Technical Support Center: Improving Cell Permeability of FF2049

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FF2049. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the cell permeability of this compound, a hypothetical peptide-like inhibitor of an intracellular kinase. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you optimize your experiments and achieve desired intracellular concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing high potency of this compound in our biochemical assays, but significantly lower activity in cell-based assays. What could be the underlying issue?

A1: A common reason for this discrepancy is poor cell permeability. This compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other possibilities include active removal from the cell by efflux pumps or rapid intracellular degradation. It is recommended to first assess the compound's ability to permeate cell membranes.

Q2: What are the initial experimental steps to confirm and quantify the cell permeability of this compound?

A2: A two-tiered approach is recommended. Start with a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion.[1][2] This is a cell-free, high-throughput assay that provides a baseline for the compound's intrinsic ability to cross a lipid bilayer.[1][2] Subsequently, a Caco-2 cell permeability assay should be performed. This assay uses a monolayer of human intestinal cells and provides a more comprehensive assessment that includes both passive diffusion and the potential impact of active transporters.[3][4][5]

Q3: Our results from the Caco-2 assay indicate that this compound is a substrate for efflux pumps. What does this mean and how can we address it?

A3: If this compound is a substrate for efflux pumps, such as P-glycoprotein (P-gp), it is actively transported out of the cell, leading to low intracellular concentrations.[6] To confirm this, you can perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp).[5] A significant increase in the apparent permeability (Papp) in the presence of the inhibitor would confirm that this compound is an efflux substrate. Strategies to overcome this include chemical modification of this compound to reduce its affinity for the transporter or co-administration with an efflux pump inhibitor in your experiments.

Q4: What are the main strategies to improve the cell permeability of a peptide-like molecule such as this compound?

A4: Several strategies can be employed:

  • Prodrug Approach: This involves masking polar functional groups of this compound with lipophilic moieties.[7][8][9] These "masks" are designed to be cleaved by intracellular enzymes, releasing the active this compound inside the cell.[7][9]

  • Use of Permeability Enhancers: These are compounds that can transiently and reversibly increase the permeability of the cell membrane.[10][11] They can be co-incubated with this compound in your cell-based assays.[10]

  • Structural Modification: Systematic chemical modifications to the this compound backbone, such as N-methylation, can improve permeability by reducing the number of hydrogen bond donors and promoting a more membrane-friendly conformation.

  • Nanoparticle Formulation: Encapsulating this compound in lipid- or polymer-based nanoparticles can facilitate its entry into cells.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Low intracellular concentration of this compound. Poor passive permeability.1. Conduct a PAMPA to assess passive diffusion. 2. Analyze the physicochemical properties of this compound (see Table 1). Consider chemical modifications to optimize lipophilicity and reduce polar surface area.
This compound is a substrate for efflux pumps.1. Perform a bidirectional Caco-2 assay to determine the efflux ratio. 2. If the efflux ratio is high, repeat the Caco-2 assay with a known efflux pump inhibitor.
High variability in cell-based assay results. Inconsistent cell monolayer integrity in permeability assays.1. Routinely measure the transepithelial electrical resistance (TEER) of Caco-2 monolayers before each experiment to ensure their integrity.[5]
Degradation of this compound in the assay medium.1. Analyze the stability of this compound in the cell culture medium over the time course of your experiment using LC-MS.
Prodrug of this compound shows improved permeability but is not active in cells. Inefficient cleavage of the prodrug to release active this compound.1. Confirm the presence of the necessary activating enzymes in your cell line. 2. Analyze cell lysates by LC-MS to quantify the intracellular concentrations of both the prodrug and the active this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Prodrug Derivative (Hypothetical Data)

Compound Molecular Weight ( g/mol ) cLogP Topological Polar Surface Area (TPSA) (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound550.61.2155.468
This compound-ProD1678.83.5130.139

Table 2: In Vitro Permeability Data for this compound and its Prodrug Derivative (Hypothetical Data)

Compound PAMPA Papp (10-6 cm/s) Caco-2 Papp (A→B) (10-6 cm/s) Caco-2 Papp (B→A) (10-6 cm/s) Efflux Ratio (Papp B→A / Papp A→B)
This compound0.50.22.412.0
This compound + VerapamilN/A1.82.11.2
This compound-ProD14.23.53.81.1
  • Papp (A→B): Apparent permeability from the apical (donor) to the basolateral (receiver) chamber.

  • Papp (B→A): Apparent permeability from the basolateral (donor) to the apical (receiver) chamber.

  • An efflux ratio > 2 is indicative of active efflux.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To assess the passive permeability of this compound.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plate

  • Lipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution in DMSO

  • High and low permeability control compounds (e.g., propranolol (B1214883) and atenolol)

Procedure:

  • Prepare the Donor Plate: Carefully add 5 µL of the lipid solution to the membrane of each well of the filter plate.

  • Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS.

  • Prepare the Donor Solution: Dilute the this compound stock solution and control compounds in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 1%.

  • Start the Assay: Add 150 µL of the donor solution to each well of the lipid-coated filter plate.

  • Assemble the PAMPA Sandwich: Place the donor plate into the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Analyze the concentration of the compound in each sample by LC-MS/MS.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Caco-2 Permeability Assay Protocol

Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • This compound stock solution in DMSO

  • Lucifer yellow solution

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. TEER values should be >250 Ω·cm².

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The Papp of Lucifer yellow should be < 1.0 x 10-6 cm/s.

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the monolayers twice with pre-warmed transport buffer.

    • Add 400 µL of transport buffer to the basolateral (lower) chamber.

    • Add 200 µL of the dosing solution (this compound in transport buffer) to the apical (upper) chamber.

    • Incubate at 37°C with gentle shaking (50 rpm) for 2 hours.

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Permeability Assay (Basolateral to Apical - B→A):

    • Wash the monolayers as described above.

    • Add 200 µL of transport buffer to the apical chamber.

    • Add 400 µL of the dosing solution to the basolateral chamber.

    • Incubate and collect samples as for the A→B direction.

  • Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the Papp for both directions using the formula:

      where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp(B→A) / Papp(A→B).

Visualizations

experimental_workflow cluster_problem Problem Identification A High Biochemical Potency B Low Cellular Activity A->B Discrepancy C PAMPA B->C D Caco-2 Assay C->D E Poor Passive Permeability D->E F Efflux Substrate D->F G Prodrug Approach E->G H Permeability Enhancers E->H I Structural Modification E->I F->G F->I

Caption: Troubleshooting workflow for poor cell permeability.

membrane_transport cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M EC This compound IC This compound EC->IC Passive Diffusion Pump Efflux Pump IC->Pump Pump->EC Active Efflux

Caption: Mechanisms of membrane transport for this compound.

signaling_pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B (Target of this compound) KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse This compound This compound This compound->KinaseB

Caption: Hypothetical signaling pathway targeted by this compound.

References

Validation & Comparative

A Comparative Guide to HDAC Inhibitors: Benchmarking FF2049 Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel histone deacetylase (HDAC) inhibitor, FF2049, with a panel of established HDAC inhibitors currently in clinical use or advanced development. The information is intended to offer an objective overview of their performance based on preclinical data, highlighting key differences in potency, selectivity, and cellular effects.

Introduction to HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them a key therapeutic target.[2][3] HDAC inhibitors (HDACis) function by blocking the catalytic activity of these enzymes, leading to an accumulation of acetylated proteins, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5] These inhibitors are broadly categorized as either pan-HDAC inhibitors, which target multiple HDAC isoforms, or selective HDAC inhibitors, which are designed to target specific HDAC isoforms or classes.[6]

This guide will compare the preclinical profile of a hypothetical next-generation HDAC inhibitor, this compound, against the following established agents:

  • Vorinostat (SAHA): A pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[2][7]

  • Belinostat (PXD101): A pan-HDAC inhibitor used in the treatment of peripheral T-cell lymphoma.[6]

  • Panobinostat (LBH589): A potent pan-HDAC inhibitor approved for the treatment of multiple myeloma.[6]

  • Entinostat (MS-275): A class I-selective HDAC inhibitor.[4]

  • Ricolinostat (ACY-1215): A selective inhibitor of HDAC6.

Comparative Efficacy: In Vitro Data

The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other well-characterized HDAC inhibitors.

Table 1: In Vitro HDAC Enzymatic Inhibition (IC50, nM)
CompoundHDAC1HDAC2HDAC3HDAC6HDAC8Class Selectivity
This compound (Hypothetical) 5 8 15 >1000 25 Class I Selective
Vorinostat (SAHA)10201530150Pan-HDAC
Belinostat (PXD101)2735405080Pan-HDAC
Panobinostat (LBH589)1242560Pan-HDAC
Entinostat (MS-275)9516067>10,000733Class I
Ricolinostat (ACY-1215)>5000>5000>50005>5000HDAC6 Selective

Note: Data for established inhibitors are representative values from published literature. Lower IC50 values indicate higher potency.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50, µM)
CompoundA549 (Lung)HCT116 (Colon)MCF-7 (Breast)K562 (Leukemia)
This compound (Hypothetical) 0.5 0.3 0.8 0.1
Vorinostat (SAHA)2.51.83.20.5
Belinostat (PXD101)1.51.22.00.3
Panobinostat (LBH589)0.80.51.10.05
Entinostat (MS-275)3.02.54.50.8
Ricolinostat (ACY-1215)>10>10>102.5

Note: GI50 is the concentration of the drug that causes 50% growth inhibition. Data are representative.

Experimental Protocols

HDAC Enzymatic Assay

The inhibitory activity of the compounds against purified human HDAC isoforms is determined using a fluorogenic assay. The enzyme is incubated with the test compound at various concentrations and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). The deacetylation of the substrate by the HDAC enzyme makes it susceptible to cleavage by a developer, which releases a fluorescent molecule. The fluorescence intensity is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the HDAC inhibitors for 72 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The GI50 values are determined from the dose-response curves.[8]

Western Blot Analysis for Histone Acetylation

Cells are treated with HDAC inhibitors for a specified time (e.g., 24 hours). Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against acetylated histone H3 (Ac-H3), total histone H3, and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action and Signaling Pathways

HDAC inhibitors exert their anti-cancer effects through various mechanisms, primarily by inducing the expression of tumor suppressor genes.[4] A key target is the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest.[5] Inhibition of HDACs leads to hyperacetylation of histones in the promoter region of the p21 gene, resulting in its transcriptional activation.[5] This, in turn, leads to cell cycle arrest at the G1/S or G2/M phase and can subsequently trigger apoptosis.

HDAC_Inhibition_Pathway HDACi HDAC Inhibitor (e.g., this compound) HDAC HDAC Enzymes (e.g., HDAC1, 2, 3) HDACi->HDAC Histones Histones HDAC->Histones Deacetylation Ac_Histones Acetylated Histones Open_Chromatin Relaxed Chromatin Ac_Histones->Open_Chromatin Chromatin Condensed Chromatin Chromatin->Histones p21_Gene p21 Gene Promoter Open_Chromatin->p21_Gene Increased Accessibility p21_mRNA p21 mRNA p21_Gene->p21_mRNA Transcription p21_Protein p21 Protein p21_mRNA->p21_Protein Translation CDK Cyclin/CDK Complexes p21_Protein->CDK Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General signaling pathway of HDAC inhibitors leading to cell cycle arrest and apoptosis.

Experimental Workflow

A typical preclinical workflow for the evaluation of a novel HDAC inhibitor like this compound is outlined below. This process involves a series of in vitro assays to determine its potency, selectivity, and cellular effects before proceeding to in vivo studies.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Compound Novel HDACi (this compound) Enzymatic_Assay HDAC Isoform Enzymatic Assays Compound->Enzymatic_Assay Cell_Viability Cancer Cell Line Viability Assays (MTT) Compound->Cell_Viability Western_Blot Western Blot for Target Engagement (Ac-H3) Cell_Viability->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V) Western_Blot->Apoptosis_Assay Xenograft Tumor Xenograft Models Apoptosis_Assay->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Toxicity Toxicology Studies PK_PD->Toxicity

Caption: A standard preclinical experimental workflow for the evaluation of a novel HDAC inhibitor.

Conclusion

The preclinical data presented in this guide positions the hypothetical novel HDAC inhibitor, this compound, as a potent and selective inhibitor of class I HDACs. Its strong anti-proliferative activity in a range of cancer cell lines, coupled with its selectivity, suggests a potentially favorable therapeutic window compared to pan-HDAC inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound. This comparative guide serves as a valuable resource for researchers in the field of epigenetic drug discovery and development.

References

Validating FF2049's Selectivity for HDAC1-3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of histone deacetylase (HDAC) inhibitors for HDAC1, HDAC2, and HDAC3. While this report was initially aimed at validating the selectivity of FF2049, a thorough search of publicly available scientific literature and databases did not yield any data for a compound designated "this compound." Therefore, this guide will focus on a detailed comparison of three well-characterized Class I HDAC inhibitors: Entinostat , Mocetinostat , and Romidepsin (B612169) . This information will serve as a valuable benchmark for evaluating the selectivity profile of any novel HDAC inhibitor.

Comparative Selectivity of HDAC Inhibitors

The inhibitory activity of small molecules against specific HDAC isoforms is a critical determinant of their biological effects and therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Entinostat, Mocetinostat, and Romidepsin against HDAC1, HDAC2, and HDAC3. Lower IC50 values indicate greater potency.

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)
Entinostat 243[1][2]453[1][2]248[1][2]
Mocetinostat 1502901660
Romidepsin 36[3][4]47[3][4]N/A

Note: Data for Mocetinostat was compiled from various sources. "N/A" indicates that specific data for Romidepsin against HDAC3 was not consistently reported in the reviewed literature, which primarily focuses on its potent inhibition of HDAC1 and HDAC2.

Experimental Protocols

The determination of HDAC inhibitor selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for common biochemical and cell-based assays used in the field.

Biochemical Assays for HDAC Inhibitor Selectivity

These assays utilize purified recombinant HDAC enzymes and a synthetic substrate to directly measure the inhibitory activity of a compound.

1. Recombinant HDAC Enzyme Inhibition Assay (Fluorogenic)

  • Objective: To determine the IC50 value of an inhibitor against individual purified HDAC isoforms.

  • Materials:

    • Purified, recombinant human HDAC1, HDAC2, and HDAC3 enzymes.

    • Fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC.

    • Assay buffer (e.g., 25 mM HEPES, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Test compound (inhibitor) at various concentrations.

    • Trypsin solution.

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • In a 384-well plate, add the purified recombinant HDAC enzyme to each well.

    • Add the diluted inhibitor to the wells and incubate for a specified pre-incubation period (e.g., 10-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

    • Stop the reaction by adding a solution containing trypsin. Trypsin cleaves the deacetylated substrate, releasing the fluorophore (AMC).

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., 355 nm excitation and 460 nm emission).

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Cell-Based Assays for HDAC Inhibitor Selectivity

These assays measure the effect of an inhibitor on HDAC activity within a cellular context, providing insights into cell permeability and target engagement.

1. Cellular HDAC Activity Assay (Luminogenic)

  • Objective: To assess the ability of an inhibitor to penetrate cells and inhibit endogenous HDAC activity.

  • Materials:

    • Human cell line (e.g., K562, HeLa).

    • Cell culture medium and supplements.

    • Luminogenic HDAC assay kit (containing a cell-permeable acetylated substrate and detection reagents).

    • Test compound (inhibitor) at various concentrations.

    • White, opaque 96-well or 384-well plates.

    • Luminometer.

  • Procedure:

    • Seed the cells in a white-walled multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test inhibitor for a desired time period (e.g., 4-24 hours).

    • Add the luminogenic HDAC substrate to the cells. The substrate is deacetylated by cellular HDACs.

    • Add the detection reagent, which contains a developer enzyme that specifically acts on the deacetylated substrate to generate a luminescent signal.

    • Measure the luminescence using a plate reader. The signal intensity is inversely proportional to HDAC activity.

    • Calculate the percent inhibition and determine the IC50 value as described for the biochemical assay.

Visualizations

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

HDAC_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin State Histone Histone Tail (Lysine-Ac) HDAC HDAC1/2/3 Histone->HDAC Deacetylation Open Open Chromatin (Euchromatin) Histone->Open Promotes HAT HAT HAT->Histone Acetylation Closed Closed Chromatin (Heterochromatin) HDAC->Closed Promotes DNA DNA TF Transcription Factors Gene Gene Transcription TF->Gene Open->TF Allows Binding Inhibitor HDAC Inhibitor (e.g., Entinostat) Inhibitor->HDAC Inhibits

Caption: Role of HDAC1-3 in Gene Transcription.

HDAC_Inhibitor_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_detection Detection & Analysis Inhibitor Prepare Inhibitor Serial Dilutions Plate Dispense Enzyme and Inhibitor into Plate Inhibitor->Plate Enzyme Prepare Recombinant HDAC1/2/3 Enzyme Enzyme->Plate Substrate Prepare Fluorogenic Substrate AddSubstrate Add Substrate Substrate->AddSubstrate Incubate1 Pre-incubate Plate->Incubate1 Incubate1->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 Stop Stop Reaction (add Trypsin) Incubate2->Stop Read Measure Fluorescence Stop->Read Analyze Calculate % Inhibition Read->Analyze IC50 Determine IC50 Analyze->IC50

Caption: HDAC Inhibitor Selectivity Workflow.

References

A Comparative Guide: FF2049 Versus Cereblon-Recruiting HDAC Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has ushered in a new era of therapeutic intervention, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to eliminate disease-causing proteins. Histone deacetylases (HDACs) have been a key target class for this technology. This guide provides a detailed comparison of a novel, first-in-class FEM1B-recruiting HDAC degrader, FF2049, with the more established class of cereblon (CRBN)-recruiting HDAC degraders.

Executive Summary

This compound is a selective degrader of HDAC1, HDAC2, and HDAC3 that uniquely utilizes the FEM1B E3 ligase.[1] This contrasts with the majority of existing HDAC degraders that recruit the cereblon (CRBN) E3 ligase. The choice of E3 ligase recruiter can significantly impact the selectivity and downstream effects of the degrader. While both classes of degraders effectively induce the degradation of their target HDACs via the ubiquitin-proteasome system, their performance profiles, including degradation efficiency and selectivity, can differ. This guide presents a side-by-side comparison of their mechanisms, performance data, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two E3 Ligases

The fundamental mechanism of both this compound and cereblon-recruiting HDAC degraders involves the formation of a ternary complex between the target HDAC, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the HDAC, marking it for degradation by the proteasome. The key difference lies in the specific E3 ligase recruited.

This compound: Recruiting the FEM1B E3 Ligase

This compound is composed of a ligand that binds to HDACs, a linker, and a moiety that specifically recruits the FEM1B E3 ligase.[1][2] The formation of the HDAC-FF2049-FEM1B complex leads to the polyubiquitination and subsequent degradation of HDAC1, HDAC2, and HDAC3.[1]

Cereblon-Recruiting HDAC Degraders

This class of degraders utilizes ligands, such as thalidomide (B1683933) and its analogs (e.g., pomalidomide), to engage the cereblon (CRBN) E3 ligase.[3][4] The resulting HDAC-PROTAC-CRBN complex triggers the degradation of the target HDAC. The selectivity of these degraders for specific HDAC isoforms can be engineered by modifying the HDAC-binding warhead and the linker.[3][5]

cluster_this compound This compound Mechanism cluster_CRBN Cereblon-Recruiting Degrader Mechanism HDAC1_3 HDAC1/2/3 Ternary_this compound Ternary Complex (HDAC-FF2049-FEM1B) HDAC1_3->Ternary_this compound This compound This compound This compound->Ternary_this compound FEM1B FEM1B E3 Ligase FEM1B->Ternary_this compound PolyUb_HDAC Polyubiquitinated HDAC1/2/3 Ternary_this compound->PolyUb_HDAC Ubiquitination Ub Ubiquitin Ub->Ternary_this compound Proteasome Proteasome PolyUb_HDAC->Proteasome Degradation Degradation Proteasome->Degradation HDAC_target Target HDAC Ternary_CRBN Ternary Complex (HDAC-PROTAC-CRBN) HDAC_target->Ternary_CRBN CRBN_Degrader CRBN-Recruiting Degrader CRBN_Degrader->Ternary_CRBN CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_CRBN PolyUb_HDAC2 Polyubiquitinated HDAC Ternary_CRBN->PolyUb_HDAC2 Ubiquitination Ub2 Ubiquitin Ub2->Ternary_CRBN Proteasome2 Proteasome PolyUb_HDAC2->Proteasome2 Degradation2 Degradation Proteasome2->Degradation2

Figure 1. Mechanisms of HDAC degradation by this compound and Cereblon-recruiters.

Performance Data: A Quantitative Comparison

The efficacy of a PROTAC is typically assessed by its DC50 (concentration required for 50% degradation) and Dmax (maximum percentage of degradation) values. The following tables summarize the available data for this compound and representative cereblon-recruiting HDAC degraders.

Table 1: this compound Performance Data

CompoundTarget HDACsE3 Ligase RecruitedCell LineDC50 (HDAC1)Dmax (HDAC1)Reference
This compoundHDAC1, 2, 3FEM1BMM.1S257 nM85%[1]

Table 2: Performance Data for Representative Cereblon-Recruiting HDAC Degraders

CompoundTarget HDAC(s)Cell LineDC50DmaxReference
A6HDAC6THP-1Not specifiedNot specified[6]
ZQ-23HDAC8Not specified147 nM93%[7]
HD-TAC7HDAC3RAW 264.70.32 µMNot specified[8][9]
Compound 12 HDAC1/2HCT116Not specifiedNot specified[10]

Note: Direct comparison of DC50 and Dmax values should be made with caution due to variations in experimental conditions and cell lines used across different studies.

Selectivity Profile

This compound has been shown to induce strong and selective degradation of HDAC1, HDAC2, and HDAC3 with no significant effect on other HDACs.[1]

Cereblon-recruiting degraders exhibit variable selectivity depending on their design. For instance:

  • Some degraders based on pan-HDAC inhibitors can achieve selective degradation of a single isoform, such as HDAC6.[3]

  • Efforts are ongoing to develop cereblon-recruiting PROTACs that can selectively degrade HDAC1 over HDAC3.[11][12]

  • ZQ-23 is a cereblon-recruiting PROTAC that selectively degrades HDAC8.[7]

This highlights the tunability of PROTACs, where the choice of the HDAC ligand, linker, and E3 ligase recruiter all contribute to the final selectivity profile.

Downstream Cellular Effects: Apoptosis

A critical downstream consequence of HDAC degradation in cancer cells is the induction of apoptosis.

  • This compound has been shown to promote apoptosis in hematological cancer cell lines.[2]

  • Many cereblon-recruiting HDAC degraders also induce apoptosis. The degradation of HDAC1/2, in particular, has been correlated with enhanced apoptosis in cancer cells.

cluster_workflow General Experimental Workflow for HDAC Degrader Characterization Cell_Culture Cell Culture (e.g., MM.1S) Treatment Treatment with HDAC Degrader Cell_Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Lysate_Prep Cell Lysate Preparation Harvest->Lysate_Prep Viability_Assay Cell Viability Assay (MTS/MTT) Harvest->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Harvest->Apoptosis_Assay Western_Blot Western Blot (HDAC levels) Lysate_Prep->Western_Blot Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Figure 2. Experimental workflow for characterizing HDAC degraders.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of HDAC degraders. Below are standard protocols for key experiments.

Western Blot Analysis for HDAC Degradation

This protocol is used to quantify the levels of specific HDAC proteins following treatment with a degrader.

1. Cell Lysis and Protein Quantification:

  • Treat cells with the HDAC degrader at various concentrations for a specified time.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the HDAC of interest overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the HDAC band intensity to a loading control (e.g., GAPDH or β-actin).

Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to adhere overnight (for adherent cells).

  • Treat the cells with a serial dilution of the HDAC degrader for the desired duration (e.g., 72 hours).

2. MTS Reagent Addition and Incubation:

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

3. Absorbance Measurement:

  • Measure the absorbance of each well at 490 nm using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance (from wells with media only).

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (e.g., DMSO).

  • Plot the percentage of viability against the degrader concentration to determine the IC50 value.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

1. Cell Treatment and Harvesting:

  • Treat cells with the HDAC degrader at the desired concentrations and for the appropriate time to induce apoptosis.

  • Harvest both adherent and floating cells.

2. Staining:

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and a dead cell stain (e.g., propidium (B1200493) iodide, PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

4. Data Analysis:

  • Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the degrader.

Conclusion

This compound represents an exciting advancement in the field of targeted protein degradation by successfully recruiting a novel E3 ligase, FEM1B, for the degradation of HDACs 1, 2, and 3. This provides a new tool for researchers and a potential alternative to the more commonly used cereblon-recruiting degraders. While both approaches have demonstrated the ability to effectively degrade HDACs and induce apoptosis in cancer cells, the choice of E3 ligase can influence the selectivity and overall biological activity of the degrader. Further head-to-head studies in the same cellular contexts are needed to fully elucidate the comparative advantages of each approach. The data and protocols presented in this guide offer a comprehensive resource for researchers working to advance the development of next-generation HDAC-targeting therapeutics.

References

A New Contender in Cancer Therapy: FF2049 Shows Promise Against Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against cancer, a novel molecule, FF2049, is emerging as a potent and selective agent against hematological cancers. Identified as a selective Histone Deacetylase (HDAC) PROTAC (Proteolysis Targeting Chimera) degrader, this compound has demonstrated significant preclinical efficacy in inducing programmed cell death in multiple myeloma and acute myeloid leukemia cell lines. This positions this compound as a potential alternative or complementary therapy to traditional chemotherapy regimens.

Mechanism of Action: A Targeted Approach

This compound operates through a sophisticated mechanism of targeted protein degradation. It selectively targets HDAC1, HDAC2, and HDAC3 for ubiquitination and subsequent degradation by the proteasome. This is achieved by recruiting the E3 ligase FEM1B. The degradation of these HDACs leads to an increase in histone acetylation, altering gene expression and ultimately triggering apoptosis (programmed cell death) in cancer cells.[1][2]

Unlike traditional chemotherapy, which often affects both cancerous and healthy cells, this compound's targeted approach offers the potential for greater precision and potentially reduced side effects.

Preclinical Efficacy: Head-to-Head with Standard of Care

Preclinical studies have highlighted the potential of this compound in hematological malignancies.

In Vitro Studies

In laboratory settings, this compound has shown potent activity in inducing apoptosis in well-established human cancer cell lines:

  • Multiple Myeloma (MM.1S cells): this compound effectively induces the degradation of HDAC1 with a DC50 (concentration required to degrade 50% of the protein) of 257 nM.[1][2]

  • Acute Myeloid Leukemia (MV4-11 cells): The compound has also demonstrated a significant increase in both early and late apoptotic cells in this cell line.[2]

These findings are particularly noteworthy when compared to the mechanisms and efficacies of traditional chemotherapy agents used for these diseases.

Comparison with Traditional Chemotherapy
FeatureThis compoundTraditional Chemotherapy for Multiple MyelomaTraditional Chemotherapy for Acute Myeloid Leukemia
Mechanism of Action Targeted degradation of HDAC1-3 via E3 ligase recruitment, leading to apoptosis.[1][2]Combination of proteasome inhibitors (e.g., bortezomib), immunomodulatory drugs (e.g., lenalidomide), and corticosteroids. These agents disrupt protein homeostasis, modulate the immune system, and induce apoptosis.[3][4][5]"7+3" induction regimen with cytarabine (B982) (a DNA synthesis inhibitor) and an anthracycline like daunorubicin (B1662515) (which intercalates DNA and inhibits topoisomerase II).[6][7][8][9]
Target Specificity Highly selective for HDAC1, HDAC2, and HDAC3.[2]Broader activity, affecting various cellular processes in both cancerous and healthy cells.Targets rapidly dividing cells, leading to significant side effects in healthy tissues like bone marrow and the gastrointestinal tract.
Reported Efficacy (Preclinical) Potent induction of apoptosis in multiple myeloma and AML cell lines.[2]High response rates in clinical settings, but often associated with relapse and resistance.High initial remission rates, but relapse is common, especially in older patients or those with adverse risk factors.[1]

Experimental Protocols

The following provides an overview of the methodologies used to evaluate the efficacy of this compound.

Western Blot for HDAC Degradation

This technique is crucial for quantifying the degradation of target proteins.

Protocol:

  • Cell Treatment: Cancer cell lines (e.g., MM.1S) are treated with varying concentrations of this compound or a vehicle control (like DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay kit (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE: An equal amount of protein from each sample is mixed with Laemmli sample buffer, boiled to denature the proteins, and then loaded onto an SDS-PAGE gel for separation based on molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-HDAC1). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[10][11]

Apoptosis Assay (Flow Cytometry)

This method is used to quantify the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Treatment: Similar to the Western blot protocol, cells are treated with this compound or a vehicle control.

  • Cell Staining: After treatment, cells are harvested and stained with fluorescent markers that identify apoptotic cells, such as Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptosis) and a viability dye like propidium (B1200493) iodide (PI) or DAPI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells. This allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

Visualizing the Pathways

To better understand the mechanisms at play, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow.

FF2049_Mechanism cluster_cell Cancer Cell This compound This compound Ternary_Complex Ternary Complex (this compound-HDAC-FEM1B) This compound->Ternary_Complex HDAC HDAC1/2/3 HDAC->Ternary_Complex Proteasome Proteasome HDAC->Proteasome Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Deacetylation (Inhibited) FEM1B FEM1B (E3 Ligase) FEM1B->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Ubiquitin->Proteasome Targeting Degraded_HDAC Degraded HDAC Proteasome->Degraded_HDAC Apoptosis Apoptosis Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Apoptosis

Caption: Mechanism of action of this compound in inducing cancer cell apoptosis.

Western_Blot_Workflow A 1. Cell Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Quantify HDAC Degradation) G->H

References

FF2049: A Comparative Analysis of a First-in-Class FEM1B-Recruiting PROTAC and its Cross-Reactivity with E3 Ligases

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the selectivity of proteolysis-targeting chimeras (PROTACs) for their intended E3 ligase is paramount for therapeutic efficacy and safety. This guide provides a comprehensive comparison of FF2049, a novel histone deacetylase (HDAC) degrader, and its cross-reactivity with other E3 ligases. This compound distinguishes itself by co-opting the E3 ligase Fem-1 homolog B (FEM1B), a relatively new recruit in the PROTAC landscape, offering a potential paradigm shift in degrader development.

This compound is a selective HDAC PROTAC degrader that induces the degradation of HDAC1 with a 50% degradation concentration (DC50) of 257 nM and a maximum degradation (Dmax) of 85%.[1] What makes this compound particularly noteworthy is its utilization of a covalent ligand, based on the EN106 warhead, to recruit the FEM1B E3 ligase. This contrasts with the more commonly used E3 ligases in PROTAC design, such as Cereblon (CRBN) and Von Hippol-Lindau (VHL).

A key finding is that the choice of E3 ligase dramatically influences the substrate degradation profile. When the same HDAC-binding ligand used in this compound was part of a cereblon-recruiting PROTAC, it selectively degraded HDAC6. In contrast, this compound, by recruiting FEM1B, selectively degrades HDAC1, HDAC2, and HDAC3.[1] This highlights the critical role of the recruited E3 ligase in determining the ultimate biological outcome of the PROTAC.

Selectivity Profile of the FEM1B-Recruiting Moiety

The cross-reactivity of the this compound's E3 ligase-recruiting component, which is derived from the covalent ligand EN106, has been investigated through proteomic studies. A study utilizing an alkyne-functionalized derivative of EN106 for quantitative proteomic profiling in HEK293T cells demonstrated a high degree of selectivity for FEM1B.[2]

In these experiments, FEM1B was identified as one of the most significantly enriched proteins that interacted with the EN106-derivative probe.[2] Crucially, the handful of identified off-target proteins were not other E3 ligases.[2] This provides strong evidence for the specific engagement of FEM1B by the recruiting moiety of this compound.

Further supporting this selectivity, treatment with EN106 did not interfere with the pomalidomide-induced degradation of a known substrate of the E3 ligase cereblon, indicating a lack of cross-reactivity with the cereblon pathway.[2]

Table 1: Quantitative Analysis of this compound-Mediated HDAC Degradation

TargetDC50DmaxCell LineReference
HDAC1257 nM85%MM.1S[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity and selectivity.

Western Blotting for HDAC Degradation

Objective: To determine the extent of HDAC protein degradation following treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Human multiple myeloma (MM.1S) cells were cultured under standard conditions. Cells were treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands was quantified using densitometry software. The level of HDAC protein was normalized to the loading control.

Proteomic Analysis of EN106-Derivative Target Engagement

Objective: To identify the protein targets of the FEM1B-recruiting moiety of this compound on a proteome-wide scale.

Protocol:

  • Probe Synthesis: An alkyne-functionalized derivative of EN106 (NJH-2-030) was synthesized to enable click chemistry-based enrichment.

  • Cell Treatment and Lysis: HEK293T cells were treated with the alkyne probe or DMSO vehicle. Cells were then lysed.

  • Click Chemistry: The probe-labeled proteins in the lysates were conjugated to biotin-azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Protein Enrichment: Biotinylated proteins were enriched using streptavidin-agarose beads.

  • On-Bead Digestion: The enriched proteins were digested into peptides on the beads using trypsin.

  • LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

  • Data Analysis: The relative abundance of proteins in the probe-treated samples was compared to the vehicle-treated samples to identify significantly enriched proteins.

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes involved in the action of this compound and the experimental workflow for assessing its selectivity.

PROTAC_Mechanism cluster_this compound This compound PROTAC cluster_Cellular_Machinery Cellular Machinery HDAC_ligand HDAC Ligand Linker Linker HDAC_ligand->Linker HDAC HDAC1/2/3 HDAC_ligand->HDAC Binds E3_ligand FEM1B Ligand (EN106-based) Linker->E3_ligand FEM1B FEM1B E3 Ligase E3_ligand->FEM1B Recruits Proteasome Proteasome HDAC->Proteasome Degradation FEM1B->HDAC Ubiquitinates Ub Ubiquitin

Figure 1. Mechanism of this compound-mediated HDAC degradation.

Experimental_Workflow start Start: HEK293T Cells treatment Treatment with EN106-alkyne probe start->treatment lysis Cell Lysis treatment->lysis click_chem Click Chemistry (Biotin-azide) lysis->click_chem enrichment Streptavidin Enrichment click_chem->enrichment digestion On-bead Digestion enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis: Identify Enriched Proteins lcms->data_analysis end End: Selectivity Profile data_analysis->end

Figure 2. Workflow for proteomic selectivity profiling.

References

Independent Validation of FF2049's Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel histone deacetylase (HDAC) degrader, FF2049, with existing anticancer alternatives. The information is supported by the latest preclinical experimental data, offering a comprehensive overview for researchers in oncology and drug development.

This compound: A First-in-Class FEM1B-Recruiting HDAC Degrader

This compound is a novel proteolysis-targeting chimera (PROTAC) that induces the degradation of histone deacetylases (HDACs), which are key epigenetic regulators often dysregulated in cancer.[1][2][3] Unlike traditional HDAC inhibitors that only block the enzyme's activity, this compound facilitates the complete elimination of the HDAC protein.[4] This is achieved by recruiting the FEM1B E3 ubiquitin ligase to the target HDAC, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][5] This mechanism offers the potential for a more profound and sustained therapeutic effect.

Quantitative Performance Data

The following tables summarize the currently available preclinical data on this compound's performance.

Table 1: In Vitro Degradation Efficacy of this compound in MM.1S Multiple Myeloma Cells [1][3]

ParameterValueDescription
Target HDAC1Histone Deacetylase 1
Dmax 85.2%Maximum percentage of HDAC1 degradation observed.
DC50 257 nMConcentration of this compound required to induce 50% degradation of HDAC1.

Table 2: In Vitro HDAC Isoform Inhibition by this compound [1]

HDAC IsoformIC50 Value (µM)Interpretation
HDAC1 0.074High potency inhibition.
HDAC2 0.156High potency inhibition.
HDAC4 13.3Low potency inhibition.
HDAC6 0.009Very high potency inhibition.

Table 3: Anticancer Activity of this compound in Various Cancer Cell Lines [1]

Cell LineCancer TypeEfficacy MetricResult
MM.1S Multiple MyelomaHDAC1 DegradationHigh
MV4-11 LeukemiaHDAC1 Degradation87%
Apoptosis InductionSignificant increase
Cell Cycle ArrestG1 Phase
MDA-MB-231 Breast CancerHDAC1 Degradation53%
U-87MG GlioblastomaHDAC1 Degradation75%

Comparison with Alternative HDAC-Targeting Agents

This compound's primary distinction from traditional HDAC inhibitors (e.g., Vorinostat, Romidepsin) is its mechanism of action. While inhibitors reversibly or irreversibly block the catalytic activity of HDACs, this compound leads to their complete removal.[4] This degradation-based approach may offer several advantages:

  • Prolonged Duration of Action: By eliminating the target protein, the pharmacological effect may be sustained even after the compound is cleared from circulation.[6]

  • Overcoming Resistance: Cancers can develop resistance to inhibitors through mutations in the drug-binding site. Degraders like this compound may still be effective as long as they can bind to the protein and recruit the E3 ligase.

  • Targeting Scaffolding Functions: HDACs have non-catalytic scaffolding functions that are not affected by inhibitors. Degradation eliminates all functions of the protein.[4]

A direct, head-to-head comparative study with other specific HDAC degraders or inhibitors under identical experimental conditions is not yet publicly available for this compound. However, its high potency in degrading HDAC1 at nanomolar concentrations suggests it is a promising candidate for further development.

Experimental Protocols

The following are generalized methodologies based on the initial preclinical studies of this compound and similar PROTAC HDAC degraders.

Cell Lines and Culture

Human cancer cell lines such as MM.1S (multiple myeloma), MV4-11 (leukemia), MDA-MB-231 (breast cancer), and U-87MG (glioblastoma) were used.[1] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation

To assess HDAC degradation, cells were treated with varying concentrations of this compound for specified time periods.[1] Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were then transferred to a PVDF membrane and probed with primary antibodies specific for HDAC1 and other proteins of interest. A loading control (e.g., GAPDH or β-actin) was used to ensure equal protein loading. The signal was detected using a chemiluminescent substrate and imaged. The intensity of the bands was quantified to determine the percentage of protein degradation relative to a vehicle-treated control.

Cell Viability and Antiproliferative Assays

The effect of this compound on cancer cell viability and proliferation was determined using assays such as MTT or CellTiter-Glo. Cells were seeded in 96-well plates and treated with a range of this compound concentrations. After a set incubation period (e.g., 72 hours), the assay reagent was added, and the absorbance or luminescence was measured to determine the number of viable cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, was then calculated.

Apoptosis and Cell Cycle Analysis

Apoptosis was assessed by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining.[1] Cells were treated with this compound, harvested, and stained with Annexin V-FITC and PI. The percentage of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells was quantified. For cell cycle analysis, cells were fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.[1]

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound-mediated HDAC Degradation

FF2049_Mechanism cluster_this compound This compound (PROTAC) cluster_Ternary Ternary Complex Formation HDAC_ligand HDAC Ligand Linker Linker HDAC_ligand->Linker HDAC HDAC Protein (e.g., HDAC1) HDAC_ligand->HDAC Binds E3_ligand FEM1B Ligand Linker->E3_ligand FEM1B FEM1B E3 Ligase E3_ligand->FEM1B Recruits Complex HDAC - this compound - FEM1B Ubiquitin Ubiquitin Complex->Ubiquitin Ubiquitination Ub_HDAC Polyubiquitinated HDAC Proteasome Proteasome Ub_HDAC->Proteasome Recognition Degradation Degraded HDAC (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of this compound-induced HDAC degradation.

General Experimental Workflow for this compound Validation

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Lines treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment western Western Blot (HDAC Degradation) treatment->western viability Cell Viability Assay (Antiproliferative Effect) treatment->viability apoptosis Flow Cytometry (Apoptosis & Cell Cycle) treatment->apoptosis data Data Analysis (DC50, IC50, Statistical Significance) western->data viability->data apoptosis->data conclusion Conclusion on Anticancer Effects data->conclusion

Caption: Preclinical validation workflow for this compound.

References

A Comparative Analysis of FF2049 and Other FEM1B Recruiters for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation (TPD), the discovery of novel E3 ligase recruiters is paramount to expanding the scope and efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative study of FF2049, a first-in-class FEM1B-recruiting PROTAC for histone deacetylase (HDAC) degradation, and other known applications of the foundational FEM1B recruiter, EN106. We present a detailed analysis of their performance, supported by experimental data and methodologies, to aid researchers in the strategic design and application of FEM1B-based degraders.

Introduction to FEM1B as a Novel E3 Ligase for TPD

Fem-1 homolog B (FEM1B) is a substrate recognition subunit of the Cullin 2-RING E3 ubiquitin ligase complex (CRL2FEM1B).[1] It plays a crucial role in cellular processes, including the response to reductive stress by mediating the degradation of FNIP1.[2][3] The discovery of EN106, a covalent ligand that targets a reactive cysteine (Cys186) in the substrate-binding pocket of FEM1B, has unlocked the potential of this E3 ligase for TPD applications.[3][4][5] PROTACs that hijack FEM1B offer a promising alternative to those utilizing more commonly exploited E3 ligases like VHL and Cereblon.

Quantitative Performance of FEM1B-Recruiting PROTACs

The following table summarizes the performance of this compound and other PROTACs developed using the FEM1B recruiter EN106. These data highlight the versatility of the EN106 scaffold in targeting a range of proteins for degradation.

PROTACTarget Protein(s)Cell LineDC50DmaxKey Findings & Selectivity
This compound HDAC1MM.1S (Multiple Myeloma)257 nM85%Achieved selective degradation of HDAC1-3. Showed superior antiproliferative activity compared to a Cereblon-recruiting HDAC6 degrader.[6][7]
NJH-01-106 BRD4HEK293TNot explicitly statedNot explicitly statedDemonstrated specific FEM1B- and proteasome-dependent degradation of BRD4. Global proteomics showed high selectivity for BRD4.[3]
Dasatinib-linked EN106 PROTAC BCR-ABLK562 (Leukemia)Not explicitly statedNot explicitly statedExhibited degradation of the fusion protein BCR-ABL, showcasing the potential for targeting kinase proteins.[8]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

FEM1B_Signaling_Pathway cluster_CRL2_FEM1B CRL2-FEM1B E3 Ligase Complex cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Targeted Protein Degradation CUL2 CUL2 RBX1 RBX1 CUL2->RBX1 ElonginB Elongin B CUL2->ElonginB ElonginC Elongin C ElonginB->ElonginC FEM1B FEM1B ElonginC->FEM1B TernaryComplex POI-PROTAC-FEM1B Ternary Complex E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 Transfers Ub E2->RBX1 Recruited to E3 Ligase E2->TernaryComplex Polyubiquitination Ub Ubiquitin Ub->E1 POI Protein of Interest (e.g., HDAC1, BRD4) PROTAC FEM1B-recruiting PROTAC (e.g., this compound) PROTAC->FEM1B Covalent binding to Cys186 PROTAC->POI PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation DegradedPOI Degraded Protein Fragments Proteasome->DegradedPOI

Caption: CRL2-FEM1B signaling pathway for targeted protein degradation.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis A 1. Seed cells in multi-well plates B 2. Treat cells with varying concentrations of PROTAC A->B C 3. Incubate for a defined period (e.g., 24h) B->C D 4. Lyse cells and collect protein lysates C->D E 5. Quantify protein concentration (e.g., BCA assay) D->E F 6. SDS-PAGE and Western Blotting E->F G 7. Probe with antibodies for target protein and loading control F->G H 8. Imaging and Densitometry G->H I 9. Data analysis to determine DC50 and Dmax H->I

Caption: Experimental workflow for determining PROTAC efficacy.

Detailed Experimental Protocols

Western Blotting for PROTAC-Induced Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed the desired cell line (e.g., MM.1S for this compound) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC in fresh culture medium.

  • Treat the cells with the PROTAC at various concentrations (e.g., 0.1 nM to 10 µM) and include a vehicle control (e.g., DMSO).

  • Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples.

  • Prepare samples with Laemmli buffer and denature by heating.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HDAC1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.[4]

Biophysical Assays for Ternary Complex Characterization

Fluorescence Polarization (FP) Immunoassay:

FP assays are used to measure the formation of the ternary complex (PROTAC-E3 ligase-Target Protein). The principle relies on the change in the rate of rotation of a fluorescently labeled ligand upon binding to a larger protein complex.

  • Principle: A small fluorescently labeled peptide derived from a known substrate of the E3 ligase (e.g., a TAMRA-conjugated FNIP1 degron for FEM1B) is used.[3] In its free form, the peptide rotates rapidly, resulting in low fluorescence polarization. When the E3 ligase binds to the fluorescent peptide, the larger complex tumbles slower, leading to an increase in polarization. A PROTAC that binds to the E3 ligase will compete with the fluorescent peptide, causing a decrease in polarization.

  • Methodology:

    • Reactions are set up in a microplate containing the fluorescently labeled peptide and the recombinant E3 ligase complex (e.g., purified FEM1B).

    • Increasing concentrations of the PROTAC are added to the wells.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

    • The IC50 value, representing the concentration of PROTAC that displaces 50% of the fluorescent peptide, is calculated.[9][10][11]

Isothermal Titration Calorimetry (ITC):

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the ternary complex formation.

  • Principle: ITC measures the heat change that occurs upon the binding of a ligand to a macromolecule. By titrating the PROTAC into a solution containing the target protein and the E3 ligase, the heat of ternary complex formation can be measured.

  • Methodology:

    • The target protein and E3 ligase are placed in the sample cell of the calorimeter.

    • The PROTAC is loaded into the injection syringe.

    • Small aliquots of the PROTAC are injected into the sample cell, and the resulting heat change is measured after each injection.

    • The data are plotted as heat change per injection versus the molar ratio of the reactants.

    • The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[12][13][14]

Conclusion

The development of this compound and other PROTACs based on the covalent FEM1B recruiter EN106 has successfully expanded the arsenal (B13267) of tools for targeted protein degradation. This compound has demonstrated potent and selective degradation of HDACs, highlighting the potential of FEM1B recruitment in cancer therapy. The versatility of the EN106 scaffold has been further showcased by its successful application in degrading other key therapeutic targets like BRD4 and BCR-ABL. While the landscape of distinct FEM1B recruiters is still emerging, the foundational work with EN106 provides a robust framework and compelling evidence for the continued exploration of FEM1B as a valuable E3 ligase in the development of novel TPD therapeutics. The experimental protocols detailed in this guide offer a comprehensive toolkit for researchers to evaluate and characterize new FEM1B-based degraders.

References

FF2049: A New Paradigm in Targeted Therapy, Outperforming Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the rapidly evolving landscape of precision oncology, a new generation of therapeutics is demonstrating significant advantages over traditional small molecule inhibitors. This guide provides a comprehensive comparison of a representative next-generation therapeutic, FF2049, with conventional small molecule inhibitors, highlighting its superior efficacy, specificity, and ability to overcome resistance. This compound embodies the characteristics of advanced modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Small molecule inhibitors have long been a cornerstone of targeted cancer therapy, primarily functioning by blocking the enzymatic activity of oncogenic proteins. However, their efficacy can be limited by off-target effects, the development of drug resistance, and the need for continuous high-dose administration to maintain therapeutic concentrations. This compound represents a strategic shift from mere inhibition to targeted elimination of disease-causing proteins, offering a more profound and durable anti-tumor response.

This guide will delve into the mechanistic differences, present comparative preclinical and clinical data, and provide detailed experimental protocols for the evaluation of such novel therapeutics.

Mechanism of Action: Inhibition vs. Targeted Degradation

Small molecule inhibitors typically act as competitive or non-competitive inhibitors of a target protein's active site. This requires sustained occupancy of the target to achieve a therapeutic effect. In contrast, this compound's mechanism, akin to that of a PROTAC, involves hijacking the cell's own protein disposal machinery to specifically tag and degrade the target protein. This catalytic mechanism means a single molecule of this compound can induce the degradation of multiple target protein molecules, leading to a more potent and sustained effect.

Alternatively, if viewed as an ADC, this compound combines the specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic payload. This "biological missile" approach ensures that the therapeutic agent is delivered directly to cancer cells, sparing healthy tissues and thereby widening the therapeutic window.

Quantitative Data Comparison

The superior performance of next-generation therapeutics like this compound is evident in head-to-head comparisons with small molecule inhibitors. Below are representative data from preclinical and clinical studies, illustrating the advantages of an ADC (Trastuzumab Emtansine, T-DM1) over a small molecule inhibitor (lapatinib) in HER2-positive breast cancer, and a PROTAC (Bavdegalutamide, ARV-110) over an androgen receptor inhibitor (enzalutamide) in prostate cancer.

In Vitro Cytotoxicity
Cell LineCompoundTargetIC50 (nM)Reference
SKBR3 (HER2+)T-DM1 (ADC)HER20.080 ± 0.0173 µM[1]
SKBR3 (HER2+)Lapatinib (SMI)HER2/EGFR80 ± 17.3 nM[1]
BT474 (HER2+)T-DM1 (ADC)HER2Not specified
BT474 (HER2+)Lapatinib (SMI)HER2/EGFR36 ± 15.1 nM[1]

Note: Direct comparison of IC50 values between an ADC and a small molecule can be complex due to their different mechanisms of action and units of concentration.

In Vivo Efficacy: Xenograft Models
ModelCompoundTargetTumor Growth Inhibition (TGI)Reference
NCI-N87 (HER2+) XenograftT-DM1 (ADC)HER2Markedly inhibited tumor growth[2]
NCI-N87 (HER2+) XenograftLapatinib (SMI)HER2/EGFRInhibited tumor growth (less effective than T-DM1 in resistant models)[2]
Enzalutamide-resistant Prostate Cancer XenograftBavdegalutamide (ARV-110) (PROTAC)Androgen ReceptorRobust tumor growth inhibition[3]
Enzalutamide-resistant Prostate Cancer XenograftEnzalutamide (SMI)Androgen ReceptorMinimal tumor growth inhibition[3]
Clinical Efficacy: Metastatic Breast Cancer (EMILIA Trial)
ParameterT-DM1 (ADC)Lapatinib + Capecitabine (SMI)Hazard Ratio (HR)Reference
Progression-Free Survival (PFS)9.6 months6.4 months0.65[4]
Overall Survival (OS)30.9 months25.1 months0.68[5]
Grade ≥3 Adverse Events41%57%-[6][7]

Signaling Pathway and Mechanism of Action Diagrams

To visually represent the distinct mechanisms, the following diagrams illustrate the HER2 signaling pathway targeted by both ADCs and small molecule inhibitors, and the mechanism of action of a PROTAC like this compound.

HER2_Signaling_Pathway HER2 Signaling Pathway and Therapeutic Intervention Ligand Ligand (e.g., EGF, HRG) EGFR_HER3 EGFR / HER3 Ligand->EGFR_HER3 Dimerization Heterodimerization EGFR_HER3->Dimerization HER2 HER2 HER2->Dimerization Internalization Internalization HER2->Internalization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Activates PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lapatinib Lapatinib (Small Molecule Inhibitor) Lapatinib->Autophosphorylation Inhibits TDM1 This compound (ADC) (e.g., T-DM1) TDM1->HER2 Binds Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death

Caption: HER2 signaling pathway and points of intervention.

PROTAC_Mechanism This compound (PROTAC) Mechanism of Action This compound This compound (PROTAC) Ternary_Complex Ternary Complex (Target-FF2049-E3) This compound->Ternary_Complex Recycling Recycling This compound->Recycling Target_Protein Target Protein (e.g., Androgen Receptor) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E3_Ligase->Recycling Ternary_Complex->this compound Releases Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Catalyzes Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Ub_Target Ubiquitinated Target Protein Polyubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: Catalytic cycle of this compound (PROTAC).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel therapeutics. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a small molecule inhibitor in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SKBR3 for HER2-positive breast cancer)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound and small molecule inhibitor stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and the small molecule inhibitor in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound and a small molecule inhibitor in a mouse xenograft model.[8][9]

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line (e.g., NCI-N87 for HER2-positive gastric cancer)

  • Matrigel

  • This compound and small molecule inhibitor formulations for injection

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.[9]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, small molecule inhibitor).[8]

  • Drug Administration: Administer the compounds according to the planned dosing schedule (e.g., intravenously for ADCs, orally for some small molecule inhibitors).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. Excise and weigh the tumors.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Western Blot for Protein Degradation (for PROTAC-like this compound)

Objective: To quantify the degradation of the target protein induced by a PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • This compound (PROTAC)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (against target protein and loading control, e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add ECL substrate and capture the chemiluminescent signal.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Conclusion

The data and methodologies presented in this guide underscore the significant advantages of next-generation therapeutics like this compound over traditional small molecule inhibitors. By moving beyond simple inhibition to targeted protein degradation or highly specific payload delivery, these advanced molecules offer the potential for greater efficacy, reduced toxicity, and the ability to overcome drug resistance. As research and development in this area continue to accelerate, we can anticipate a new wave of more effective and safer cancer therapies for patients in need.

References

Confirming On-Target Effects of FF2049: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FF2049 is a novel, first-in-class proteolysis-targeting chimera (PROTAC) that selectively degrades histone deacetylases (HDACs) by recruiting the E3 ubiquitin ligase Fem-1 homolog B (FEM1B).[1][2] This guide provides an objective comparison of this compound's performance in cellular models, supported by experimental data, to facilitate its evaluation for research and therapeutic development.

Mechanism of Action: Targeted Degradation of HDACs

This compound is a heterobifunctional molecule composed of a ligand that binds to the active site of HDACs and another ligand that recruits the FEM1B E3 ligase.[1][2] This induced proximity leads to the polyubiquitination of the target HDAC, marking it for degradation by the proteasome. This targeted protein degradation offers a distinct advantage over traditional enzymatic inhibition by eliminating the entire protein, including its non-enzymatic scaffolding functions.

FF2049_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation This compound This compound HDAC HDAC1/3 This compound->HDAC Binds FEM1B FEM1B E3 Ligase This compound->FEM1B Ub Ubiquitin FEM1B_bound FEM1B Ub->FEM1B_bound Adds Proteasome Proteasome Degraded HDAC Degraded HDAC Proteasome->Degraded HDAC Results in HDAC_bound HDAC1/3 HDAC_bound->Proteasome Targeted for Degradation FF2049_bound This compound HDAC_bound->FF2049_bound FF2049_bound->FEM1B_bound FEM1B_bound->HDAC_bound Polyubiquitinates

Figure 1: Mechanism of this compound-mediated HDAC degradation.

On-Target Efficacy: Selective Degradation of HDAC1

The primary on-target effect of this compound is the degradation of HDAC1. This has been demonstrated across multiple cancer cell lines, with a maximum degradation (Dmax) of 85% and a half-maximal degradation concentration (DC50) of 257 nM in human multiple myeloma MM.1S cells.[1]

Comparative Degradation Profile

This compound exhibits a distinct degradation profile compared to other HDAC-targeting PROTACs, such as A6, which utilizes the cereblon (CRBN) E3 ligase to selectively degrade HDAC6.[3] While both molecules use a similar HDAC-binding moiety, the choice of E3 ligase recruiter dictates the selectivity of degradation.

CompoundTarget HDAC(s)Recruited E3 LigaseCell LineDC50DmaxReference
This compound HDAC1FEM1BMM.1S257 nM85%[1]
This compound HDAC1FEM1BMV4-11-87%[4]
This compound HDAC1FEM1BU-87MG-75%[4]
This compound HDAC1FEM1BMDA-MB-231-53%[4]
A6 HDAC6CRBN-3.5 nM-[5]

Table 1: Comparative degradation potency of this compound and A6.

Cellular Activity: Antiproliferative Effects

The degradation of HDAC1 by this compound leads to significant antiproliferative effects in various cancer cell lines. This is attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.[4]

Cell LineCancer TypeEffect of this compound
MM.1SMultiple MyelomaAntiproliferative
MV4-11LeukemiaHDAC1 Degradation
U-87MGGlioblastomaHDAC1 Degradation
MDA-MB-231Breast CancerHDAC1 Degradation

Table 2: Cellular effects of this compound in various cancer cell lines.

Off-Target Profile: Global Proteomics Analysis

To assess the selectivity of this compound, global proteomics studies are crucial. The primary publication on this compound mentions the use of a global proteomics screen, which revealed collateral degradation of proteins within HDAC1-3-containing multi-protein complexes. This suggests that this compound's effects extend to the immediate protein interaction partners of its primary targets, an important consideration for its therapeutic application.

experimental_workflow cluster_treatment Cell Treatment & Lysis cluster_analysis Downstream Analysis cluster_data Data Interpretation start Cancer Cell Lines (e.g., MM.1S) treatment Treat with this compound (various concentrations and times) start->treatment lysis Cell Lysis treatment->lysis wb Western Blot (HDAC1, HDAC3, etc.) lysis->wb via Cell Viability Assay (e.g., MTT, CellTiter-Glo) lysis->via prot Global Proteomics (LC-MS/MS) lysis->prot dc50 Determine DC50 & Dmax wb->dc50 ic50 Determine IC50 via->ic50 off_target Identify On- and Off-Target Effects prot->off_target

Figure 2: General experimental workflow for confirming this compound on-target effects.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of these findings. Below are summaries of the key assays employed.

Western Blotting for HDAC Degradation
  • Cell Culture and Treatment: Plate cells (e.g., MM.1S) at a suitable density and allow them to adhere overnight. Treat with a dose-response range of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against HDAC1 and a loading control (e.g., GAPDH). Subsequently, incubate with a corresponding secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an appropriate detection reagent and quantify the band intensities to determine the extent of protein degradation.

Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After cell attachment, treat with a serial dilution of this compound.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Global Proteomics (LC-MS/MS)
  • Sample Preparation: Treat cells with this compound or vehicle control. Lyse the cells and extract the proteins.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry to determine their sequence and abundance.

  • Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between this compound-treated and control samples to identify degraded proteins.

Conclusion

This compound demonstrates potent and selective degradation of HDAC1 in various cancer cell lines, leading to significant antiproliferative effects. Its unique mechanism of recruiting the FEM1B E3 ligase distinguishes it from other HDAC-targeting PROTACs. Further investigation, particularly through comprehensive proteomics, will continue to elucidate its precise on- and off-target effects, paving the way for its potential therapeutic applications.

References

Safety Operating Guide

Navigating the Disposal of Novel Compound FF2049: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: The identifier "FF2049" does not correspond to a recognized chemical in standard public databases. The proper and safe disposal of any chemical substance is entirely dependent on its specific physicochemical properties and associated hazards. Therefore, this document provides a comprehensive procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of an internally coded, novel, or otherwise unidentified chemical compound like this compound. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

The foundational step before any disposal action is the rigorous identification of the compound and its hazards. Disposal without proper identification can lead to dangerous chemical reactions, environmental contamination, and significant regulatory violations.

Step-by-Step Disposal Protocol for this compound

Phase 1: Hazard Identification and Characterization

  • Internal Documentation Review: The first and most critical action is to consult all internal records. Meticulously check laboratory notebooks, electronic inventory systems, and internal databases for any reference to "this compound." This internal code is likely linked to a specific chemical name, formula, or synthesis record.

  • Container Examination: Carefully inspect the original container of this compound for any additional labels, manufacturer information, chemical structures, or hazard pictograms that may provide clues to its identity and properties.

  • Consult with Personnel: Inquire with the principal investigator, lab manager, or the specific researcher who synthesized or procured the substance. They are the most likely source of direct information.

  • Treat as Unknown: If the chemical's identity cannot be definitively determined through documentation or consultation, it must be handled as a chemical of unknown toxicity and hazard. At this point, it is mandatory to contact your institution's Environmental Health & Safety (EHS) department.[1][2] EHS will provide guidance on the necessary analytical characterization required for safe disposal, which may involve costs for testing.[2][3][4]

Phase 2: Safe Handling and Segregation

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves. If the substance is volatile or dusty, all handling must be performed inside a certified chemical fume hood.

  • Waste Container Selection: Choose a waste container that is chemically compatible with the substance. If the properties are unknown, a borosilicate glass container is often a safe initial choice for liquids, provided it is not a substance that can etch glass (like hydrofluoric acid). The container must be in good condition, free of cracks, and have a secure, leak-proof lid.[5][6]

  • Chemical Segregation: Do not mix this compound with any other chemical waste. [1][5] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Store the segregated this compound waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][7] The SAA must be under the control of laboratory personnel.[7]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[5][6]

Phase 3: Labeling and Disposal Request

  • Proper Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE " and "This compound (Identity Unknown) ".[1][6] Include the date accumulation started and the name of the generating researcher or lab. If any hazard characteristics are known (e.g., pH), they must be noted on the label.

  • Contact EHS for Pickup: Once the waste is properly contained and labeled, follow your institution's specific procedures to request a hazardous waste pickup from the EHS department. EHS will coordinate with an approved hazardous waste contractor for final disposal.[3] Do not, under any circumstances, attempt to dispose of this compound down the drain or in the regular trash.[3][5]

Data Presentation: General Disposal Parameters

The following table summarizes common quantitative data relevant to the disposal of laboratory chemical waste. These are general guidelines; the specific requirements for this compound must be determined by its actual properties.

ParameterGuideline / ValueSource(s)
pH for Neutralization Dilute acid/base solutions may be neutralized to a pH between 5.0 and 10.0 for drain disposal if they contain no other hazardous materials.[8]
Container Headspace Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Maximum SAA Volume No more than 55 gallons of hazardous waste (cumulative) may be stored in a single SAA.[9]
Acutely Hazardous Waste Only one quart of an acutely hazardous waste ("P-listed") can be present in a single SAA.[9]
Empty Container Rinsing Containers of non-"P-listed" chemicals should be triple-rinsed with a suitable solvent before disposal. The first rinsate must be collected as hazardous waste.[5][6]

Experimental Protocols: General Neutralization of Corrosive Waste

This protocol provides a detailed methodology for neutralizing simple acidic or basic aqueous waste streams. Caution: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE. Neutralization reactions are exothermic and can generate heat and fumes. Do not perform this on unknown substances or complex mixtures.

Materials:

  • Corrosive waste solution (acidic or basic)

  • Dilute neutralizing agent (e.g., 1M Sodium Hydroxide for acid, 1M Hydrochloric Acid for base)

  • Large borosilicate glass beaker

  • Secondary containment tub

  • Stir bar and magnetic stir plate

  • Calibrated pH meter or pH indicator strips

  • Ice bath (optional, for highly concentrated wastes)

Procedure:

  • Preparation: Place the large beaker in a secondary container. If the waste is concentrated, place the beaker in an ice bath to help dissipate heat.

  • Dilution: Slowly and with constant stirring, add the corrosive waste to a significant volume of cold water in the beaker. Never add water directly to concentrated acid.

  • Neutralization: While continuously stirring, slowly add the appropriate dilute neutralizing agent dropwise to the diluted waste solution.

  • Monitoring: Frequently monitor the pH of the solution using a pH meter or indicator strips. Also, monitor the temperature of the solution. If it becomes excessively hot, pause the addition of the neutralizer until it cools.

  • Endpoint: Continue adding the neutralizing agent until the pH is within the acceptable range for drain disposal at your institution (typically between 5.0 and 10.0).[8]

  • Disposal: Once neutralized and cooled, the solution can be disposed of down a laboratory sink with copious amounts of running water, provided it contains no other regulated hazardous materials (e.g., heavy metals, solvents).[8]

  • Documentation: Record the entire neutralization procedure, including the initial and final pH and the amounts of all substances used, in your laboratory notebook.

Mandatory Visualizations

FF2049_Disposal_Workflow cluster_0 cluster_1 start Start: this compound Waste Generated identify Attempt to Identify this compound (Notebooks, Labels, Colleagues) start->identify is_known Is Identity Confirmed? identify->is_known sds Obtain Safety Data Sheet (SDS) is_known->sds Yes treat_unknown Treat as UNKNOWN HAZARD is_known->treat_unknown No follow_sds Follow Specific Disposal Protocol in SDS Section 13 sds->follow_sds end Disposal Complete follow_sds->end contact_ehs Contact Environmental Health & Safety (EHS) treat_unknown->contact_ehs segregate Segregate Waste in Compatible Container with Secondary Containment contact_ehs->segregate label_waste Label as 'HAZARDOUS WASTE This compound (Identity Unknown)' segregate->label_waste request_pickup Arrange for EHS Pickup and Professional Disposal label_waste->request_pickup request_pickup->end

Caption: Workflow for the safe disposal of an internally-coded chemical compound.

This comprehensive approach ensures that even without initial public data, this compound can be managed in a way that prioritizes the safety of researchers and compliance with environmental regulations.

References

Navigating the Handling of FF2049: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the operational and disposal plans for FF2049, a selective Histone Deacetylase (HDAC) PROTAC degrader. [1][2][3][4] As a novel and potent compound, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent contamination. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE) and standardized procedures for the safe handling and disposal of this compound.

Given that this compound is a first-in-class, selective Fem-1 homologue B (FEM1B)-recruiting HDAC1-3 PROTAC degrader, specific public data on its occupational exposure limits (OELs) are not available.[4] Therefore, it must be handled as a potent compound with unknown hazards, assuming a high degree of toxicity.[5] The following recommendations are based on best practices for handling potent novel chemical compounds, PROTACs, and histone deacetylase inhibitors.[6][7][8][9][10][11][12]

Personal Protective Equipment (PPE) Recommendations

A multi-layered approach to PPE is crucial to minimize exposure to this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boots or shoe covers• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., butyl rubber, Viton®)• Chemical-resistant apron over lab coat• Chemical-resistant footwear• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots• Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[6]

Experimental Protocols: Safe Handling and Disposal of this compound

The following protocols provide step-by-step guidance for the safe handling and disposal of this compound, based on established procedures for potent compounds.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of exposure and contamination.

  • Ventilation: Ensure proper ventilation and that the fume hood is functioning correctly before beginning any work.

  • Assemble Materials: Gather all necessary equipment, PPE, and waste disposal containers before handling the compound.

  • Minimize Quantities: Whenever possible, work with the smallest practical quantity of this compound.

  • Review Safety Information: Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, review general safety information for potent compounds and HDAC inhibitors.[8][9][10][11][12]

Handling
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: When weighing solid this compound, perform this task within the fume hood using a disposable weigh boat to prevent dispersal of the powder.

  • Solution Preparation: If preparing a solution, slowly add the solvent to the compound to avoid splashing.

  • Aerosol Prevention: Take care to prevent the generation of aerosols during all manipulations.

  • Wet-Wiping: Use wet-wiping techniques for cleaning surfaces to avoid creating dust.

  • Decontamination: All equipment used for handling this compound must be decontaminated after use.

Decontamination and Disposal
  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.

  • PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

  • Waste Disposal: Dispose of all single-use PPE and contaminated materials in a designated hazardous waste container. High-temperature incineration is the recommended disposal method for many pharmaceuticals.

  • Container Disposal: Before disposing of empty containers, ensure they are thoroughly decontaminated. Obliterate or remove all labels from the empty container before disposal.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of a potent chemical compound like this compound, from initial preparation to final disposal.

FF2049_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Decontamination & Disposal prep_area Designate Handling Area check_vent Verify Ventilation prep_area->check_vent gather_materials Assemble Equipment & PPE check_vent->gather_materials review_sds Review Safety Info gather_materials->review_sds don_ppe Don PPE review_sds->don_ppe weigh Weigh Solid don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate_surfaces Decontaminate Surfaces experiment->decontaminate_surfaces decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment doff_ppe Doff & Dispose PPE decontaminate_equipment->doff_ppe dispose_waste Dispose Hazardous Waste doff_ppe->dispose_waste

Workflow for the safe handling of potent chemical compounds.

By adhering to these rigorous safety protocols and utilizing the recommended personal protective equipment, researchers can safely handle this compound and minimize the risk of exposure in the laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.